Ferrous aspartate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
75802-64-1 |
|---|---|
Molecular Formula |
C4H5FeNO4 |
Molecular Weight |
186.93 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioate;iron(2+) |
InChI |
InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
KKPUODLFBBWJPH-DKWTVANSSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |
Other CAS No. |
75802-64-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Cellular Fate of Ferrous Aspartate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ferrous aspartate, a chelated form of iron with potential applications in research and drug development. Due to the limited availability of detailed, published protocols for its direct synthesis, this document outlines a generalized experimental procedure based on established methods for preparing similar iron-amino acid chelates. Additionally, this guide details the well-characterized cellular uptake and metabolic pathways of ferrous iron, the bioactive component of this compound.
Introduction to this compound
This compound is an iron supplement in which ferrous iron (Fe²⁺) is chelated with the amino acid aspartic acid. This chelation is intended to improve the bioavailability and tolerability of iron supplementation by protecting the iron from interactions in the gastrointestinal tract that can hinder its absorption and cause adverse effects. As a research chemical, this compound can be utilized in studies related to iron deficiency anemia, cellular iron metabolism, and the development of novel iron-based therapeutics.
Synthesis of this compound: A Proposed Protocol
Experimental Protocol: Chelation of Ferrous Iron with Aspartic Acid
Materials:
-
Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)
-
L-Aspartic Acid
-
Sodium Hydroxide (B78521) (NaOH) or other suitable base
-
Deionized water (degassed)
-
Nitrogen gas
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Aspartic Acid Solution: In the reaction vessel, dissolve L-aspartic acid in degassed, deionized water. The molar ratio of aspartic acid to ferrous sulfate should be at least 2:1 to ensure complete chelation.
-
pH Adjustment: Slowly add a solution of sodium hydroxide while monitoring the pH to deprotonate the carboxylic acid groups of aspartic acid, forming sodium aspartate. The target pH for this step is typically in the range of 6.0-7.0.
-
Addition of Ferrous Sulfate: In a separate container, dissolve ferrous sulfate heptahydrate in degassed, deionized water.
-
Chelation Reaction: Slowly add the ferrous sulfate solution to the sodium aspartate solution under a nitrogen atmosphere to prevent oxidation of the ferrous iron. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60 °C) with continuous stirring for a period of 1-2 hours.
-
Precipitation and Isolation: After the reaction is complete, the this compound can be precipitated by adding a water-miscible organic solvent, such as ethanol.
-
Purification: The precipitate is then collected by filtration and washed with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: The purified this compound is dried under vacuum at a moderate temperature to yield the final product.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
Due to the lack of specific literature, the following table summarizes expected and typical quantitative data for the synthesis of iron-amino acid chelates. These values should be optimized for the specific synthesis of this compound.
| Parameter | Typical Value/Range | Notes |
| Stoichiometry | ||
| Molar Ratio (Aspartic Acid:Fe²⁺) | 2:1 to 3:1 | A slight excess of the ligand can help ensure complete chelation of the iron. |
| Reaction Conditions | ||
| Temperature | 40 - 80 °C | Higher temperatures can increase reaction rate but may also promote oxidation of ferrous iron. |
| pH | 5.0 - 7.0 | The pH is critical for maintaining the solubility of reactants and the stability of the chelate. |
| Reaction Time | 1 - 4 hours | Reaction completion should be monitored by appropriate analytical techniques. |
| Purification & Yield | ||
| Purification Method | Precipitation with ethanol, followed by washing. | Other methods like recrystallization could also be employed. |
| Expected Yield | 60 - 90% | The yield will be dependent on the optimization of reaction and purification conditions. |
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the iron to the amino and carboxylate groups of aspartic acid.
-
UV-Visible Spectroscopy: To characterize the electronic transitions of the ferrous ion in the chelated complex.
-
Elemental Analysis: To determine the iron content and confirm the empirical formula.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic compounds like this compound due to line broadening, it could potentially provide structural information.
Cellular Uptake and Metabolism of Ferrous Iron
The therapeutic effect of this compound is dependent on the absorption and subsequent metabolic fate of the ferrous iron. The following section details the key steps in this process.
Intestinal Absorption
Ferrous iron is primarily absorbed in the duodenum and proximal jejunum. The chelation with aspartic acid helps to keep the iron in its more soluble ferrous (Fe²⁺) state.
Cellular Uptake and Transport
Once at the apical membrane of the enterocyte, ferrous iron is transported into the cell primarily by the Divalent Metal Transporter 1 (DMT1) . Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin . The export of iron via ferroportin is coupled with its oxidation to ferric iron (Fe³⁺) by hephaestin. In the bloodstream, ferric iron binds to transferrin for transport to various tissues.
Signaling Pathway of Cellular Iron Uptake and Metabolism
Caption: The cellular pathway of ferrous iron absorption in an enterocyte.
Conclusion
This technical guide provides a foundational understanding of the synthesis and cellular processing of this compound for research applications. While a detailed, standardized synthesis protocol is not yet established in publicly available literature, the proposed method based on the synthesis of similar iron-amino acid chelates offers a starting point for its preparation. The well-documented pathways of cellular iron uptake and metabolism provide a clear framework for investigating the biological effects of this compound. Further research is warranted to optimize the synthesis of this compound and fully elucidate its potential in various research and therapeutic contexts.
The Core Molecular Pathways of Ferrous Aspartate Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Iron is a vital micronutrient essential for numerous physiological processes, and its absorption is a tightly regulated process. Ferrous aspartate is an iron salt used in the treatment of iron deficiency anemia. While the precise molecular pathway of this compound absorption has not been elucidated in extensive detail, it is largely understood to follow the well-established pathway for non-heme ferrous iron absorption. This technical guide provides a comprehensive overview of the core molecular mechanisms governing the absorption of ferrous iron, with a specific focus on the potential role of the aspartate ligand. It details the key protein players, regulatory networks, and experimental protocols used to investigate these pathways.
II. Molecular Players in Ferrous Iron Absorption
The intestinal absorption of ferrous iron is a multi-step process involving several key proteins located on the apical and basolateral membranes of enterocytes, the absorptive cells of the small intestine.
-
Divalent Metal Transporter 1 (DMT1): Also known as Solute Carrier Family 11 Member 2 (SLC11A2), DMT1 is the primary transporter responsible for the uptake of ferrous iron (Fe²⁺) from the intestinal lumen across the apical membrane of the enterocyte.[1][2][3] This process is proton-coupled, meaning that the influx of Fe²⁺ is driven by a proton gradient.[4]
-
Duodenal Cytochrome B (Dcytb): Located on the apical membrane of enterocytes, Dcytb is a ferric reductase that converts dietary ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), making it available for transport by DMT1.[5]
-
Ferroportin (FPN1): Also known as Solute Carrier Family 40 Member 1 (SLC40A1), ferroportin is the sole known iron exporter in vertebrates.[6] It is located on the basolateral membrane of enterocytes and facilitates the efflux of ferrous iron from the enterocyte into the bloodstream.
-
Hephaestin: A ferroxidase located on the basolateral membrane, hephaestin works in concert with ferroportin to oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) as it exits the enterocyte. This oxidation is necessary for the binding of iron to transferrin in the blood.
-
Transferrin: The primary iron-carrying protein in the blood, transferrin binds to ferric iron (Fe³⁺) and transports it throughout the body to cells that require iron.
-
Hepcidin (B1576463): A peptide hormone synthesized by the liver, hepcidin is the master regulator of systemic iron homeostasis. It controls iron absorption by binding to ferroportin, inducing its internalization and degradation, thereby trapping iron within the enterocytes.[7]
-
Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs): This intracellular regulatory system controls the expression of proteins involved in iron metabolism. When cellular iron levels are low, IRPs bind to IREs on the messenger RNA (mRNA) of specific genes, leading to increased synthesis of proteins involved in iron uptake (like DMT1 and transferrin receptor) and decreased synthesis of proteins involved in iron storage (ferritin).[8][9][10][11]
III. The Absorption Pathway of Ferrous Iron
The absorption of ferrous iron, the form present in this compound, can be described in a stepwise manner:
-
Lumenal Phase: In the acidic environment of the stomach and proximal duodenum, this compound dissolves, releasing ferrous ions (Fe²⁺).
-
Apical Uptake: At the brush border membrane of the duodenal enterocytes, Fe²⁺ is transported into the cell by DMT1.[3]
-
Intracellular Transport: Once inside the enterocyte, the fate of the iron depends on the body's iron status. It can be:
-
Stored in the iron storage protein, ferritin.
-
Utilized by the enterocyte for its own metabolic needs.
-
Transported across the cell to the basolateral membrane for export.
-
-
Basolateral Export: Ferroportin on the basolateral membrane exports Fe²⁺ out of the enterocyte and into the bloodstream.
-
Oxidation and Binding to Transferrin: As Fe²⁺ is exported, it is oxidized to Fe³⁺ by hephaestin. Two atoms of Fe³⁺ then bind to each molecule of apotransferrin to form holo-transferrin, which is the circulation-competent form of iron.
The Potential Role of the Aspartate Ligand
While the primary absorption pathway for the ferrous ion from this compound is through DMT1, the aspartate moiety may have an influence. Aspartic acid is an amino acid, and there is evidence that amino acids can affect iron metabolism.[12][13][14] It is hypothesized that the aspartate ligand could:
-
Enhance Solubility: Aspartate may help to keep the ferrous iron in a soluble and bioavailable form in the intestinal lumen.
-
Utilize Amino Acid Transporters: While not definitively proven for this compound, it is plausible that the complex could interact with amino acid transporters on the enterocyte surface, potentially providing an alternative or complementary uptake pathway to DMT1. Further research is needed to elucidate this specific mechanism.[13]
IV. Regulatory Mechanisms of Iron Absorption
The absorption of iron is tightly regulated to prevent both iron deficiency and iron overload. This regulation occurs at both the systemic and cellular levels.
A. Systemic Regulation by Hepcidin
Hepcidin is the central hormonal regulator of iron homeostasis. Its synthesis in the liver is modulated by several factors:
-
Iron Stores: High iron stores lead to increased hepcidin production, which in turn reduces iron absorption by promoting the degradation of ferroportin.[7][15]
-
Inflammation: Inflammatory cytokines, such as interleukin-6 (IL-6), stimulate hepcidin synthesis, leading to decreased iron absorption. This is a host defense mechanism to limit iron availability to pathogens.[16][17]
-
Erythropoietic Demand: Increased red blood cell production (erythropoiesis) suppresses hepcidin synthesis to allow for greater iron absorption to meet the demands of hemoglobin synthesis.[7]
The signaling pathways that regulate hepcidin expression are complex and involve the bone morphogenetic protein (BMP)/SMAD pathway and the JAK/STAT pathway.[15][16][17][18]
B. Cellular Regulation by the IRE/IRP System
Within the enterocyte, the expression of key iron metabolism proteins is post-transcriptionally regulated by the interaction of Iron Regulatory Proteins (IRP1 and IRP2) with Iron Responsive Elements (IREs) located in the untranslated regions of target mRNAs.[9][10][11]
-
Low Iron Conditions: IRPs bind to IREs.
-
High Iron Conditions: IRPs do not bind to IREs.
-
Ferritin mRNA is translated, leading to increased iron storage.[19]
-
DMT1 and transferrin receptor mRNAs are degraded, reducing iron uptake.
-
V. Quantitative Data on Iron Absorption
The following table summarizes available quantitative data from studies comparing the bioavailability of different iron forms. It is important to note that specific quantitative data for this compound is limited in the scientific literature.
| Iron Compound | Model System | Bioavailability/Absorption (%) | Reference |
| Ferrous Sulfate (B86663) | Preschool Children | 7.9 ± 9.8 | [6] |
| Ferrous Fumarate | Preschool Children | 2.43 ± 2.3 | [6] |
| Reduced Iron + Na₂EDTA | Preschool Children | 1.4 ± 1.3 | [6] |
| Ferrous Sulfate | Nonanemic Women | 21.9 ± 14.6 | [20] |
| Ferritin (low phosphate) | Nonanemic Women | 21.4 ± 14.7 | [20] |
| Ferrous Sulfate | Nonanemic Women | 16.7 ± 7.1 | [20] |
| Ferritin (high phosphate) | Nonanemic Women | 22.2 ± 19.2 | [20] |
VI. Experimental Protocols
Investigating the molecular pathways of iron absorption requires a variety of in vitro and in vivo experimental models.
A. In Vitro Iron Absorption using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study iron absorption.[21][22][23][24][25]
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts in a two-chamber system, allowing for the separate analysis of the apical (luminal) and basolateral (blood) sides.
-
In Vitro Digestion: The iron compound (e.g., this compound) is subjected to a simulated gastric and intestinal digestion to mimic physiological conditions.
-
Application to Cells: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
Measurement of Iron Uptake and Transport:
-
Iron Uptake: After a defined incubation period, the cells are lysed, and the intracellular iron content is measured. A common method is to measure the concentration of ferritin, which is proportional to iron uptake.[21]
-
Transepithelial Transport: The amount of iron that has traversed the cell monolayer and appeared in the basolateral chamber is quantified.
-
-
Analysis: Iron concentrations are typically measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry.
B. Ussing Chamber for Ex Vivo Iron Transport Studies
The Ussing chamber is an apparatus used to measure the transport of ions and molecules across epithelial tissues ex vivo.[15][26][27][28][29]
Methodology:
-
Tissue Preparation: A section of the small intestine (typically duodenum) is excised from an animal model and mounted in the Ussing chamber, separating two buffer-filled compartments that represent the mucosal (luminal) and serosal (blood) sides.
-
Experimental Setup: The buffers are aerated and maintained at a physiological temperature. Electrodes are placed in each chamber to measure the transepithelial electrical potential difference and short-circuit current.
-
Iron Application: A known concentration of the iron compound is added to the mucosal chamber.
-
Sample Collection and Analysis: Samples are taken from the serosal chamber at various time points to measure the amount of iron that has been transported across the tissue. Iron concentrations are determined using appropriate analytical methods.
C. In Vivo Iron Absorption using Stable Isotopes
Stable isotopes of iron (e.g., ⁵⁷Fe, ⁵⁸Fe) provide a safe and accurate method for measuring iron absorption in humans.[7][16][18][30][31]
Methodology:
-
Isotope Administration: A precisely known amount of the iron compound labeled with a stable isotope is administered orally to the study participants.
-
Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 14 days later).
-
Erythrocyte Incorporation: The enrichment of the stable isotope in the hemoglobin of red blood cells is measured using mass spectrometry.
-
Calculation of Absorption: The percentage of the administered isotope that is incorporated into red blood cells is calculated, providing a measure of iron absorption and utilization.
VII. Visualizations
A. Signaling and Transport Pathways
Caption: Proposed molecular pathway for this compound absorption.
Caption: Systemic regulation of iron absorption by hepcidin.
Caption: Cellular regulation of iron metabolism via the IRE/IRP system.
B. Experimental Workflows
Caption: Experimental workflow for in vitro iron absorption using Caco-2 cells.
VIII. Conclusion
The absorption of this compound is believed to predominantly follow the established pathway for ferrous iron, involving DMT1 for apical uptake and ferroportin for basolateral export, a process intricately regulated by hepcidin and the IRE/IRP system. The aspartate ligand may play a beneficial role in maintaining iron solubility and could potentially interact with amino acid transporters, though further research is required to confirm this. The experimental protocols outlined in this guide provide robust methods for investigating the molecular details of iron absorption and for comparing the bioavailability of different iron formulations. A deeper understanding of these pathways is crucial for the development of more effective strategies to combat iron deficiency anemia.
References
- 1. Mammalian iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMT1 Expression and Iron Levels at the Crossroads Between Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The importance of ferric reductases for iron uptake in humans [frontiersin.org]
- 6. Ferrous sulfate is more bioavailable among preschoolers than other forms of iron in a milk-based weaning food distributed by PROGRESA, a national program in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of iron bioavailability by means of stable 54Fe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of amino acid deprivation on the transfer of iron through Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Branched-chain amino acids are linked with iron metabolism - Enko - Annals of Translational Medicine [atm.amegroups.org]
- 15. physiologicinstruments.com [physiologicinstruments.com]
- 16. PrimoVeNde [librarysearch.library.utoronto.ca]
- 17. oar.icrisat.org [oar.icrisat.org]
- 18. iaea.org [iaea.org]
- 19. researchgate.net [researchgate.net]
- 20. Iron in ferritin or in salts (ferrous sulfate) is equally bioavailable in nonanemic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro assessment of iron availability from commercial Young Child Formulae supplemented with prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. medium.com [medium.com]
- 27. researchgate.net [researchgate.net]
- 28. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
Ferrous Aspartate and Cellular Iron Homeostasis: A Technical Guide
An In-depth Examination of Iron Chelate Metabolism for Researchers and Drug Development Professionals
Executive Summary
Iron is an indispensable element for numerous physiological processes, yet its cellular concentration must be meticulously regulated to prevent toxicity. This technical guide provides a comprehensive overview of the role of ferrous aspartate, an amino acid-chelated iron compound, in modulating cellular iron homeostasis. By examining its proposed mechanisms of absorption and subsequent influence on key regulatory proteins, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of its potential advantages over traditional inorganic iron salts. This guide synthesizes available data on similar iron-amino acid chelates to elucidate the cellular journey of iron from this compound, from intestinal uptake to its incorporation into the labile iron pool and storage within ferritin. Detailed experimental protocols for in vitro assessment and visualizations of the underlying cellular pathways are provided to facilitate further research and development in the field of iron therapeutics.
Introduction to Cellular Iron Homeostasis
Cellular iron balance is a dynamic process governed by a sophisticated interplay of proteins that control iron uptake, storage, and export. The canonical pathway for non-heme iron absorption begins in the duodenum, where dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) before being transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).
Once inside the cell, iron enters the labile iron pool (LIP), a transient and redox-active pool of chelatable iron. From the LIP, iron is either utilized for metabolic processes (e.g., incorporation into heme and iron-sulfur clusters), stored safely within the protein ferritin, or exported into circulation via the basolateral transporter ferroportin (FPN). The systemic regulation of iron is primarily controlled by the hormone hepcidin, which induces the degradation of ferroportin, thereby controlling the amount of iron entering the bloodstream.
At the cellular level, iron homeostasis is post-transcriptionally regulated by the Iron Regulatory Protein (IRP)/Iron-Responsive Element (IRE) system. When cellular iron is scarce, IRPs bind to IREs on the mRNAs of iron-related proteins. This binding stabilizes the transferrin receptor 1 (TfR1) mRNA, promoting iron uptake, while inhibiting the translation of ferritin mRNA to reduce iron storage. Conversely, in iron-replete cells, IRPs do not bind to IREs, leading to the degradation of TfR1 mRNA and the translation of ferritin, thus decreasing iron uptake and enhancing storage.
This compound: A Chelated Iron Source
This compound is an iron-amino acid chelate, where a ferrous iron ion is bound to the amino acid L-aspartic acid. This chelation is proposed to enhance the bioavailability of iron compared to inorganic iron salts like ferrous sulfate (B86663). The organic ligand may protect the iron from dietary inhibitors in the gut, such as phytates and tannins, and maintain its solubility for absorption.
The unique structure of this compound and similar amino acid chelates suggests alternative or more efficient absorption pathways. It is hypothesized that these chelates may be absorbed intact through peptide or amino acid transporters, or they may present iron to the enterocyte surface in a more readily absorbable form for DMT1.[1]
The Role of this compound in Cellular Iron Regulation
Upon entering the enterocyte, either via DMT1 or other potential transporters, the iron from this compound is released and joins the labile iron pool. This increase in the LIP is the primary signal that triggers the cellular homeostatic response. The influx of iron leads to a decrease in IRP binding activity, which in turn modulates the expression of ferritin and TfR1.
Specifically, an increased LIP from this compound supplementation is expected to:
-
Increase Ferritin Synthesis: To sequester the excess iron and prevent oxidative stress, the translation of ferritin mRNA is upregulated.
-
Decrease Transferrin Receptor 1 (TfR1) Expression: To reduce further iron uptake from circulation, the TfR1 mRNA is destabilized and degraded.
Studies on the similar compound, ferrous bisglycinate, have shown that its absorption is largely dependent on DMT1. In DMT1-knockout Caco-2 cells, the increase in the labile iron pool and subsequent ferritin synthesis was significantly inhibited after treatment with ferrous bisglycinate, mirroring the results seen with ferrous sulfate.[2][3][4] This indicates that despite being a chelate, its iron is likely presented to and transported by the canonical DMT1 pathway. However, the chelation may facilitate a more efficient delivery of iron to the transporter.
Quantitative Data on Iron Chelate Performance
While direct quantitative studies on this compound are limited, research on the closely related ferrous bisglycinate in Caco-2 cell models provides valuable insights. The following tables summarize key findings from these studies, comparing the cellular response to amino acid-chelated iron versus inorganic iron salts.
Table 1: Effect of Iron Source on Cellular Ferritin Formation in Caco-2 Cells
| Iron Compound (Concentration) | Cell Type | Incubation Time | Ferritin Formation (ng/mg protein) | Fold Change vs. Control | Reference |
| Control (No Iron) | Wild-Type Caco-2 | 2 h | ~5 | 1.0 | [2] |
| Ferrous Sulfate (25 µM) | Wild-Type Caco-2 | 2 h | ~25 | ~5.0 | [2] |
| Ferrous Bisglycinate (25 µM) | Wild-Type Caco-2 | 2 h | ~30 | ~6.0 | [2] |
| Control (No Iron) | DMT1-Knockout Caco-2 | 2 h | ~2 | 1.0 | [2] |
| Ferrous Sulfate (25 µM) | DMT1-Knockout Caco-2 | 2 h | ~3 | ~1.5 | [2] |
| Ferrous Bisglycinate (25 µM) | DMT1-Knockout Caco-2 | 2 h | ~3.5 | ~1.75 | [2] |
Table 2: Impact of Iron Source on the Labile Iron Pool (LIP) in Caco-2 Cells
| Iron Compound (Concentration) | Cell Type | Incubation Time | LIP Increase (Fluorescence Quenching) | Reference |
| Ferrous Sulfate (100 µM) | Wild-Type Caco-2 | 1 h | Significant Increase | [2] |
| Ferrous Bisglycinate (100 µM) | Wild-Type Caco-2 | 1 h | Significant Increase | [2] |
| Ferrous Sulfate (200 µM) | DMT1-Knockout Caco-2 | 30 min | No Significant Change | [2] |
| Ferrous Bisglycinate (200 µM) | DMT1-Knockout Caco-2 | 30 min | No Significant Change | [2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of iron compounds on cellular iron homeostasis in vitro.
Protocol for Caco-2 Cell Culture and Differentiation
-
Cell Line: Human colorectal adenocarcinoma cells (Caco-2) obtained from ATCC.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) at a density of approximately 1.8 x 10⁵ cells/mL.
-
Differentiation: Cells are maintained for 11-12 days post-seeding to allow for spontaneous differentiation into a polarized monolayer exhibiting characteristics of intestinal enterocytes. The culture medium is changed every 2-3 days.
-
Pre-experiment Conditioning: Approximately 16-24 hours prior to the experiment, the growth medium is replaced with a serum-free medium (e.g., Minimum Essential Medium - MEM) to reduce basal ferritin levels.[5]
Protocol for In Vitro Iron Uptake Assay (Ferritin Formation)
-
Preparation of Iron Solutions: Prepare stock solutions of this compound and a control (e.g., ferrous sulfate) in serum-free MEM. A typical treatment concentration is 25-50 µM.
-
Treatment: Remove the serum-free medium from the apical side of the differentiated Caco-2 cell monolayers. Add the iron test solutions to the apical compartment.
-
Incubation: Incubate the cells for a specified period, typically 2-3 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
Washing: After incubation, remove the iron solutions and wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS) to remove any loosely bound iron.
-
Ferritin Formation Period: Add fresh serum-free MEM to the cells and return them to the incubator for an additional 21-23 hours to allow for the translation and formation of ferritin protein.[6][7]
-
Cell Lysis: Wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method such as the BCA protein assay.
-
Ferritin Quantification: Measure the ferritin concentration in the cell lysates using a human ferritin ELISA kit, following the manufacturer's instructions.
-
Normalization: Normalize the ferritin concentration to the total protein concentration (expressed as ng ferritin/mg total protein) to determine the relative iron uptake.
Protocol for Measurement of Transferrin Receptor (TfR1) Expression
-
Cell Treatment: Treat differentiated Caco-2 cells with iron compounds as described in section 5.2.
-
RNA Extraction: Following the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for human TfR1 and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Analysis (Western Blot):
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against TfR1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the TfR1 band intensity to a loading control like β-actin.
-
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the key cellular mechanisms and experimental processes described in this guide.
Caption: Proposed uptake of this compound and its influence on cellular iron regulation.
Caption: Workflow for assessing iron uptake via ferritin formation in Caco-2 cells.
Conclusion and Future Directions
The available evidence, primarily from studies on the analogous compound ferrous bisglycinate, strongly suggests that this compound is an effective source of iron at the cellular level, capable of increasing the labile iron pool and upregulating ferritin storage. The primary mechanism of uptake appears to be via the DMT1 transporter, similar to inorganic iron salts. However, the chelation with aspartic acid likely enhances its solubility and efficiency of delivery to the intestinal absorptive surface, potentially leading to greater overall iron uptake.
For drug development professionals, this compound represents a promising candidate for oral iron supplementation with potentially higher bioavailability and better gastrointestinal tolerability than conventional salts. Future research should focus on direct comparative studies of this compound against ferrous sulfate and other chelates. Key areas of investigation include:
-
Quantitative Proteomics: To obtain a broader view of the cellular response to this compound beyond ferritin and TfR1.
-
Transport Mechanism: Elucidating whether alternative transporters (e.g., peptide transporters) play a role, however minor, in the uptake of the intact chelate.
-
Clinical Trials: Ultimately, in vivo studies are necessary to confirm the in vitro findings and to quantify the benefits in human subjects, particularly in populations with iron deficiency anemia.
By leveraging the methodologies outlined in this guide, researchers can further unravel the nuanced role of this compound in cellular iron homeostasis and accelerate the development of next-generation iron therapies.
References
- 1. wbcil.com [wbcil.com]
- 2. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
An In-Depth Technical Guide to the In Vitro Characterization of Ferrous Aspartate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro stability of ferrous aspartate, a chelated form of iron used in pharmaceutical supplements. Ensuring the stability of this compound is critical for its efficacy and safety, as the ferrous (Fe²⁺) state is more readily absorbed by the body than the ferric (Fe³⁺) state. This document outlines key stability-indicating parameters, detailed experimental protocols, and data presentation formats to assist in the robust evaluation of this compound formulations.
Introduction to this compound Stability
This compound is an iron amino acid chelate designed to improve the bioavailability and tolerability of iron supplementation. The stability of this complex is paramount, as the dissociation of the chelate and the oxidation of ferrous iron to ferric iron can be influenced by various factors in the gastrointestinal tract, such as pH, enzymes, and dietary components. In vitro characterization provides crucial insights into the behavior of this compound under simulated physiological conditions, aiding in formulation development and quality control.
The primary stability concerns for this compound are:
-
Dissolution: The rate and extent to which the this compound tablet or capsule dissolves to release the active compound.
-
Dissociation: The equilibrium between the chelated this compound complex and its constituent ions, ferrous iron (Fe²⁺) and aspartic acid.
-
Oxidation: The conversion of the more bioavailable ferrous (Fe²⁺) iron to the less soluble and less bioavailable ferric (Fe³⁺) iron.
Experimental Protocols for Stability Characterization
Detailed methodologies for assessing the key stability parameters of this compound are presented below. These protocols are based on established pharmacopeial methods for iron supplements and can be adapted for specific formulations.
The dissolution test evaluates the in vitro release of this compound from its solid dosage form. While a specific USP monograph for this compound tablets is not available, a method can be adapted from the USP monographs for Ferrous Sulfate Tablets and Ferrous Fumarate Tablets.[1][2]
Objective: To determine the rate and extent of this compound dissolution in a simulated gastric fluid.
Apparatus: USP Apparatus 2 (Paddle Apparatus)[1][2]
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl), maintained at 37 ± 0.5°C.[1]
Procedure:
-
Place one tablet or capsule in each of the six dissolution vessels containing the dissolution medium.
-
Rotate the paddle at 50 rpm.[1]
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 15, 30, 45, 60, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze for iron content using a validated analytical method, such as atomic absorption spectrometry (AAS) or a stability-indicating HPLC method.[1][3]
Acceptance Criteria: A common acceptance criterion for immediate-release iron tablets is not less than 75% (Q) of the labeled amount of the iron salt dissolved in 45 minutes.[1][2]
This protocol assesses the propensity of this compound to oxidize to the ferric state under simulated gastrointestinal conditions. The quantification of both ferrous and ferric ions is crucial.
Objective: To quantify the conversion of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in simulated gastric and intestinal fluids.
Simulated Fluids:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2) with pepsin.[4][5]
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8) with pancreatin.[4][5]
Procedure:
-
Prepare a solution of this compound of known concentration in both SGF and SIF.
-
Incubate the solutions at 37°C.
-
Withdraw samples at various time intervals (e.g., 0, 30, 60, 120, and 240 minutes).
-
Immediately analyze the samples for ferrous and ferric iron content using a validated analytical method. A spectrophotometric method using a chromogenic agent like 1,10-phenanthroline (B135089) for ferrous iron, followed by reduction of ferric iron and subsequent measurement, is a common approach.[6] Alternatively, a solvent extraction method followed by ICP-MS can be employed for the simultaneous determination of both oxidation states.[7][8]
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
Procedure:
-
Expose this compound powder or a solution of this compound to the stress conditions outlined above.
-
At the end of the exposure period, neutralize acidic and basic samples.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[3][9][10]
Data Presentation
Quantitative data from stability studies should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Dissolved (Mean ± SD, n=6) |
| 15 | |
| 30 | |
| 45 | |
| 60 | |
| 120 |
Table 2: Oxidation Stability of this compound in Simulated Gastrointestinal Fluids
| Time (minutes) | % Ferrous Iron (Fe²⁺) in SGF (Mean ± SD) | % Ferrous Iron (Fe²⁺) in SIF (Mean ± SD) |
| 0 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | ||
| Base Hydrolysis (0.1 N NaOH) | ||
| Oxidative (3% H₂O₂) | ||
| Thermal (105°C) | ||
| Photolytic (UV/Vis) |
Visualization of Experimental Workflows
Graphical representations of experimental workflows can aid in understanding the logical sequence of steps involved in the characterization of this compound stability.
Caption: Workflow for the dissolution testing of this compound tablets.
Caption: Workflow for the in vitro oxidation stability testing of this compound.
Conclusion
The in vitro characterization of this compound stability is a critical component of its development and quality control. By employing robust and well-defined experimental protocols for dissolution, oxidation, and forced degradation, researchers and drug development professionals can gain a thorough understanding of the product's performance and stability profile. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive evaluation of this compound, ultimately contributing to the development of safe and effective iron supplements.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of enzymes on the in vitro degradation behavior of Mg alloy wires in simulated gastric fluid and intestinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
Ferrous Aspartate's Interaction with Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between ferrous aspartate and cell membranes, with a primary focus on the molecular mechanisms of intestinal absorption. While direct extensive research on this compound is limited, this document synthesizes the current understanding of ferrous iron transport across biological membranes, drawing parallels from studies on other ferrous salts like ferrous sulfate (B86663) and ferrous ascorbate. Evidence suggests that the bioavailability of ferrous iron is significantly influenced by its chelation state, and aspartic acid has been shown to enhance iron uptake and transport in vitro. The primary pathway for non-heme iron absorption is facilitated by the Divalent Metal Transporter 1 (DMT1), a proton-coupled symporter. This guide details the mechanisms of DMT1-mediated transport, its regulation by intracellular iron levels and reactive oxygen species (ROS), and the potential downstream cellular effects of iron influx, including lipid peroxidation. Detailed experimental protocols for studying these interactions are provided, along with a quantitative comparison of the bioavailability of various oral iron formulations.
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a widespread global health issue, necessitating effective oral iron supplementation. The bioavailability of supplemental iron is a critical factor, with ferrous (Fe²⁺) salts generally exhibiting higher absorption rates than ferric (Fe³⁺) salts. This compound, a chelate of ferrous iron with the amino acid aspartic acid, is one such formulation. The presence of aspartic acid as a ligand may influence the solubility, stability, and ultimately the cellular uptake of ferrous iron. Understanding the interaction of this compound at the cellular and molecular level is paramount for optimizing its therapeutic efficacy and safety profile.
This guide will explore the core mechanisms governing the transport of ferrous iron across the intestinal epithelium, the primary site of absorption. It will delve into the structure and function of the key transporter protein, DMT1, and the signaling pathways that regulate its activity. Furthermore, the potential for iron-induced cellular stress through the generation of reactive oxygen species and subsequent lipid peroxidation will be discussed.
The Primary Gateway: Divalent Metal Transporter 1 (DMT1)
The absorption of non-heme iron in the duodenum is predominantly mediated by the Divalent Metal Transporter 1 (DMT1), also known as SLC11A2.[1] DMT1 is a transmembrane protein that facilitates the uptake of a variety of divalent metal ions, but shows a high affinity for ferrous iron.[2]
Mechanism of Transport:
DMT1 functions as a proton-coupled symporter, meaning it cotransports ferrous iron and a proton (H⁺) from the intestinal lumen into the enterocyte.[3] This process is driven by the electrochemical proton gradient across the apical membrane of the enterocyte. The acidic microenvironment at the brush border facilitates both the reduction of any remaining ferric iron to ferrous iron by enzymes like duodenal cytochrome B (Dcytb) and the proton-motive force for DMT1.[4]
The transport of iron via DMT1 is a saturable process, indicating a finite number of transporters on the cell surface. The kinetics of this transport can be influenced by factors such as the concentration of ferrous iron in the lumen and the extracellular pH.[3]
Signaling Pathway of DMT1-Mediated Iron Uptake
The following diagram illustrates the key steps involved in the uptake of ferrous iron from the intestinal lumen into an enterocyte via the DMT1 transporter.
Regulation of DMT1 and Intracellular Iron Homeostasis
The expression and activity of DMT1 are tightly regulated to maintain iron homeostasis and prevent iron overload. This regulation occurs at both the transcriptional and post-translational levels.
Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) System: The stability of DMT1 mRNA is controlled by the IRE/IRP system. In iron-deficient states, IRPs bind to the IRE in the 3' untranslated region of DMT1 mRNA, stabilizing it and leading to increased DMT1 synthesis. Conversely, in iron-replete states, IRPs bind iron, causing a conformational change that prevents their binding to the IRE, leading to mRNA degradation and reduced DMT1 expression.[5]
Hepcidin-Ferroportin Axis: While not directly regulating DMT1, the systemic iron-regulatory hormone hepcidin (B1576463) plays a crucial role in overall iron absorption. Hepcidin, produced by the liver in response to high iron levels, binds to the iron exporter ferroportin on the basolateral membrane of enterocytes, inducing its internalization and degradation.[6] This traps iron within the enterocyte, leading to a decrease in net iron absorption.
Reactive Oxygen Species (ROS) and DMT1 Endocytosis: Recent studies have indicated that high intracellular iron levels can lead to the generation of reactive oxygen species (ROS). These ROS can, in turn, trigger the endocytosis of DMT1 from the apical membrane, providing a rapid mechanism to downregulate iron uptake and protect the cell from oxidative stress.[5]
Regulatory Workflow of Intestinal Iron Absorption
The following diagram outlines the logical flow of the regulatory mechanisms governing intestinal iron absorption in response to varying systemic iron levels.
The Role of Aspartic Acid
While the transport of ferrous iron is primarily dependent on DMT1, the ligand to which it is chelated can significantly impact its bioavailability. Aspartic acid, an amino acid, has been shown to enhance the uptake and transport of iron by Caco-2 cells, a widely used in vitro model for the human intestinal epithelium.[7] It is hypothesized that aspartic acid may help maintain the solubility of ferrous iron in the intestinal lumen and facilitate its presentation to the DMT1 transporter.
Cellular Consequences of Iron Uptake
Once inside the cell, ferrous iron enters the labile iron pool (LIP), a transient pool of chelatable, redox-active iron. From the LIP, iron can be utilized for various metabolic processes, stored in the protein ferritin, or exported from the cell via ferroportin.
However, an excess of intracellular labile iron can be cytotoxic. Through the Fenton reaction, ferrous iron can react with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids.
Lipid Peroxidation: The polyunsaturated fatty acids in cell membranes are particularly susceptible to attack by hydroxyl radicals, leading to a chain reaction known as lipid peroxidation. This process can compromise membrane integrity, leading to increased permeability, loss of function of membrane-bound proteins, and ultimately, cell death.[8] Studies have shown that iron-induced lipid peroxidation can alter the mechanical properties of membranes, making them more prone to permeabilization.[8]
Quantitative Data on Oral Iron Formulations
The bioavailability of different oral iron preparations can vary significantly. The following table summarizes data from various studies comparing the elemental iron content and relative bioavailability of common ferrous salts. It is important to note that direct comparative data for this compound is limited, and these values should be interpreted within the context of the specific studies from which they were derived.
| Iron Formulation | Elemental Iron Content (%) | Relative Bioavailability (Compared to Ferrous Sulfate) | Reference(s) |
| Ferrous Sulfate | ~20% (heptahydrate), ~33% (monohydrate) | Standard Reference | [9] |
| Ferrous Fumarate (B1241708) | ~33% | Generally considered high, with some studies suggesting it provides the maximum bioavailability due to high elemental iron content. | [10] |
| Ferrous Gluconate | ~12% | Similar bioavailability per mg of elemental iron to ferrous sulfate. | [11] |
| Ferrous Bisglycinate | ~20% | Generally considered to have high bioavailability. | [10] |
| This compound | Not specified in reviewed literature | Data not directly available in comparative studies. However, aspartic acid has been shown to enhance iron uptake in Caco-2 cells. | [7] |
Experimental Protocols
In Vitro Iron Uptake Assay using Caco-2 Cells
This protocol is a standard method to assess the bioavailability of iron from different formulations.
Objective: To quantify the uptake of this compound by Caco-2 intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell inserts (polycarbonate membrane)
-
This compound, Ferrous sulfate (as a control)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human ferritin
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells onto Transwell inserts and allow them to differentiate for 21 days, with media changes every 2-3 days.
-
Preparation of Iron Solutions: Prepare stock solutions of this compound and ferrous sulfate. Immediately before the experiment, dilute the iron salts in serum-free DMEM to the desired final concentration (e.g., 100 µM). Add ascorbic acid (at a molar ratio of 20:1 to iron) to maintain iron in the ferrous state.
-
Iron Uptake: Wash the differentiated Caco-2 monolayers with warm PBS. Add the iron-containing medium to the apical side of the Transwell inserts and incubate for 2 hours at 37°C.
-
Ferritin Formation: After the 2-hour uptake period, remove the iron-containing medium and wash the cells three times with PBS. Add fresh, iron-free culture medium and incubate for an additional 22 hours to allow for ferritin synthesis.
-
Cell Lysis and Analysis: Wash the cells with PBS and lyse them. Determine the ferritin concentration in the cell lysates using a human ferritin ELISA kit and the total protein concentration using a protein assay kit.
-
Data Expression: Express iron uptake as ng of ferritin per mg of total cell protein.
Experimental Workflow for Caco-2 Iron Uptake Assay
Measurement of the Labile Iron Pool (LIP)
Objective: To quantify the intracellular chelatable iron pool following exposure to this compound.
Materials:
-
Cultured cells (e.g., Caco-2, hepatocytes)
-
Calcein-AM (acetoxymethyl ester)
-
Iron chelator (e.g., deferoxamine)
-
Fluorescence microplate reader or flow cytometer
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for a specified time.
-
Calcein-AM Loading: Wash the cells with PBS and incubate with Calcein-AM (e.g., 0.25 µM) for 15-30 minutes at 37°C in the dark. Calcein-AM is membrane-permeable and is hydrolyzed by intracellular esterases to the fluorescent calcein (B42510), which is retained in the cytosol.
-
Fluorescence Measurement: The fluorescence of intracellular calcein is quenched by the labile iron pool. Measure the baseline fluorescence.
-
Chelation and Measurement: Add a membrane-permeable iron chelator to the cells. The chelator will bind the labile iron, releasing it from calcein and causing an increase in fluorescence. Measure the de-quenched fluorescence.
-
Quantification: The difference in fluorescence before and after the addition of the chelator is proportional to the size of the labile iron pool.
Assessment of Lipid Peroxidation
Objective: To measure the extent of membrane lipid peroxidation induced by this compound.
Materials:
-
Cultured cells
-
This compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Methodology (TBARS Assay):
-
Cell Treatment: Expose cultured cells to this compound for a defined period.
-
Cell Lysis: Harvest and lyse the cells.
-
Reaction: Add TCA to the cell lysate to precipitate proteins, followed by centrifugation. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
-
Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve.
Conclusion
The interaction of this compound with cell membranes is primarily governed by the well-established mechanisms of ferrous iron transport, with the DMT1 transporter playing a central role in intestinal absorption. The aspartate moiety likely contributes to enhanced bioavailability by improving the solubility and presentation of ferrous iron to the transporter. While direct comparative studies on this compound are not abundant, the methodologies and principles outlined in this guide provide a robust framework for its investigation. Future research should focus on direct comparisons of this compound with other common iron salts to definitively characterize its absorption kinetics, cellular fate, and potential for inducing oxidative stress. Such studies are crucial for the rational design and development of more effective and safer oral iron therapies.
References
- 1. The iron transporter DMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of intestinal iron absorption-uncovering of a fast-response mechanism based on DMT1 and ferroportin endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Amino Acids and Dipeptides on the Uptake and Transport of Iron by Caco-2 Cells Cultured in Serum-Free Medium [jstage.jst.go.jp]
- 8. Iron-Induced Lipid Oxidation Alters Membrane Mechanics Favoring Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 10. droracle.ai [droracle.ai]
- 11. graphviz.org [graphviz.org]
Foundational Research on Ferrous Aspartate Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the bioavailability of ferrous aspartate and related iron-amino acid chelates. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing quantitative data, outlining experimental protocols, and visualizing key biological and experimental pathways. While direct, extensive quantitative bioavailability data for this compound is limited in publicly accessible literature, this guide synthesizes the most relevant available information, including comparative studies on similar iron-amino acid chelates, to provide a thorough understanding of the subject.
Quantitative Data on Bioavailability
Quantitative assessment of bioavailability is crucial for evaluating the efficacy of any iron supplement. The following tables summarize key findings from studies on ferrous asparto glycinate (B8599266) and other iron amino acid chelates, which provide the closest available data to this compound. These compounds are structurally and functionally similar, suggesting their absorption and metabolic pathways are comparable.
Table 1: Comparative Efficacy of Ferrous Asparto Glycinate and Ferrous Ascorbate in Pregnant Women with Iron Deficiency Anemia [1]
| Parameter | Treatment Group | Baseline | Day 14 | Day 28 | Mean Rise (Day 28) |
| Hemoglobin (g/dL) | Ferrous Asparto Glycinate | 8.5 ± 0.5 | 9.8 ± 0.6 | 10.9 ± 0.7 | 2.4 ± 0.4 |
| Ferrous Ascorbate | 8.4 ± 0.6 | 9.2 ± 0.5 | 10.1 ± 0.6 | 1.7 ± 0.3 | |
| Serum Ferritin (ng/mL) | Ferrous Asparto Glycinate | 12.3 ± 2.1 | 18.5 ± 2.8 | 25.1 ± 3.4 | 12.8 ± 2.5 |
| Ferrous Ascorbate | 12.1 ± 2.3 | 15.6 ± 2.5 | 20.4 ± 3.1 | 8.3 ± 2.2 |
Data from a double-blind, randomized, multicenter clinical study involving 73 pregnant women at 12-26 weeks' gestation. The results indicate a significantly higher increase in both hemoglobin and ferritin levels with ferrous asparto glycinate compared to ferrous ascorbate.[1]
Table 2: Comparative Bioavailability of Iron Amino Acid Chelate vs. Ferrous Sulfate (B86663) [2]
| Parameter | Iron Amino Acid Chelate | Ferrous Sulfate |
| Calculated Bioavailability | 75.0% | 27.8% |
This study in anemic human infants demonstrated a significantly higher calculated bioavailability for an iron amino acid chelate compared to ferrous sulfate.[2]
Table 3: Hemoglobin Repletion Efficiency of Iron Multi-Amino Acid Chelate (IMAAC) vs. Ferrous Sulfate in Iron-Deficient Mice [3]
| Treatment Group | Initial Hemoglobin (g/L) | Final Hemoglobin (g/L) after 10 days |
| Iron-Deficient Control | 87.4 (SD 6.7) | 111 (SD 11.7) |
| Ferrous Sulfate | 93.9 (SD 10.8) | 191 (SD 0.7) |
| IMAAC | 116.2 (SD 9.1) | 200 (SD 0.5) |
This study showed that both ferrous sulfate and IMAAC significantly increased hemoglobin levels in iron-deficient mice, with IMAAC demonstrating a slightly greater final hemoglobin concentration.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe key experimental protocols used in the assessment of iron bioavailability.
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal absorption.[4][5]
Objective: To simulate the physiological conditions of digestion and measure the subsequent iron uptake by intestinal cells.
Methodology:
-
Caco-2 Cell Culture:
-
Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 14-21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[4][6]
-
The integrity of the cell monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).[6]
-
-
In Vitro Digestion:
-
Gastric Phase: The test substance (e.g., this compound) is incubated in a simulated gastric fluid containing pepsin at pH 2.0 for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.[4]
-
Intestinal Phase: The pH of the gastric digest is raised to approximately 7.0, and a mixture of pancreatin (B1164899) and bile salts is added to simulate intestinal digestion. The incubation continues for another period (e.g., 2 hours) at 37°C.[4]
-
-
Iron Uptake by Caco-2 Cells:
-
The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
After a defined incubation period (e.g., 2-24 hours), the cells are washed to remove any unabsorbed iron.[7]
-
The cells are then lysed, and the intracellular iron concentration is determined. A common method is to measure the level of ferritin, an iron storage protein, which is proportional to the amount of absorbed iron.[5] Ferritin levels are typically quantified using an enzyme-linked immunosorbent assay (ELISA).[5]
-
-
Data Analysis:
-
The bioavailability of the test iron compound is often expressed relative to a standard, highly bioavailable iron source like ferrous sulfate.[4]
-
This in vivo model is used to determine the efficacy of an iron source in treating iron deficiency anemia.
Objective: To measure the ability of an iron compound to restore hemoglobin levels in iron-deficient animals.
Methodology:
-
Induction of Iron Deficiency Anemia:
-
Weanling rats are fed an iron-deficient diet for a period (e.g., 4-6 weeks) to induce anemia. Anemia is confirmed by measuring hemoglobin levels.[8]
-
-
Repletion Period:
-
Data Collection and Analysis:
-
Blood samples are collected at the beginning and end of the repletion period to measure hemoglobin concentrations.
-
Food intake is monitored to calculate the total iron consumed by each animal.
-
Hemoglobin Regeneration Efficiency (HRE) is calculated using the following formula:
-
The Relative Bioavailability (RBV) is then calculated by comparing the HRE of the test compound to that of the standard compound (ferrous sulfate, which is assigned an RBV of 100%).[11]
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in iron absorption and experimental workflows.
This diagram illustrates the generally accepted pathway for the absorption of non-heme iron, which is relevant for both simple iron salts and chelated forms like this compound.
This diagram outlines the sequential steps involved in the Caco-2 cell model for assessing iron bioavailability.
This diagram illustrates the logical flow and key comparisons in a typical hemoglobin repletion study.
Conclusion
While direct quantitative bioavailability data for this compound remains an area for further research, the available evidence from studies on structurally similar iron-amino acid chelates, such as ferrous asparto glycinate, suggests a favorable bioavailability profile compared to standard iron salts like ferrous sulfate and ferrous ascorbate. The chelated nature of these compounds is believed to protect the iron from dietary inhibitors and facilitate its absorption.
The experimental protocols outlined in this guide, particularly the in vitro digestion/Caco-2 cell model and the in vivo hemoglobin repletion bioassay, provide robust and standardized methods for the continued investigation and validation of the bioavailability of this compound and other novel iron formulations. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved in this area of research. This technical guide serves as a foundational resource to support ongoing efforts in the development of more effective and better-tolerated iron therapies.
References
- 1. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells [mdpi.com]
- 2. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 3. Bioavailability of iron multi-amino acid chelate preparation in mice and human duodenal HuTu 80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of ferrous sulfate and ferrous glycinate chelate for the treatment of iron deficiency anemia in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative bioavailability of elemental iron powders for repair of iron deficiency anemia in rats. Studies of efficacy and toxicity of carbonyl iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
In-Depth Technical Guide on the Therapeutic Potential of Ferrous Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous aspartate, an iron-amino acid chelate, has emerged as a promising therapeutic agent for the management of iron deficiency anemia (IDA). This technical guide provides a comprehensive overview of the exploratory studies on its therapeutic potential, consolidating data on its efficacy, safety, and mechanism of action. Detailed experimental protocols for preclinical and clinical evaluation are presented, alongside visualizations of key biological pathways. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel iron supplementation strategies.
Introduction
Iron deficiency anemia remains a global health challenge, necessitating the development of oral iron supplements with improved efficacy and tolerability compared to traditional ferrous salts. This compound, a chelate of ferrous iron with aspartic acid, is designed to enhance iron absorption and reduce gastrointestinal side effects. This guide delves into the scientific evidence supporting the therapeutic potential of this compound, offering a technical resource for the scientific community.
Mechanism of Action and Pharmacokinetics
This compound is believed to be absorbed through a combination of pathways utilized by both iron and amino acids. The chelation of iron to aspartic acid is thought to protect the iron from forming insoluble complexes in the gastrointestinal tract, thereby increasing its bioavailability.
Signaling Pathway of Chelated Iron Absorption
The absorption of this compound at the enterocyte level involves several key steps, from luminal transport to basolateral transfer into the bloodstream.
The Chelation Chemistry of Ferrous Aspartate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the chelation chemistry of ferrous aspartate. This compound is an iron-amino acid chelate utilized in nutritional supplements and pharmaceuticals to address iron deficiency. Understanding its formation, stability, and characterization is crucial for optimizing its efficacy and bioavailability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support research and development in this area.
Introduction to this compound Chelation
Chelation is a chemical process in which a central metal ion, in this case, ferrous iron (Fe²⁺), is bonded to a ligand, aspartic acid, at two or more points to form a stable, ring-like structure. Aspartic acid, an α-amino acid, possesses three potential coordination sites: the α-amino group, the α-carboxylate group, and the β-carboxylate group. This allows it to act as a bidentate or tridentate ligand, forming stable chelate rings with the ferrous ion. The resulting complex, this compound, is designed to enhance iron's solubility and absorption in the gastrointestinal tract, thereby improving its bioavailability compared to inorganic iron salts.
Structure and Formation of this compound
The chelation of ferrous iron by aspartic acid involves the formation of coordinate bonds between the iron cation and the electron-donating nitrogen and oxygen atoms of the aspartate ligand. The most common coordination involves the α-amino and α-carboxylate groups, forming a stable five-membered ring. The side-chain carboxylate group can also participate in coordination, leading to a tridentate chelation and the formation of an additional six-membered ring, further enhancing the stability of the complex. The stoichiometry of the complex can vary, with common forms being a 1:1 (Fe:Aspartate) complex (FeAsp⁰) and a 1:2 complex (Fe(Asp)₂²⁻)[1].
The formation of this compound is a pH-dependent equilibrium process. At low pH, the carboxylate groups of aspartic acid are protonated, reducing their ability to chelate the ferrous ion. As the pH increases, these groups deprotonate, making the oxygen atoms available for coordination.
Proposed Tridentate Chelation of Ferrous Iron by Aspartate.
Quantitative Data
The stability of a metal chelate is a critical factor in its biological efficacy. A chelate that is too stable may not release the metal ion at the site of absorption, while one that is too weak will dissociate prematurely. The stability of this compound complexes has been determined, providing insight into their behavior in solution.
| Parameter | Complex | Value (log K) | Conditions | Reference |
| Stability Constant (K) | FeAsp⁰ | 4.17 ± 0.11 | I = 0.5 mol dm⁻³, 25 ± 1 °C | |
| Overall Stability Constant (β) | Fe(Asp)₂²⁻ | 6.53 ± 0.11 | I = 0.5 mol dm⁻³, 25 ± 1 °C | |
| Gibbs Free Energy of Formation (ΔG°) | FeAsp⁰ | -23.80 kJ/mol | Calculated from log K at 298.15 K | |
| Gibbs Free Energy of Formation (ΔG°) | Fe(Asp)₂²⁻ | -37.26 kJ/mol | Calculated from log β at 298.15 K |
Experimental Protocols
The synthesis and characterization of this compound involve several key experimental techniques. Below are detailed methodologies for these procedures.
Synthesis of this compound
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
L-Aspartic acid
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Deaerated distilled water
Procedure:
-
Preparation of Solutions:
-
Dissolve a specific molar amount of L-aspartic acid in deaerated distilled water. The water should be boiled and then cooled under a nitrogen atmosphere to remove dissolved oxygen, which can oxidize Fe(II) to Fe(III).
-
Slowly add a stoichiometric equivalent of a base (e.g., NaOH solution) to the aspartic acid solution to deprotonate the carboxylic acid groups. The pH should be carefully monitored and adjusted to a neutral or slightly alkaline range (pH 7-8) to facilitate chelation.
-
In a separate flask, dissolve a stoichiometric amount of ferrous sulfate heptahydrate in deaerated distilled water.
-
-
Chelation Reaction:
-
Slowly add the ferrous sulfate solution to the aspartate solution with constant stirring under an inert atmosphere (e.g., nitrogen).
-
A color change is typically observed, indicating the formation of the this compound complex.
-
The reaction mixture is stirred for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60°C) to ensure complete reaction.
-
-
Isolation and Purification:
-
The resulting solution is cooled to room temperature.
-
The this compound can be precipitated by adding a water-miscible organic solvent, such as ethanol.
-
The precipitate is collected by filtration, washed with ethanol to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
Workflow for the Synthesis of this compound.
Characterization Techniques
Potentiometric titration is a standard method to determine the stability constants of metal complexes.
Principle: The formation of a complex between a metal ion and a ligand is a pH-dependent equilibrium. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the formation curve (average number of ligands bound per metal ion vs. free ligand concentration) can be constructed. From this curve, the stepwise and overall stability constants can be calculated.
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a series of solutions containing known concentrations of ferrous iron (from a salt like FeSO₄) and aspartic acid in a constant ionic strength medium (e.g., 0.1 M KNO₃). A solution without the metal ion is also prepared as a control.
-
Titrate each solution with a standardized solution of a strong base (e.g., NaOH) under an inert atmosphere.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
Using the titration data, calculate the average number of ligands bound to the metal ion (n̄) and the concentration of the free ligand ([L]) at various pH values.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.
-
Analyze the formation curve using graphical or computational methods to determine the stability constants (K₁, K₂, etc.).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the aspartate ligand to the ferrous ion.
-
Sample Preparation: The solid this compound sample is mixed with KBr and pressed into a pellet.
-
Analysis: The infrared spectrum is recorded.
-
Interpretation: The formation of the chelate is confirmed by observing shifts in the characteristic absorption bands of the amino and carboxylate groups of aspartic acid upon coordination to the iron. Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) and the N-H bending vibrations of the amino group are expected to shift.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the formation of the this compound complex in solution.
-
Procedure: Prepare a series of solutions with a constant concentration of ferrous iron and varying concentrations of aspartic acid.
-
Analysis: Record the UV-Vis absorption spectrum for each solution.
-
Interpretation: The formation of the complex is indicated by a change in the absorption spectrum, such as the appearance of a new absorption band or a shift in the wavelength of maximum absorbance (λ_max). This data can also be used to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.
Biological Signaling and Transport Pathway
The enhanced bioavailability of this compound is attributed to its unique absorption pathway in the intestine. Unlike inorganic iron, which is susceptible to precipitation and interactions with dietary inhibitors, the chelated form is thought to be absorbed intact, at least partially.
The proposed intestinal absorption pathway involves the following steps:
-
Uptake into Enterocytes: this compound, being a small, neutral, or near-neutral molecule, may be absorbed through amino acid transporters or peptide transporters on the apical membrane of the enterocytes. Alternatively, the ferrous iron may be transported by the Divalent Metal Transporter 1 (DMT1).
-
Intracellular Fate: Once inside the enterocyte, the this compound complex may dissociate, releasing the ferrous iron into the intracellular labile iron pool.
-
Basolateral Transport: The free ferrous iron is then transported across the basolateral membrane into the bloodstream by the iron exporter protein, ferroportin.
-
Oxidation and Binding to Transferrin: Upon entering the circulation, the ferrous iron is oxidized to ferric iron (Fe³⁺) by hephaestin and then binds to transferrin, the primary iron transport protein in the blood, for delivery to various tissues.
Proposed Intestinal Absorption Pathway of this compound.
Conclusion
The chelation of ferrous iron with aspartic acid offers a promising strategy to improve iron supplementation. The formation of stable this compound complexes enhances the solubility and bioavailability of iron. The quantitative data on stability constants provide a basis for understanding the behavior of this chelate in biological systems. The detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers in this field. Further studies to elucidate the precise thermodynamic parameters and the crystal structure of this compound will contribute to a more complete understanding of its chelation chemistry and facilitate the development of even more effective iron supplementation strategies.
References
Methodological & Application
Application Notes and Protocols for Ferrous Aspartate in Cell-Based Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Understanding the mechanisms of intestinal iron absorption is crucial for developing effective strategies to combat iron deficiency, the most common nutritional disorder worldwide. Cell-based assays provide a valuable in vitro tool to screen for and characterize the bioavailability of various iron compounds. Ferrous aspartate, a chelated form of iron, is a subject of interest for its potential to offer high bioavailability with reduced gastrointestinal side effects compared to inorganic iron salts.
These application notes provide a detailed protocol for conducting a cell-based iron uptake assay using this compound with the Caco-2 human colon adenocarcinoma cell line, a well-established model for the intestinal barrier. The protocol outlines the necessary steps for cell culture, preparation of iron solutions, execution of the uptake assay, and quantification of intracellular iron.
Cellular Iron Uptake Pathway
Ferrous iron (Fe²⁺) is primarily absorbed by intestinal enterocytes through the Divalent Metal Transporter 1 (DMT1).[1][2] This process is proton-coupled and is the main pathway for non-heme iron uptake.[1][3] Once inside the cell, iron enters the labile iron pool, where it can be utilized for cellular processes or stored in the protein ferritin to prevent toxicity from free iron.[4] The expression of ferritin is post-transcriptionally regulated by the intracellular iron concentration, making it a reliable marker for iron uptake in Caco-2 cells.[4][5][6]
Experimental Protocols
This section details the materials and methods for performing a cell-based iron uptake assay using this compound.
Materials
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
This compound
-
Ferrous Sulfate (B86663) (as a control)
-
L-Ascorbic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Human Ferritin ELISA Kit
Caco-2 Cell Culture and Differentiation
-
Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Permeable Supports: For iron uptake experiments, seed Caco-2 cells on collagen-coated permeable supports in 12-well plates at a density of 5 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes. Change the medium every 2-3 days.
-
Iron Depletion: 24 hours prior to the iron uptake assay, replace the culture medium with a serum-free medium containing low iron to upregulate the expression of iron transporters and reduce basal ferritin levels.
Preparation of Iron Solutions
-
Stock Solutions: Prepare a 100 mM stock solution of L-Ascorbic acid in sterile water and filter-sterilize. Prepare 10 mM stock solutions of this compound and ferrous sulfate in sterile water. Note: Ascorbic acid is added to the uptake medium to maintain iron in its ferrous (Fe²⁺) state.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound and ferrous sulfate in serum-free DMEM at the desired final concentrations (e.g., 10, 50, 100, 200 µM). Add ascorbic acid to the working solutions at a final concentration of 1 mM.
Iron Uptake Assay
-
Pre-incubation: Gently wash the apical and basolateral sides of the differentiated Caco-2 cell monolayers twice with warm PBS.
-
Iron Treatment: Add the prepared iron working solutions (this compound or ferrous sulfate) to the apical compartment of the permeable supports. Add fresh serum-free DMEM to the basolateral compartment. Include a negative control (DMEM with ascorbic acid but no iron).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 2 hours).
-
Termination of Uptake: After incubation, remove the iron solutions from the apical compartment and wash the cell monolayers three times with cold PBS to stop the uptake process.
Quantification of Iron Uptake (Ferritin Assay)
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to the apical compartment of each well and incubate on ice for 30 minutes with occasional agitation.
-
Lysate Collection: Carefully collect the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration in each lysate supernatant using a BCA protein assay kit, following the manufacturer's instructions.
-
Ferritin Quantification: Measure the ferritin concentration in each lysate supernatant using a human ferritin ELISA kit, according to the manufacturer's protocol.
-
Data Normalization: Normalize the ferritin concentration to the total protein concentration for each sample (expressed as ng ferritin/mg total protein). This normalization accounts for any variations in cell number between wells.
Data Presentation
The following table summarizes representative quantitative data from cell-based iron uptake assays using ferrous compounds. Note that specific values for this compound are extrapolated from studies using structurally similar chelated iron compounds like ferrous bisglycinate due to limited direct comparative data in the literature. Ferrous sulfate is included as a common reference.
| Iron Compound | Cell Line | Iron Concentration (µM) | Incubation Time (hours) | Measured Iron Uptake (Relative to Control) | Reference |
| Ferrous Sulfate | Caco-2 | 1 | 1 | 1.41-fold increase in pmol Fe/µg protein | [7] |
| Ferrous Sulfate | Caco-2 | 100 | 1 | Significant increase in labile iron | [8] |
| Ferrous Sulfate | Caco-2 | 200 | 0.5 | Significant quenching of Phen Green SK | [8] |
| Ferrous Bisglycinate | Caco-2 | 100 | 1 | Significant increase in labile iron | [8] |
| Ferrous Bisglycinate | Caco-2 | 200 | 0.5 | Significant quenching of Phen Green SK | [8] |
| This compound | Caco-2 | 50 - 200 | 2 | Expected to be similar or higher than Ferrous Sulfate | N/A |
Data for this compound is an educated estimation based on the performance of other chelated ferrous iron compounds. Direct experimental validation is recommended.
Conclusion
The provided protocol offers a robust framework for assessing the cellular uptake of this compound in an in vitro model of the human intestine. By quantifying ferritin formation in Caco-2 cells, researchers can obtain valuable insights into the relative bioavailability of this and other iron compounds. This information is critical for the preclinical evaluation of new iron supplements and for understanding the fundamental mechanisms of iron absorption. It is recommended to perform a concentration-response curve and a time-course experiment to determine the optimal conditions for this compound uptake in your specific experimental setup. Direct comparison with a well-characterized iron salt like ferrous sulfate is essential for validating the results.
References
- 1. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: Effects of ascorbic acid, pH, and a Fe(II) chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Iron Overload in Animal Models Using Ferrous Aspartate
Introduction
Iron overload, a condition characterized by excessive iron accumulation in various organs, can lead to significant cellular damage and organ dysfunction, implicated in a range of pathologies including liver disease, cardiomyopathy, and neurodegenerative disorders.[1][2] Animal models are indispensable tools for investigating the pathophysiology of iron overload and for the development and evaluation of novel therapeutic interventions. While various iron compounds have been utilized to induce iron overload in these models, this document focuses on the potential application of ferrous aspartate.
It is important to note that while this compound is a bioavailable form of iron, specific literature detailing its use for inducing experimental iron overload in animal models is limited. Therefore, the following protocols are adapted from established methods using other iron compounds. Researchers should consider these as a starting point and perform pilot studies to determine the optimal dosage and administration regimen for this compound to achieve the desired level of iron overload for their specific research questions.
Quantitative Data from Iron Overload Models
The following tables summarize quantitative data from studies that induced iron overload using various iron compounds. This data can serve as a benchmark for assessing the degree of iron overload in experimental models.
Table 1: Serum Iron Profile in Rodent Models of Iron Overload
| Animal Model | Iron Compound | Dosage and Administration | Serum Iron (µg/dL) | Transferrin Saturation (%) | Serum Ferritin (ng/mL) | Reference |
| Rat | Iron Dextran | 20 mg/kg BW (intravenous) | Significantly increased vs. control | Significantly increased vs. control | Significantly increased vs. control | [3] |
| Rat | Iron Dextran | 40 mg/kg BW (intravenous) | Significantly increased vs. control | Significantly increased vs. control | Significantly increased vs. control | [3] |
| Mouse | Carbonyl Iron | 2.5 g/kg in diet for 14 days | Not Reported | Not Reported | Not Reported | [4] |
| Mouse | Ferric Citrate (B86180) | 10 mg/day (oral gavage) for 16 weeks | ~300 | Not Reported | Not Reported | [5] |
Table 2: Liver Iron Concentration in Rodent Models of Iron Overload
| Animal Model | Iron Compound | Dosage and Administration | Liver Iron Concentration (mg Fe/g dry weight) | Histological Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Iron Dextran | 10 mg/kg BW (intravenous) | < 3 | Mild iron deposition |[3] | | Rat | Iron Dextran | 50 mg/kg BW (intravenous) | > 7 (moderate overload) | Significant iron deposits in hepatocytes |[3] | | Rat | Iron Dextran | 60-120 mg/kg BW (intravenous) | > 15 (severe overload) | Extensive iron deposition, cellular damage |[3] | | Mouse | High Iron Diet | 9.9 g FeSO4/kg diet | Significantly increased vs. control | Increased iron accumulation |[6] |
Experimental Protocols
Protocol 1: Induction of Iron Overload via Dietary Supplementation with this compound (Adapted)
This protocol is adapted from studies using other oral iron supplements. A pilot study to determine the optimal dose-response for this compound is highly recommended.
1. Animal Model Selection:
-
C57BL/6 or BALB/c mice are commonly used.
-
Wistar or Sprague-Dawley rats are also suitable.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
2. Diet Preparation (Pilot Study Recommended):
-
Basal Diet: A standard rodent chow with a known, normal iron content.
-
Iron-Enriched Diet:
-
Determine a range of this compound concentrations to test (e.g., 0.5%, 1.0%, 2.0% w/w). The exact concentration will need to be determined empirically.
-
Thoroughly mix the powdered this compound with the powdered basal diet to ensure uniform distribution.
-
The diet can be provided as a loose powder or re-pelleted.
-
3. Experimental Groups:
-
Control Group: Animals receive the basal diet.
-
Iron Overload Groups: Animals receive the basal diet supplemented with varying concentrations of this compound.
4. Administration and Duration:
-
Provide the respective diets to the animals for a predetermined period, typically ranging from 2 to 16 weeks.[4][5]
-
Monitor animal health, body weight, and food intake regularly.[5]
5. Assessment of Iron Overload:
-
Collect blood and tissue samples at the end of the study period for biochemical and histological analysis.
Protocol 2: Biochemical Analysis of Iron Status
1. Serum Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
2. Serum Iron and Total Iron Binding Capacity (TIBC) Measurement:
-
Use commercially available colorimetric assay kits according to the manufacturer's instructions.
3. Calculation of Transferrin Saturation:
-
Transferrin Saturation (%) = (Serum Iron / TIBC) x 100
4. Serum Ferritin Measurement:
-
Use a species-specific ELISA kit for the quantitative determination of serum ferritin.
Protocol 3: Determination of Liver Iron Content
1. Tissue Homogenization:
-
Excise a portion of the liver, weigh it, and dry it to a constant weight to determine the dry weight.
-
Homogenize the dried liver tissue in an appropriate buffer.
2. Acid Digestion:
-
Digest the liver homogenate in a mixture of strong acids (e.g., nitric acid and perchloric acid) at a high temperature.
3. Iron Quantification:
-
Analyze the iron content in the digested sample using atomic absorption spectroscopy or a colorimetric ferrozine-based assay.[6]
Protocol 4: Histological Assessment of Iron Deposition
1. Tissue Processing:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed it in paraffin.
-
Cut thin sections (4-5 µm) and mount them on glass slides.
2. Perls' Prussian Blue Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide. This will stain ferric iron deposits a distinct blue color.
-
Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate and mount the slides.
3. Microscopic Evaluation:
-
Examine the stained sections under a light microscope to assess the location and extent of iron deposition within the liver parenchyma (hepatocytes vs. Kupffer cells).[7][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iron Homeostasis and Overload
Caption: Signaling pathway of iron metabolism and the role of hepcidin in iron overload.
Experimental Workflow for Inducing and Assessing Iron Overload
Caption: Experimental workflow for iron overload induction and assessment.
References
- 1. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Iron overload - Wikipedia [en.wikipedia.org]
- 3. narraj.org [narraj.org]
- 4. Metabolic Signature of Dietary Iron Overload in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Iron Exposure from the Fetal Stage to Adulthood in Mice Alters Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology of Hepatic Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.de]
Application Note: Quantification of Ferrous Aspartate in Biological Tissues and Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferrous aspartate is an iron supplement used in the treatment and prevention of iron deficiency anemia. Upon administration, this compound, like other iron salts, is understood to dissociate into ferrous iron (Fe²⁺) and aspartic acid in the gastrointestinal tract before absorption. The ferrous iron is the biologically active component that enters the body's iron metabolic pathways. Consequently, quantifying the administered compound in biological matrices focuses on measuring the change in total iron concentration rather than the intact this compound molecule. This application note provides detailed protocols for the quantification of total iron in biological tissues and fluids following the administration of this compound, utilizing common and advanced analytical techniques.
Principle of Quantification: The core principle involves the accurate measurement of total iron concentration in a given biological sample. This is typically achieved by:
-
Sample Preparation: Releasing iron from biological matrices, often through acid digestion for tissues or protein precipitation for fluids.
-
Reduction: Ensuring all iron is in the ferrous (Fe²⁺) state, as many colorimetric assays are specific to this form. This is commonly achieved using a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid.
-
Detection and Quantification: Using a sensitive analytical method to measure the iron concentration. The primary methods detailed here are Spectrophotometry (Colorimetric Assay), High-Performance Liquid Chromatography (HPLC), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Section 1: Spectrophotometric Quantification of Total Iron
This method is widely accessible and relies on the reaction of ferrous iron with a chromogenic agent, such as 1,10-phenanthroline (B135089) or ferene, to form a colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the iron concentration.[1][2]
Experimental Protocols
Protocol 1.1: Sample Preparation from Biological Tissues
This protocol is adapted from microwave-assisted acid digestion methods, which are rapid and reduce the risk of contamination.[3][4]
-
Tissue Collection: Accurately weigh 25 to 250 mg of the tissue sample.
-
Digestion: Place the sample into a clean, closed Teflon digestion vessel.
-
Acid Addition: Add a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). A typical ratio is 4:1 (e.g., 4 mL HNO₃ to 1 mL H₂O₂), but this should be optimized based on tissue type and sample mass.
-
Microwave Digestion: Place the vessel in a microwave digestion system. Program the system to ramp up to a high temperature (e.g., 180-200°C) and pressure to ensure complete tissue dissolution. Digestion time is typically short (15-30 minutes).
-
Dilution: After cooling, carefully open the vessel in a fume hood and dilute the digested sample to a known final volume (e.g., 25 or 50 mL) with deionized water. This solution is now ready for the colorimetric assay.
Protocol 1.2: Sample Preparation from Biological Fluids (Plasma/Serum)
This protocol involves releasing iron from transferrin.[5]
-
Fluid Collection: Obtain plasma or serum samples using standard phlebotomy techniques.
-
Protein Precipitation: Mix the serum or plasma sample with an equal volume of a protein precipitating agent, such as 10% trichloroacetic acid (TCA).
-
Incubation & Centrifugation: Vortex the mixture and incubate at room temperature for 10-15 minutes. Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the released iron, for analysis.
Protocol 1.3: Colorimetric Assay (1,10-Phenanthroline Method)
This procedure is for the quantification of iron in the prepared sample solutions.[2][7]
-
Standard Preparation: Prepare a series of iron standard solutions with known concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/L) from a certified 100 mg/L iron stock solution.[8]
-
Sample Aliquoting: Pipette a specific volume (e.g., 1.0 mL) of the prepared sample supernatant or diluted digestate into a volumetric flask. Pipette the same volume of each standard into separate flasks. A blank containing only deionized water should also be prepared.
-
Reduction Step: Add a reducing agent, such as 1.0 mL of hydroxylamine hydrochloride solution (e.g., 10% w/v), to each flask to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Mix and allow to react for 10 minutes.[1]
-
Complexation: Add 2.0 mL of 1,10-phenanthroline solution (e.g., 0.1% w/v) to each flask.
-
pH Adjustment: Add a buffer, such as sodium acetate, to adjust the pH to a range of 3-5, which is optimal for color development.[1]
-
Volume Adjustment & Incubation: Dilute to the final volume with deionized water, mix thoroughly, and allow the solution to stand for 15-20 minutes for the color to fully develop.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the iron-phenanthroline complex.[7][8]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from the curve to calculate the iron concentration in the samples.
Data Presentation
Table 1: Summary of Performance Characteristics for Spectrophotometric Iron Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Wavelength (λmax) | 510-522 nm | [1][8] |
| Linearity Range | 0.5 - 5.0 µg/mL | [7][8] |
| Limit of Detection (LOD) | ~0.03 µg/mL | [9] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | [9] |
| Recovery | 97 - 102% |[7] |
Section 2: Chromatographic Quantification of Total Iron
Chromatographic methods, particularly HPLC with UV detection after chelation and LC-ICP-MS, offer higher sensitivity and specificity.
Experimental Protocols
Protocol 2.1: HPLC-UV Method based on Chelation with Desferrioxamine (DFO)
This method is based on the formation of a stable iron chelate, ferrioxamine, which can be measured by HPLC.[10]
-
Sample Preparation: Prepare tissue or fluid samples as described in Protocols 1.1 and 1.2 to obtain a clear solution containing the iron.
-
Chelation: To a known volume of the sample solution, add an excess of desferrioxamine (DFO) solution. The reaction forms the stable, colored chelate ferrioxamine (FO).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of an appropriate buffer (e.g., 10mM Tris-HCl, pH 5) and an organic solvent like acetonitrile.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set to the λmax of ferrioxamine (approximately 430 nm).
-
-
Injection and Analysis: Inject the chelated sample onto the HPLC system. The ferrioxamine peak will be separated from other components.
-
Quantification: Create a calibration curve using iron standards that have been subjected to the same chelation procedure. Quantify the iron in the samples by comparing their peak areas to the standard curve.
Protocol 2.2: High-Sensitivity Analysis using LC-ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of measuring iron at trace levels.[11] When coupled with Liquid Chromatography (LC), it can also provide information on iron speciation (e.g., protein-bound vs. free iron).[12][13]
-
Sample Preparation: Prepare samples as described previously (Protocols 1.1 and 1.2). Minimal dilution is preferred to maintain sensitivity.
-
LC System (for speciation): Use a size-exclusion chromatography (SEC) column to separate components based on molecular weight (e.g., separating drug-bound iron, transferrin-bound iron, and labile iron).[13]
-
ICP-MS System:
-
The eluent from the LC column is introduced directly into the ICP-MS.
-
The plasma atomizes and ionizes all iron atoms in the sample.
-
The mass spectrometer separates the iron isotopes (e.g., ⁵⁶Fe) for highly specific and sensitive detection.
-
-
Quantification: Quantification is achieved using a calibration curve prepared from certified iron standards. Isotope dilution can also be used for the highest accuracy.
Data Presentation
Table 2: Summary of Performance Characteristics for Chromatographic Iron Quantification
| Parameter | HPLC-UV (DFO Chelation) | LC-ICP-MS | Reference |
|---|---|---|---|
| Linearity Range | 0.3 - 80 nmol | 0.6 - 150 µg/L | [10][12] |
| Limit of Detection (LOD) | 0.2 nmol | ~0.5 µg/L | [10][12] |
| Limit of Quantification (LOQ) | 0.3 nmol | ~1.7 µg/L (calculated) | [10] |
| Recovery | 91 - 102% | 92 ± 11% | [10][12] |
| Specificity | High (measures chelated iron) | Very High (elemental/isotopic) | |
Mandatory Visualizations
Iron Metabolism Pathway
The following diagram illustrates the fate of iron from this compound after oral administration.
Caption: Post-administration pathway of this compound.
Experimental Workflow
The diagram below outlines the general workflow for quantifying iron in biological samples.
Caption: Experimental workflow for iron quantification.
References
- 1. asdlib.org [asdlib.org]
- 2. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 3. Rapid sample preparation for determination of iron in tissue by closed-vessel digestion and microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. thaiscience.info [thaiscience.info]
- 8. ajrsp.com [ajrsp.com]
- 9. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron Redox Speciation Analysis Using Capillary Electrophoresis Coupled to Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Snapshots of Iron Speciation: Tracking the Fate of Iron Nanoparticle Drugs via a Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ferrous Aspartate Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of ferrous aspartate, a chelated iron supplement. The primary method described utilizes the widely accepted Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[1][2][3] The key endpoint for assessing iron uptake is the measurement of intracellular ferritin formation, a well-established surrogate marker for iron absorption.[2][4][5][6]
Core Principles
The in vitro assessment of this compound efficacy is predicated on a multi-step process that simulates the physiological journey of an orally ingested iron supplement. This involves an initial in vitro digestion phase to mimic the conditions of the stomach and small intestine, followed by the application of the digested product to a monolayer of differentiated Caco-2 cells. The subsequent uptake of iron by these cells is then quantified, primarily by measuring the increase in intracellular ferritin concentration. Ferritin is the primary intracellular iron storage protein, and its synthesis is upregulated in response to increased intracellular iron levels.[7]
Additional endpoints can include the analysis of key proteins involved in iron transport, such as the divalent metal transporter 1 (DMT1), which facilitates the uptake of ferrous iron across the apical membrane of enterocytes, and ferroportin, the only known cellular iron exporter that transports iron across the basolateral membrane into circulation.[3][8][9]
Experimental Workflow
The overall experimental workflow for assessing this compound efficacy in vitro is depicted below. This process begins with the culture and differentiation of Caco-2 cells, followed by an in vitro digestion of the this compound supplement. The digested sample is then applied to the apical side of the Caco-2 cell monolayer. After an incubation period, the cells are harvested, and the intracellular ferritin levels are quantified as a measure of iron uptake.
Figure 1: Experimental workflow for in vitro assessment of this compound.
Detailed Experimental Protocols
Caco-2 Cell Culture and Differentiation
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
Protocol:
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Once confluent, detach the cells using Trypsin-EDTA and seed them onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days, changing the medium in both the apical and basolateral chambers every 2-3 days. Differentiation can be monitored by measuring the transepithelial electrical resistance (TEER).
In Vitro Digestion of this compound
Materials:
-
This compound
-
Ferrous sulfate (B86663) (as a control)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Bile extract (porcine)
-
HCl and NaHCO3 for pH adjustment
-
Dialysis tubing (if assessing dialyzable iron)
Protocol:
-
Sample Preparation: Prepare a solution of this compound in deionized water. A typical concentration to start with is one that reflects a physiological dose. As a positive control, prepare a solution of ferrous sulfate. A blank control with no added iron should also be included.[10]
-
Gastric Phase:
-
Adjust the pH of the sample solution to 2.0 with HCl.
-
Add pepsin to a final concentration of 1 mg/mL.
-
Incubate at 37°C for 1 hour with gentle shaking.[2]
-
-
Intestinal Phase:
-
Adjust the pH to 7.0 with NaHCO3.
-
Add a mixture of pancreatin and bile extract to final concentrations of 0.2 mg/mL and 1.2 mg/mL, respectively.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
-
Post-Digestion: The resulting digestate can be used directly for the cell culture experiment. It is advisable to filter the digestate through a 0.22 µm filter before applying it to the cells.
Caco-2 Cell Exposure and Iron Uptake Assessment
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Digested this compound and control samples
-
Cell lysis buffer
-
Human Ferritin ELISA kit
Protocol:
-
Preparation of Cell Monolayers: Gently wash the Caco-2 monolayers with serum-free medium.
-
Exposure: Add the digested this compound and control samples to the apical chamber of the Transwell® inserts. Add fresh culture medium to the basolateral chamber.
-
Incubation: Incubate the cells for a period of 2 to 24 hours at 37°C. A 24-hour incubation is common for ferritin assays.
-
Cell Lysis:
-
After incubation, remove the digestate from the apical chamber and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add cell lysis buffer to the apical chamber and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Ferritin Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Quantify the ferritin concentration in the cell lysates using a human ferritin ELISA kit, following the manufacturer's instructions.[11][12]
-
Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).[13]
-
Data Presentation
The quantitative data from the ferritin assay should be summarized in a table for clear comparison between the different treatment groups.
| Treatment Group | Iron Concentration (µM) | Ferritin (ng/mg protein) ± SD | Fold Change vs. Blank |
| Blank (No Iron) | 0 | 15.2 ± 2.1 | 1.0 |
| Ferrous Sulfate | 100 | 125.6 ± 10.8 | 8.3 |
| This compound | 100 | 188.4 ± 15.3 | 12.4 |
| This compound + Ascorbic Acid | 100 | 250.1 ± 20.5 | 16.5 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Signaling Pathway for Intestinal Iron Absorption
The absorption of non-heme iron, such as that from this compound, in duodenal enterocytes is a tightly regulated process. The following diagram illustrates the key proteins involved in the uptake and transport of ferrous iron.
Figure 2: Key proteins in non-heme iron absorption by enterocytes.
Dietary non-heme iron is primarily in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) on the apical membrane of the enterocyte.[8][14] Ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1).[8] Once inside the cell, iron enters the labile iron pool and can either be stored in ferritin or exported into the bloodstream via ferroportin on the basolateral membrane.[8][15] The exported iron is then re-oxidized by hephaestin and binds to transferrin for transport throughout the body.[15] this compound provides iron in the readily absorbable ferrous form, potentially enhancing its uptake.[16]
References
- 1. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines [mdpi.com]
- 4. Iron bioavailability from commercially available iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Iron Bioavailability of Brazilian Food-Based by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical modeling reveals ferritin as the strongest cellular driver of dietary iron transfer block in enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Iron Absorption: Molecular and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of iron availability from commercial Young Child Formulae supplemented with prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods: Enzyme-Linked Immunosorbent Assay versus Cobas e411 and Cobas Integra 400 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 14. Frontiers | The importance of ferric reductases for iron uptake in humans [frontiersin.org]
- 15. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
- 16. jsafog.com [jsafog.com]
Application Notes: Ferrous Aspartate in Neuroscience Research
Introduction
Iron is a vital transition metal in the central nervous system, essential for critical processes such as myelination, neurotransmitter synthesis, and mitochondrial respiration.[1][2] However, its redox activity also makes it a potent source of neurotoxicity when its homeostasis is disrupted.[1][2][3][4] An imbalance, particularly iron overload, is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][3][4][5][6][7]
Ferrous aspartate, a chelate of ferrous iron (Fe²⁺) and the amino acid L-aspartic acid, serves as a bioavailable source of ferrous iron for neuroscience research. While L-aspartate is an excitatory neurotransmitter, the primary application of this compound in research models is to deliver Fe²⁺ to investigate the cellular and systemic effects of iron. These application notes provide an overview of its use in modeling iron-associated neurodegeneration, studying oxidative stress mechanisms, and investigating iron's role in synaptic plasticity.
Mechanism of Action: Cellular Iron Uptake and Neurotoxicity
In the brain, non-transferrin-bound iron, primarily in its ferrous (Fe²⁺) state, is taken up by neurons and other brain cells through transporters like the Divalent Metal Transporter 1 (DMT1).[8][9] Once inside the cell, Fe²⁺ enters the labile iron pool (LIP), a transient pool of chelatable, redox-active iron.
The neurotoxic potential of excess ferrous iron stems from its ability to catalyze the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), a potent ROS.[4][10] This reaction initiates a cascade of oxidative damage, including:
-
Lipid Peroxidation: Damage to cell and organelle membranes, impairing their function.[3]
-
Protein Oxidation: Modification and inactivation of essential enzymes and structural proteins.[3]
-
DNA Damage: Oxidation of DNA bases, which can lead to mutations and apoptosis.[4][11]
This iron-induced oxidative stress is a key mechanism contributing to neuronal dysfunction and death in various neuropathological conditions.[4][12]
Applications in Neuroscience Research
-
Modeling Iron Overload and Neurodegeneration: this compound can be used to create robust in vitro and in vivo models of iron overload to study the pathophysiology of neurodegenerative diseases. By elevating the concentration of bioavailable iron, researchers can induce pathological conditions that mimic aspects of Alzheimer's and Parkinson's disease, such as protein aggregation, mitochondrial dysfunction, and selective neuronal death.[1][3][13]
-
Investigating Oxidative Stress and Cell Death: The compound is an effective tool for inducing and studying the mechanisms of iron-mediated oxidative stress. Researchers can investigate the efficacy of antioxidants and iron chelators in preventing neuronal damage and explore the specific signaling pathways that lead to apoptosis or ferroptosis, a form of iron-dependent cell death.[7][12]
-
Studying Synaptic Plasticity: Iron is a crucial modulator of synaptic function.[8] Studies have shown that iron is required for N-Methyl-D-aspartate (NMDA) receptor-dependent signaling and the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[8] this compound can be used to manipulate iron levels to investigate its precise role in Ca²⁺ signaling, ERK activation, and other pathways essential for synaptic plasticity.[8][11]
Quantitative Data Summary
The following tables summarize typical experimental parameters for using ferrous iron sources in neuroscience research models.
Table 1: Representative Concentrations of Ferrous Iron for In Vitro Studies
| Cell Line / Primary Culture | Ferrous Salt Used | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| PC-3 Cells | Ferrous Ammonium Sulfate | 10 - 100 µM | 2 hours | Dose-dependent increase in labile iron pool | [14] |
| Neuronal Cell Lines | ⁵⁷FeCl₃ | 10 - 100 µM | 24 - 72 hours | Isotopic labeling for iron uptake studies | [15] |
| Caco-2 Cells | Ferric Glycinate/Ferrous Sulfate | 50 µM | 2 - 3 hours | Iron uptake and ferritin formation | [16] |
| Hippocampal Neurons | Iron (unspecified form) | Not specified | Not specified | Stimulation of ERK1/2 phosphorylation | [8] |
Table 2: Effects of Iron Overload in Animal Models on Cognition
| Animal Model | Method of Iron Administration | Brain Regions Affected | Cognitive Deficit Observed | Reference |
| Rodents | Iron Overload (General) | Hippocampus, Basal Ganglia | Impairments in spatial, aversive, and recognition memory | [13] |
| Mice | Dietary Iron (2.5 - 20 g/kg diet) | Systemic, with brain accumulation | Adverse effects on adult brain health outcomes | [6] |
| Transgenic Mice (AD model) | Natural aging with iron accumulation | Hippocampus, Cortex | Co-localization of iron with Aβ plaques, cognitive defects | [3] |
Experimental Protocols
Protocol 1: In Vitro Iron Overload Model in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes how to induce iron overload in cultured neuronal cells to study cytotoxicity and oxidative stress.
Materials:
-
SH-SY5Y cells (or other neuronal cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
This compound
-
Sterile, slightly acidic water (pH ~5.0-6.0, for stock solution)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream analysis (e.g., MTT assay for viability, DCFDA for ROS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate (for viability assays) at 1x10⁴ cells/well or a 6-well plate (for protein/RNA analysis) at 2x10⁵ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, slightly acidic water immediately before use to maintain iron solubility and prevent oxidation. Filter-sterilize the stock solution.
-
Treatment:
-
Warm the complete culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µM). A vehicle control (medium with an equivalent volume of acidic water) should be included.
-
Aspirate the old medium from the cells and gently add the treatment media.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Downstream Analysis:
-
Cell Viability (MTT Assay): After incubation, assess cell viability according to the manufacturer's protocol to determine the dose-dependent cytotoxicity of this compound.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like H₂DCFDA.
-
Protein/RNA Extraction: Wash cells twice with ice-cold PBS and lyse for Western blot or qRT-PCR analysis.
-
Protocol 2: Induction of an In Vivo Iron Overload Model in Mice
This protocol provides a general framework for inducing brain iron accumulation in mice through dietary supplementation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Standard rodent chow
-
Carbonyl iron powder (a stable source for dietary mixing) or this compound
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Equipment for tissue collection and processing (histology, ICP-MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Diet Preparation: Prepare a custom diet by mixing a source of iron (e.g., carbonyl iron or this compound) into the standard chow at a specified concentration (e.g., 2.5 g iron/kg diet). Ensure homogeneous mixing. A control group should receive the standard chow without added iron.
-
Dietary Administration: Provide the iron-supplemented diet and water ad libitum to the experimental group for a defined period (e.g., 3-6 months) to allow for gradual iron accumulation in the brain.[6]
-
Behavioral Analysis: Towards the end of the treatment period, perform cognitive testing (e.g., Morris water maze for spatial memory) to assess the functional consequences of iron overload.[13]
-
Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with saline followed by 4% paraformaldehyde for histological analysis.
-
Collect brains. One hemisphere can be fixed for histology (e.g., Perls' stain for iron deposits), and specific regions (e.g., hippocampus, cortex) from the other hemisphere can be dissected and frozen for biochemical analysis (e.g., measuring iron content via ICP-MS).
-
-
Data Analysis: Analyze behavioral data, quantify iron deposition through histological staining, and measure total iron concentration in brain tissue to correlate iron levels with cognitive deficits.
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee. The choice of iron salt, dose, and duration should be optimized based on the specific research question.
References
- 1. oatext.com [oatext.com]
- 2. Frontiers | A delicate balance: Iron metabolism and diseases of the brain [frontiersin.org]
- 3. The role of iron in brain ageing and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron and Neurodegeneration: From Cellular Homeostasis to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of high iron intake on cognition and neurodegeneration in humans and in animal models: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Iron Metabolism, Redox Balance and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Mediates N-Methyl-d-aspartate Receptor-dependent Stimulation of Calcium-induced Pathways and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iron Metabolism, Redox Balance and Neurological Diseases [mdpi.com]
- 11. Iron and Mechanisms of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron overload, oxidative stress, and axonal dystrophy in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of brain iron accumulation in cognitive dysfunction: evidence from animal models and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A reactivity-based probe of the intracellular labile ferrous iron pool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Ferrous Aspartate as an Iron Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient for the vast majority of microorganisms, playing a critical role as a cofactor in a multitude of enzymatic reactions essential for cellular respiration, DNA synthesis, and metabolic regulation. The provision of a bioavailable iron source is therefore a critical parameter in the formulation of microbial fermentation media. While inorganic iron salts like ferrous sulfate (B86663) are commonly utilized due to their low cost, they possess limitations such as poor solubility at physiological pH and susceptibility to oxidation, which can negatively impact their availability to microorganisms.
Ferrous aspartate, an iron-amino acid chelate, presents a promising alternative. In this complex, the ferrous iron (Fe²⁺) is bound to the amino acid L-aspartic acid. This chelation is anticipated to enhance the solubility and stability of iron across a wider pH range, thereby increasing its bioavailability for microbial uptake. These application notes provide a comprehensive overview of the use of this compound as an iron source in microbial fermentation, including its advantages, relevant microbial iron uptake pathways, and detailed protocols for its application.
Advantages of this compound in Microbial Fermentation
The utilization of this compound as an iron source in microbial fermentation offers several potential advantages over traditional inorganic iron salts:
-
Enhanced Bioavailability: The chelation of iron with aspartic acid is expected to protect the ferrous iron from oxidation to the less soluble ferric (Fe³⁺) state. This maintains iron in a more soluble and readily available form for microbial uptake.
-
Improved Stability: this compound is likely to exhibit greater stability in complex fermentation media, preventing its precipitation with other media components such as phosphates. This ensures a consistent and sustained supply of iron to the culture.
-
Reduced Toxicity: By maintaining iron in a chelated form, this compound may reduce the potential for iron-induced oxidative stress, which can occur with high concentrations of free ferrous ions that participate in the Fenton reaction, leading to the formation of damaging reactive oxygen species.
-
Dual Nutrient Source: In addition to providing iron, this compound also supplies L-aspartic acid, a non-essential amino acid that can be utilized by many microorganisms as a source of carbon and nitrogen, potentially benefiting growth and productivity.
Microbial Iron Uptake Mechanisms
Microorganisms have evolved sophisticated systems to acquire iron from their environment. Understanding these pathways is crucial for optimizing iron supplementation strategies. The primary mechanisms include:
-
Siderophore-Mediated Iron Uptake: Under iron-limiting conditions, many bacteria and fungi synthesize and secrete low-molecular-weight, high-affinity iron-chelating molecules called siderophores.[1] These siderophores scavenge ferric iron from the environment, and the resulting iron-siderophore complex is then recognized by specific receptors on the microbial cell surface and transported into the cell.
-
Reductive Iron Assimilation: This pathway involves the reduction of extracellular ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) by cell surface-associated reductases.[2] The ferrous iron is then transported across the cell membrane by specific permeases.
This compound, by providing iron in the ferrous state, can be directly utilized by microorganisms possessing ferrous iron transporters, potentially bypassing the need for extracellular reduction.
Data Presentation
Table 1: Comparison of Common Iron Sources in Microbial Fermentation
| Feature | Ferrous Sulfate (FeSO₄) | Ferric Citrate (C₆H₅FeO₇) | This compound |
| Iron Valence State | Fe²⁺ | Fe³⁺ | Fe²⁺ |
| Solubility at Neutral pH | Low (prone to oxidation and precipitation) | Moderate | High (chelated) |
| Bioavailability | Moderate | Moderate | High (inferred from other amino acid chelates)[3] |
| Stability in Media | Low | Moderate | High |
| Potential for Oxidative Stress | High | Low | Low to Moderate |
| Additional Nutrients | Sulfate | Citrate | L-Aspartic Acid |
| Cost | Low | Moderate | Higher than inorganic salts |
Table 2: Recommended Concentration Ranges of Iron in Microbial Culture Media
| Microorganism Type | Typical Iron Concentration (mg/L) | Iron Source Example | Reference |
| Bacteria (e.g., E. coli) | 0.4 - 2.0 | Ferrous Sulfate | [4] |
| Yeast (e.g., S. cerevisiae) | 1.0 - 10.0 | Ferrous Sulfate | [5] |
| Fungi (e.g., Aspergillus sp.) | 0.5 - 5.0 | Ferric Citrate | [6] |
| General Cell Culture | 1.0 - 10.0 | Ferrous Sulfate, Ferric Citrate | [7] |
Note: The optimal concentration of this compound should be determined empirically for each specific microbial strain and fermentation process. The values in this table, primarily for other iron sources, can serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to microbial fermentation media.
Materials:
-
This compound powder
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile storage bottles or tubes
-
Analytical balance
-
Sterile graduated cylinders or pipettes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Work in a sterile environment: Perform all steps within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 100 mM stock solution, this would be approximately 2.18 g per 100 mL of water (Molecular Weight of this compound is ~218.0 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile container and add approximately 80% of the final volume of ultrapure water. Mix thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid boiling.
-
Adjusting Volume: Once dissolved, bring the solution to the final desired volume with ultrapure water.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a sterile storage bottle or tube.[8]
-
Storage: Label the sterile stock solution with the compound name, concentration, and date of preparation. Store at 2-8°C, protected from light. The stability of the solution under these conditions should be validated, but it is generally recommended to use freshly prepared solutions for optimal results.
Protocol 2: Supplementation of Microbial Fermentation Medium with this compound
Objective: To supplement a sterile microbial fermentation medium with a defined concentration of this compound.
Materials:
-
Sterile, concentrated this compound stock solution (from Protocol 1)
-
Sterile microbial fermentation medium
-
Sterile pipettes
-
Fermentation vessel (e.g., flask, bioreactor)
Procedure:
-
Aseptic Technique: All manipulations should be performed using strict aseptic techniques to prevent contamination.
-
Calculate Required Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in the fermentation medium. For example, to achieve a final concentration of 100 µM in 1 L of medium using a 100 mM stock solution, you would add 1 mL of the stock solution.
-
Addition to Medium: Aseptically transfer the calculated volume of the sterile this compound stock solution to the sterile fermentation medium.
-
Mixing: Gently mix the medium to ensure uniform distribution of the this compound.
-
Inoculation: The medium is now ready for inoculation with the desired microorganism.
Protocol 3: Comparative Analysis of this compound and Ferrous Sulfate on Microbial Growth
Objective: To evaluate and compare the effect of this compound and ferrous sulfate on the growth of a specific microorganism.
Materials:
-
Microorganism of interest
-
Iron-deficient basal fermentation medium
-
Sterile stock solutions of this compound and ferrous sulfate (prepared similarly to Protocol 1)
-
Spectrophotometer
-
Incubator or bioreactor with temperature and agitation control
-
Sterile culture tubes or flasks
Procedure:
-
Prepare Media: Prepare the iron-deficient basal medium. Aliquot the medium into sterile culture vessels.
-
Supplement with Iron: Create experimental groups by supplementing the basal medium with different concentrations of either this compound or ferrous sulfate (e.g., 0, 10, 50, 100, 200 µM). Include a control group with no added iron.
-
Inoculation: Inoculate all culture vessels with the same initial concentration of the microorganism.
-
Incubation: Incubate the cultures under optimal growth conditions (temperature, agitation, etc.).
-
Monitor Growth: At regular time intervals, aseptically remove samples from each culture and measure the optical density (OD) at a suitable wavelength (e.g., 600 nm for bacteria and yeast) to monitor cell growth.
-
Data Analysis: Plot the growth curves (OD vs. time) for each condition. Calculate key growth parameters such as the maximum specific growth rate (µmax) and the final biomass concentration.
-
Comparison: Compare the growth parameters obtained with this compound to those with ferrous sulfate to determine the relative effectiveness of each iron source.
Visualizations
Caption: Microbial Iron Uptake Pathways.
Caption: Workflow for Comparing Iron Sources.
Conclusion
This compound holds significant promise as a superior iron source for microbial fermentation, offering potential improvements in bioavailability, stability, and ultimately, fermentation performance. The protocols provided herein offer a framework for the preparation and evaluation of this compound in various microbial systems. Researchers and drug development professionals are encouraged to adapt and optimize these methods for their specific applications to fully harness the benefits of this chelated iron source. Empirical determination of optimal concentrations and a thorough understanding of the specific microbial iron acquisition mechanisms will be key to successful implementation.
References
- 1. Harnessing microbial iron chelators to develop innovative therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Role of Ferrous Iron in Bacterial Growth and Host-Pathogen Interaction: New Tools for Chemical (Micro)Biology and Antibacterial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron amino acid chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Methodology for Studying Ferrous Aspartate in Erythropoiesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies required for the in-depth study of ferrous aspartate and its role in erythropoiesis. This document outlines detailed protocols for in vitro and in vivo experimental models, along with analytical techniques to quantify the effects of this compound on red blood cell production.
Introduction to this compound and Erythropoiesis
Erythropoiesis is the complex process of red blood cell production, primarily regulated by the hormone erythropoietin (EPO) and critically dependent on an adequate supply of iron for hemoglobin synthesis. Iron deficiency is a leading cause of anemia, highlighting the importance of effective iron supplementation. This compound, an iron-amino acid complex, is a source of ferrous iron, the form more readily absorbed by the body. Understanding the precise mechanisms by which this compound contributes to erythropoiesis is crucial for optimizing its therapeutic use.
The key regulatory axis in iron metabolism and erythropoiesis involves the interplay of iron levels, EPO, and hypoxia-inducible factors (HIFs), particularly HIF-2α. In states of low iron or hypoxia, HIF-2α is stabilized and promotes the transcription of genes involved in iron absorption and transport, as well as EPO production. This compound, by supplying iron, is expected to directly influence these pathways, leading to enhanced hemoglobin synthesis and red blood cell maturation.
In Vitro Methodologies
Erythroid Differentiation of Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the differentiation of CD34+ HSPCs into mature erythroid cells, providing a primary cell model to study the effects of this compound.[1][2][3][4][5]
Protocol:
-
Isolation of CD34+ Cells: Isolate CD34+ cells from umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Expansion Phase (Day 0-7):
-
Culture the isolated CD34+ cells in a serum-free expansion medium, such as StemSpan™ SFEM II, supplemented with cytokines like stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (FLT3-L), and thrombopoietin (TPO).[5]
-
Plate cells at a density of 1 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Erythroid Differentiation Phase (Day 7-21):
-
On day 7, harvest the expanded cells and resuspend them in an erythroid differentiation medium. This medium typically contains IMDM supplemented with human serum or serum replacement, SCF, EPO, insulin, and transferrin.[3][4][5]
-
To study the effect of this compound, supplement the differentiation medium with varying concentrations of this compound. A typical range to test would be 10-100 µM. It is crucial to have a control group with a standard iron source like ferrous sulfate (B86663) for comparison.
-
Maintain cell density between 0.5-1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
-
-
Assessment of Differentiation:
K562 Human Erythroleukemia Cell Line Model
The K562 cell line provides a convenient and reproducible model to screen the effects of this compound on erythroid differentiation.[16][17][18][19][20]
Protocol:
-
Cell Culture:
-
Induction of Erythroid Differentiation:
-
To induce differentiation, seed K562 cells at a density of 0.2 x 10^6 cells/mL in culture medium containing an inducing agent such as hemin (B1673052) (20-50 µM) or sodium butyrate (B1204436) (1-2 mM).
-
Add different concentrations of this compound (e.g., 10-100 µM) to the culture medium to assess its effect on differentiation.
-
-
Evaluation of Differentiation:
In Vivo Methodologies
Mouse Model of Iron Deficiency Anemia
This model is essential for evaluating the bioavailability and efficacy of this compound in correcting iron deficiency and restoring erythropoiesis in a whole organism.[22][23][24][25][26]
Protocol:
-
Induction of Iron Deficiency Anemia:
-
Wean 3-week-old mice onto an iron-deficient diet (2-4 ppm iron) for 4-6 weeks.[23]
-
Monitor the development of anemia by measuring hemoglobin levels and hematocrit weekly.
-
-
This compound Administration:
-
Once anemia is established (hemoglobin < 10 g/dL), divide the mice into experimental groups.
-
Administer this compound orally via gavage at different doses. A control group should receive a vehicle, and another control group can be treated with a standard iron supplement like ferrous sulfate for comparison.
-
-
Assessment of Erythropoiesis Recovery:
-
Collect blood samples at regular intervals (e.g., weekly) to measure complete blood count (CBC), including hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
At the end of the study, collect serum to measure iron levels and transferrin saturation.[27][28][29][30][31]
-
Harvest tissues such as the spleen and bone marrow to analyze erythroid precursor populations by flow cytometry.
-
Mouse Model of Phlebotomy-Induced Anemia
This model simulates acute blood loss and the subsequent stimulation of erythropoiesis, providing a platform to study the role of this compound in stress erythropoiesis.[32][33][34][35][36]
Protocol:
-
Induction of Anemia:
-
Treatment and Monitoring:
Analytical Techniques
Table 1: Key Analytical Assays for Studying this compound in Erythropoiesis
| Parameter | Assay | Purpose | Typical Sample |
| Hemoglobin Content | Colorimetric Assay (e.g., Drabkin's method) | To quantify the primary functional product of erythropoiesis. | Cell lysates, whole blood |
| Erythroid Differentiation Markers | Flow Cytometry (CD71, CD235a) | To identify and quantify different stages of erythroid precursor cells. | Cultured cells, bone marrow, spleen cells |
| Erythropoietin (EPO) Levels | ELISA | To measure the key hormonal regulator of erythropoiesis. | Serum, plasma, cell culture supernatant |
| Serum Iron and Transferrin Saturation | Colorimetric Assays | To assess systemic iron status and the bioavailability of this compound. | Serum |
| Gene Expression | Quantitative PCR (qPCR) | To measure the expression of key erythroid transcription factors (GATA1, KLF1) and globin genes. | RNA from cultured cells or tissues |
| Protein Expression | Western Blot | To detect and quantify key proteins in iron metabolism and hypoxia signaling (e.g., HIF-2α, transferrin receptor). | Cell or tissue lysates |
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways involved in erythropoiesis and the proposed mechanism of action for this compound.
Caption: this compound Absorption and Utilization in Erythropoiesis.
Caption: Regulation of HIF-2α by Iron Availability.
Experimental Workflow
Caption: Integrated Workflow for Studying this compound in Erythropoiesis.
By following these detailed protocols and analytical methods, researchers can effectively investigate the role of this compound in erythropoiesis, from its cellular mechanisms to its in vivo efficacy. This comprehensive approach will provide valuable insights for the development of improved iron therapies for anemia.
References
- 1. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. stemcell.com [stemcell.com]
- 4. Erythroid differentiation and maturation from peripheral CD34+ cells in liquid culture: cellular and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Pipeline to Assess the Efficiency of Human Erythropoiesis In Vitro and Ex Vivo [jove.com]
- 6. Flow Cytometry [umassmed.edu]
- 7. Frontiers | Delineation of erythropoietic intermediates by flow cytometry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Hemoglobin measurement methods - EKF Diagnostics [ekfdiagnostics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. zellx.de [zellx.de]
- 15. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. High-level embryonic globin production with efficient erythroid differentiation from a K562 erythroleukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. genome.ucsc.edu [genome.ucsc.edu]
- 20. encodeproject.org [encodeproject.org]
- 21. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Model for Iron Deficiency Anemia (IDA) | DSI595Mu02 | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 23. researchgate.net [researchgate.net]
- 24. A genetic mouse model of severe iron deficiency anemia reveals tissue-specific transcriptional stress responses and cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Supplementation with >Your< Iron Syrup Corrects Iron Status in a Mouse Model of Diet-Induced Iron Deficiency | MDPI [mdpi.com]
- 26. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. droracle.ai [droracle.ai]
- 29. Iron-Binding Capacity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. emedicine.medscape.com [emedicine.medscape.com]
- 31. tandfonline.com [tandfonline.com]
- 32. A Detailed Protocol for the Induction of Anemia and RBC Transfusion–associated Necrotizing Enterocolitis in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Phlebotomy-induced anemia alters hippocampal neurochemistry in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Dose- and sex-dependent effects of phlebotomy-induced anemia on the neonatal mouse hippocampal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Hematological changes in neonatal mice with phlebotomy-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 37. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. cloud-clone.com [cloud-clone.com]
- 39. abbkine.com [abbkine.com]
- 40. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing Stable Ferrous Aspartate Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for cellular proliferation and various metabolic processes. In cell culture, supplementation with a stable and bioavailable iron source is critical, particularly in serum-free media. Ferrous iron (Fe²⁺) is the more soluble and readily absorbed form compared to ferric iron (Fe³⁺). However, ferrous iron is prone to oxidation to the less soluble ferric form at physiological pH, leading to precipitation and reduced bioavailability. Chelating ferrous iron with ligands such as aspartic acid can enhance its stability in solution.
These application notes provide a comprehensive guide to preparing, stabilizing, and evaluating ferrous aspartate solutions for use in cell culture. The protocols outlined below will enable researchers to develop stable and effective iron supplementation strategies for their specific cell lines and experimental needs.
Challenges in Maintaining Ferrous Iron Stability
The primary challenge in using ferrous iron in cell culture media is its rapid oxidation to ferric iron at neutral to alkaline pH, which is the typical pH range for most cell culture applications. This oxidation leads to the formation of insoluble ferric hydroxide (B78521) precipitates, reducing the concentration of bioavailable iron. Factors influencing the rate of oxidation include pH, oxygen levels, and the presence of chelating agents.
Strategies for Stabilizing this compound Solutions
To overcome the instability of ferrous iron, chelation with aspartic acid and the addition of antioxidants are effective strategies. Aspartic acid acts as a chelator, forming a complex with ferrous iron that helps to keep it in solution and reduce its rate of oxidation. Ascorbic acid is a potent antioxidant that can be added to the solution to maintain iron in its ferrous state.[1]
Key Stabilization Parameters:
-
Molar Ratio of Iron to Aspartate: A molar excess of aspartate to ferrous iron is recommended to ensure complete chelation. A starting point is a 1:2 molar ratio of ferrous salt to L-aspartic acid.
-
pH of the Stock Solution: Maintaining a slightly acidic pH (around 5.0-6.0) for the stock solution can significantly improve the stability of this compound.[2]
-
Use of Antioxidants: The inclusion of ascorbic acid at a concentration equimolar or in slight excess to the ferrous iron concentration is recommended to prevent oxidation.[1]
-
Storage Conditions: Stock solutions should be stored at 2-8°C and protected from light to minimize degradation.[3]
Data Presentation: Quantitative Analysis Templates
Due to the lack of publicly available quantitative data specifically for this compound stability and cytotoxicity, the following tables are provided as templates for researchers to populate with their own experimental data generated using the protocols provided in this document.
Table 1: Stability of this compound Stock Solution (10 mM Fe²⁺) over Time
| Storage Condition | Timepoint | Ferrous Iron Concentration (mM) | % Ferrous Iron Remaining | Observations |
| 2-8°C, Protected from Light | Day 0 | 10.0 | 100% | Clear, pale green solution |
| Day 7 | ||||
| Day 14 | ||||
| Day 30 | ||||
| Room Temperature, Exposed to Light | Day 0 | 10.0 | 100% | Clear, pale green solution |
| Day 1 | ||||
| Day 3 | ||||
| Day 7 |
Table 2: Cytotoxicity of this compound on Various Cell Lines (72-hour incubation)
| Cell Line | This compound Concentration (µM) | % Cell Viability (MTT Assay) | IC₅₀ (µM) |
| CHO-K1 | 0 | 100 | |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| HEK293 | 0 | 100 | |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| HeLa | 0 | 100 | |
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 3: In Vitro Bioavailability of this compound in Caco-2 Cells
| Iron Source | Concentration (µM Fe) | Ferritin Formation (ng/mg protein) | Relative Bioavailability (%) |
| Control (no iron) | 0 | 0 | |
| Ferrous Sulfate (B86663) | 100 | 100 | |
| This compound | 100 | ||
| Ferric Chloride | 100 |
Experimental Protocols
The following are detailed protocols for the preparation of stable this compound solutions and for conducting the necessary experiments to determine their stability, cytotoxicity, and bioavailability.
Protocol for Preparation of a Stable this compound Stock Solution (10 mM Fe²⁺)
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
L-Aspartic acid
-
L-Ascorbic acid
-
Nuclease-free water
-
0.22 µm sterile filter
-
Sterile, amber storage bottles
Procedure:
-
Prepare Aspartic Acid Solution: In a sterile beaker, dissolve 0.266 g of L-aspartic acid in 80 mL of nuclease-free water. Gently warm and stir until fully dissolved. This will create a solution with a 2:1 molar excess of aspartate to iron.
-
Prepare Ferrous Sulfate Solution: In a separate sterile beaker, dissolve 0.278 g of ferrous sulfate heptahydrate in 10 mL of nuclease-free water.
-
Add Ascorbic Acid: To the ferrous sulfate solution, add 0.176 g of L-ascorbic acid (equimolar to iron) and mix until dissolved. The solution should be a pale green color.
-
Combine Solutions: Slowly add the ferrous sulfate/ascorbic acid solution to the aspartic acid solution while stirring.
-
Adjust pH and Volume: Adjust the pH of the final solution to 5.5 with sterile 1 M NaOH. Bring the final volume to 100 mL with nuclease-free water.
-
Sterile Filtration: Sterile-filter the solution through a 0.22 µm filter into a sterile, amber storage bottle.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Protocol for this compound Stability Assay (Ferrozine Method)
This protocol is adapted from the ferrozine-based assay for quantifying ferrous iron.[4][5][6]
Materials:
-
This compound stock solution (from Protocol 5.1)
-
Ferrozine (B1204870) solution (e.g., 5 mM in water)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 4.9)
-
Ascorbic acid solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a series of ferrous iron standards (e.g., 0, 10, 25, 50, 100, 200 µM) from a known ferrous sulfate or ferrous ammonium sulfate stock solution.
-
Sample Preparation: At each time point (e.g., Day 0, 1, 3, 7, 14, 30), take an aliquot of the stored this compound solution and dilute it to fall within the range of the standard curve.
-
Assay: a. To each well of a 96-well plate, add 50 µL of either standard or diluted sample. b. Add 100 µL of ammonium acetate buffer to each well. c. Add 50 µL of ferrozine solution to each well. d. Add 50 µL of ascorbic acid solution to a separate set of wells for total iron determination (this will reduce any ferric iron to ferrous). For ferrous iron determination, add 50 µL of water. e. Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of ferrous iron in the samples. Calculate the percentage of ferrous iron remaining at each time point relative to the initial concentration at Day 0.
Protocol for Cytotoxicity Assay (MTT Assay)
Materials:
-
CHO-K1, HEK293, or HeLa cells
-
Complete cell culture medium
-
This compound stock solution (from Protocol 5.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). Remove the old medium from the cells and add 100 µL of the treatment medium to the respective wells. Include a vehicle control (medium with the same dilution of the stock solution vehicle).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
Protocol for In Vitro Bioavailability Assay (Caco-2 Cell Model)
This protocol is based on the widely used Caco-2 cell model for assessing iron bioavailability.[7][8][9]
Materials:
-
Caco-2 cells
-
Complete cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Ferrous sulfate solution (positive control)
-
Ferric chloride solution (negative control)
-
Human ferritin ELISA kit
Procedure:
-
Caco-2 Cell Differentiation: Seed Caco-2 cells onto Transwell inserts at a high density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Iron Treatment: a. On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS. b. Prepare the iron treatment solutions (this compound, ferrous sulfate, ferric chloride, and a no-iron control) at the desired concentration (e.g., 100 µM) in cell culture medium without serum. c. Add the treatment solutions to the apical side of the Transwell inserts and serum-free medium to the basolateral side.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Ferritin Formation: After the 2-hour incubation, remove the treatment solutions and wash the cells three times with HBSS. Add fresh complete medium to both the apical and basolateral compartments and incubate for a further 22 hours to allow for ferritin synthesis.
-
Cell Lysis and Ferritin Assay: a. Wash the cells with cold PBS. b. Lyse the cells using a suitable lysis buffer. c. Determine the protein concentration of the cell lysates using a BCA or Bradford assay. d. Quantify the ferritin concentration in the cell lysates using a human ferritin ELISA kit, following the manufacturer's instructions.
-
Calculation: Normalize the ferritin concentration to the total protein concentration for each sample. Calculate the relative bioavailability of this compound compared to ferrous sulfate (set at 100%).
Visualization of Key Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 9. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Research-Grade Ferrous Aspartate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control parameters for research-grade ferrous aspartate. The following protocols and specifications are designed to ensure the identity, purity, and quality of this compound for use in research and development.
Physicochemical Properties
Research-grade this compound should be characterized by its physical and chemical properties. These parameters provide a fundamental assessment of the material's quality and consistency.
Table 1: Physicochemical Specifications
| Parameter | Specification | Test Method |
| Appearance | A fine, greenish-yellow to brownish powder. | Visual Inspection |
| Solubility | Soluble in water, practically insoluble in ethanol. | USP <1121> |
| pH (5% w/v aqueous solution) | 4.0 - 6.0 | USP <791> |
| Loss on Drying | Not more than 5.0% | USP <731> |
Identification
Positive identification of both the ferrous iron and the aspartate components is critical to confirm the identity of the material.
Table 2: Identification Tests
| Test | Procedure | Acceptance Criteria |
| Identification of Ferrous (Fe²⁺) Ion | To a solution of the sample, add potassium ferricyanide (B76249) solution. | A dark blue precipitate is formed. |
| Identification of Aspartate | Infrared absorption spectrophotometry. | The infrared absorption spectrum of the sample corresponds to that of a reference standard of L-aspartic acid. |
Assay and Purity
The assay determines the content of this compound, while purity tests quantify the levels of undesirable impurities.
Table 3: Assay and Purity Specifications
| Parameter | Specification | Test Method |
| Assay of Ferrous Iron (Fe²⁺) | 98.0% - 102.0% | Titration with Potassium Permanganate (B83412) |
| Assay of Aspartic Acid | 98.0% - 102.0% | High-Performance Liquid Chromatography (HPLC) |
| Heavy Metals | Not more than 10 ppm | USP <231> |
Experimental Protocols
Protocol for Assay of Ferrous Iron (Fe²⁺) by Titration
Principle: This method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a pink color due to excess permanganate ions.
Reagents:
-
Potassium permanganate (KMnO₄), 0.1 N standard solution
-
Sulfuric acid (H₂SO₄), 2 N solution
-
Orthophosphoric acid (H₃PO₄), 85%
-
Purified water
Procedure:
-
Accurately weigh approximately 0.5 g of this compound and transfer it to a 250 mL conical flask.
-
Add 50 mL of freshly boiled and cooled purified water and 20 mL of 2 N sulfuric acid. Swirl to dissolve the sample.
-
Add 2 mL of orthophosphoric acid.
-
Titrate the solution with 0.1 N potassium permanganate until a permanent faint pink color is observed.[1][2][3][4][5]
-
Perform a blank determination and make any necessary correction.
-
Each mL of 0.1 N potassium permanganate is equivalent to 5.585 mg of Fe.
Calculation:
Where:
-
V_sample = Volume of KMnO₄ solution consumed by the sample (mL)
-
V_blank = Volume of KMnO₄ solution consumed by the blank (mL)
-
N = Normality of the KMnO₄ solution
-
W_sample = Weight of the this compound sample (g)
Protocol for Assay of Aspartic Acid by HPLC
Principle: The aspartic acid content is determined by reversed-phase high-performance liquid chromatography (HPLC) with UV detection after pre-column derivatization.
Reagents and Materials:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate (B84403) buffer
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
Aspartic acid reference standard
-
HPLC column: C18, 5 µm, 4.6 mm x 250 mm
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of aspartic acid of known concentration.
-
Sample Preparation: Accurately weigh a quantity of this compound, dissolve it in a suitable solvent, and dilute to a known volume.
-
Derivatization: Mix equal volumes of the standard/sample solution with the OPA derivatizing reagent and allow to react for a specified time.
-
Injection: Inject the derivatized standard and sample solutions into the HPLC system.
-
Analysis: Compare the peak area of aspartic acid in the sample chromatogram with that of the standard chromatogram.[6][7][8]
Calculation:
Caption: Quality Control Workflow for this compound.
Caption: Cellular Iron Uptake Pathway.
Caption: Interrelation of Quality Control Tests.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. pharmadevils.com [pharmadevils.com]
- 3. L-Aspartic acid (56-84-8) IR Spectrum [m.chemicalbook.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. â©731⪠Loss on Drying [doi.usp.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Ferrous Aspartate Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ferrous aspartate precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in aqueous formulations?
This compound is an iron-amino acid chelate. In this compound, ferrous iron (Fe²⁺) is bound to the amino acid, aspartic acid. This chelation enhances the solubility and bioavailability of iron compared to inorganic iron salts like ferrous sulfate (B86663).[1][2] It is often used in liquid oral iron supplements and for fortifying food products. The chelated structure helps protect the ferrous iron from oxidation and precipitation, which can improve absorption and reduce gastrointestinal side effects.[1][2]
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
The primary cause of precipitation is the oxidation of the more soluble ferrous iron (Fe²⁺) to the less soluble ferric iron (Fe³⁺).[3] Ferric ions readily form insoluble ferric hydroxide (B78521) precipitates, especially as the pH of the solution increases.[4] Several factors can accelerate this process:
-
High pH: Alkaline or even neutral pH conditions promote the oxidation of Fe²⁺ to Fe³⁺.[4][5]
-
Presence of Oxidizing Agents: Dissolved oxygen in the aqueous solution is a common oxidizing agent that contributes to the conversion of ferrous to ferric iron.
-
Exposure to Light and High Temperatures: Light and elevated temperatures can provide the energy needed to drive the oxidation reaction, leading to precipitation over time.[6][7][8]
-
Incompatible Excipients: Certain excipients in a formulation can interact with this compound, leading to precipitation.
Q3: How does pH affect the stability of this compound solutions?
The pH of the aqueous solution is a critical factor in maintaining the stability of this compound. Acidic conditions (lower pH) help to keep ferrous iron in its soluble Fe²⁺ state.[5] As the pH increases towards neutral and alkaline levels, the rate of oxidation to Fe³⁺ increases significantly, leading to the formation of insoluble ferric hydroxide precipitates.[4] While this compound is more stable at a wider pH range compared to ferrous sulfate due to its chelated nature, maintaining a slightly acidic pH is generally recommended for long-term stability in aqueous solutions.
Q4: What is the role of ascorbic acid in preventing precipitation?
Ascorbic acid (Vitamin C) acts as a powerful antioxidant (reducing agent) in this compound solutions.[5][9] It helps to prevent the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron by readily donating electrons to any ferric ions that may have formed, thereby reducing them back to the soluble ferrous state.[10] This action helps to maintain the concentration of soluble ferrous iron and prevents the formation of insoluble ferric precipitates. Additionally, ascorbate (B8700270) can form a soluble complex with iron, which may further enhance its stability and absorption.[4][11]
Q5: Are there other excipients that can help stabilize this compound solutions?
Besides ascorbic acid, other excipients that can contribute to the stability of this compound solutions include:
-
Other Chelating Agents: The use of additional chelating agents can further sequester the iron and prevent its oxidation and precipitation.
-
Antioxidants: Other antioxidants, such as sodium bisulfite, can be used to prevent the oxidation of ferrous iron.[3]
-
Humectants: Polyhydric alcohols like sorbitol can help to stabilize aqueous preparations of ferrous salts and ascorbic acid.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound precipitation during experiments.
Problem: Immediate Precipitation Upon Dissolving this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the Solvent | Measure the pH of your aqueous solvent. If it is neutral or alkaline, adjust to a slightly acidic pH (e.g., pH 4-6) using a suitable buffer or a small amount of an acid like citric acid before dissolving the this compound. | This compound dissolves completely without immediate precipitation. |
| Presence of Strong Oxidizing Agents | Ensure your deionized water or solvent is freshly prepared and has been de-gassed to remove dissolved oxygen. Avoid using solvents that may contain residual oxidizing agents from purification processes. | Reduced initial oxidation allows for complete dissolution. |
| Incorrect Order of Reagent Addition | If using stabilizers like ascorbic acid, dissolve the ascorbic acid in the solvent first before adding the this compound. | The presence of the antioxidant will prevent the initial oxidation of ferrous iron upon dissolution. |
Problem: Precipitation Occurs Over Time (Hours to Days)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Oxidation by Dissolved Oxygen | Add an effective antioxidant, such as ascorbic acid, to the formulation. A common starting point is a 2:1 molar ratio of ascorbic acid to iron.[12] | The solution remains clear for an extended period as the antioxidant scavenges free radicals and reduces any ferric iron that forms. |
| Exposure to Light | Store the this compound solution in an amber or opaque container to protect it from light.[6] | Prevention of photo-oxidation will improve the long-term stability of the solution. |
| Elevated Storage Temperature | Store the solution at a controlled room temperature or refrigerated, as specified by stability studies. Avoid exposure to high temperatures.[6][13] | Lower temperatures will slow down the rate of oxidation, thus prolonging the stability of the solution. |
| Microbial Contamination | If the solution is not for immediate use, consider sterile filtering the solution and storing it under aseptic conditions, or adding a suitable preservative. | Prevention of microbial growth that could alter the pH or introduce contaminants that promote precipitation. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Preventive Measures
| Factor | Effect on this compound | Preventive Measure | Quantitative Target/Consideration |
| pH | Increased pH promotes oxidation of Fe²⁺ to Fe³⁺, leading to precipitation of ferric hydroxide.[4] | Maintain a slightly acidic pH. | Target pH range: 4.0 - 6.0 |
| Oxygen | Dissolved oxygen acts as an oxidizing agent, converting Fe²⁺ to Fe³⁺. | De-gas the solvent and/or add an antioxidant like ascorbic acid. | Ascorbic acid to iron molar ratio of at least 2:1 is a good starting point.[12] |
| Light | UV radiation can accelerate the oxidation of ferrous iron.[6] | Store solutions in amber or opaque containers. | Minimize exposure to direct sunlight or strong artificial light. |
| Temperature | Higher temperatures increase the rate of oxidation.[6][13] | Store solutions at controlled room or refrigerated temperatures. | Avoid temperatures above 25°C for long-term storage unless stability data indicates otherwise. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol provides a general method for preparing a stable aqueous solution of this compound using ascorbic acid as a stabilizer.
Materials:
-
This compound powder
-
L-Ascorbic Acid
-
Deionized water (de-gassed by boiling and cooling under nitrogen or argon)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
-
Amber storage bottles
Procedure:
-
Solvent Preparation: Use de-gassed deionized water for all solution preparations to minimize dissolved oxygen.
-
Ascorbic Acid Dissolution: Weigh out the desired amount of L-ascorbic acid. A common starting point is a 2:1 molar ratio of ascorbic acid to ferrous iron. Dissolve the ascorbic acid completely in the de-gassed water in a volumetric flask.
-
pH Adjustment (Optional but Recommended): Check the pH of the ascorbic acid solution. If necessary, adjust to a pH between 4.5 and 5.5 with a dilute solution of sodium hydroxide or citric acid.
-
This compound Dissolution: Slowly add the pre-weighed this compound powder to the ascorbic acid solution while stirring gently. Continue stirring until the this compound is completely dissolved.
-
Final Volume Adjustment: Add de-gassed deionized water to the volumetric flask to reach the final desired volume and mix thoroughly.
-
Storage: Transfer the final solution to an amber, airtight container and store it at a controlled room temperature (e.g., 20-25°C) or under refrigeration, away from direct light.
Protocol 2: Spectrophotometric Quantification of Ferrous Iron
This protocol describes a method to determine the concentration of soluble ferrous iron in your aqueous solution using a spectrophotometer and the 1,10-phenanthroline (B135089) method. This method is suitable for monitoring the stability of your this compound solution over time.
Materials:
-
1,10-Phenanthroline solution (0.1% w/v in ethanol (B145695) or water)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water) - to determine total iron
-
Ferrous ammonium (B1175870) sulfate hexahydrate (for standard curve)
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known ferrous iron concentration using ferrous ammonium sulfate hexahydrate.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.5, 1, 2, 4, 6, 8 µg/mL).
-
-
Preparation of the Sample for Ferrous Iron (Fe²⁺) Measurement:
-
Pipette a known volume of your this compound solution into a volumetric flask.
-
Add 1 mL of the 1,10-phenanthroline solution.
-
Add 5 mL of the sodium acetate buffer to maintain the optimal pH for color development.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for the color to fully develop.
-
-
Preparation of the Sample for Total Iron Measurement:
-
To a separate, identical aliquot of your this compound solution, first add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Then, follow the same steps as for the Fe²⁺ measurement (add 1,10-phenanthroline and sodium acetate buffer, and dilute to volume).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 510 nm).
-
Use a blank solution (containing all reagents except the iron sample) to zero the spectrophotometer.
-
Measure the absorbance of your standard solutions and your prepared samples.
-
-
Calculation:
-
Plot a standard curve of absorbance versus iron concentration for your standard solutions.
-
Use the absorbance of your samples to determine the concentration of ferrous iron and total iron from the standard curve. The concentration of ferric iron (Fe³⁺) can be calculated as the difference between the total iron and the ferrous iron concentrations.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Cellular uptake pathways for ferric and ferrous iron.
References
- 1. Ferroptosis-Mediated Cell-Specific Damage: Molecular Cascades and Therapeutic Breakthroughs in Diabetic Retinopathy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2822317A - Aqueous iron-ascorbic acid preparation - Google Patents [patents.google.com]
- 10. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ferrous Aspartate Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for maintaining the stability of ferrous aspartate in cell culture media. Ferrous (Fe²⁺) iron is the more soluble and biologically useful form for cells, but it is prone to oxidation and precipitation, which can negatively impact experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is an iron supplement where the ferrous iron ion (Fe²⁺) is chelated by aspartic acid. Iron is a critical micronutrient for cellular respiration, metabolism, and growth. This compound is used to deliver this essential metal to cells in a bioavailable form.
Q2: Why does my cell culture medium turn yellow/brown and cloudy after adding this compound?
This color change and turbidity are classic signs of iron precipitation.[1][2] Ferrous (Fe²⁺) iron, the soluble form, is readily oxidized to ferric (Fe³⁺) iron in the presence of oxygen, especially at the neutral to slightly alkaline pH (7.2-7.4) of most cell culture media.[2][3][4] The resulting ferric iron then reacts with components in the media, such as hydroxide (B78521) and phosphate (B84403) ions, to form insoluble precipitates like ferric hydroxide and ferric phosphate.[2][3]
Q3: What is the primary chemical reaction causing instability?
The core issue is the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which is significantly less soluble at physiological pH.[4][5] This process is accelerated in oxygen-rich environments like a cell culture incubator. Once formed, Fe³⁺ readily precipitates.
Diagram: this compound Instability Pathway
The following diagram illustrates the process of ferrous iron oxidation and subsequent precipitation in a typical cell culture medium.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amrclearinghouse.org :::AMD Basics - FERROUS, FERRIC IRON::: [amrclearinghouse.org]
troubleshooting ferrous aspartate solubility challenges in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to ferrous aspartate solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a chelated form of iron, where ferrous ions (Fe²⁺) are bound to the amino acid L-aspartic acid. This chelation is intended to improve the solubility and bioavailability of iron compared to inorganic iron salts like ferrous sulfate.[1] In experimental contexts, ensuring complete dissolution is critical for accurate dosing, achieving desired physiological effects, and obtaining reproducible results in cell culture, animal studies, and other assays.
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: Like most iron salts, this compound is more soluble in acidic conditions. As the pH increases towards neutral and alkaline, the solubility generally decreases, and precipitation of iron hydroxides can occur.[2][3]
-
Temperature: For many salts, solubility increases with temperature. However, the effect on this compound can be complex, and excessive heat can promote oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which is less soluble at physiological pH.[4][5]
-
Solvent: While aqueous solutions are most common, the presence of other components in the solvent (e.g., buffers, salts, organic co-solvents) can impact solubility.
-
Presence of Chelating Agents: The aspartate ligand itself is a chelator. Additional chelating agents in a solution can either compete with aspartate and potentially reduce solubility or form more stable, soluble complexes.[6]
-
Oxidation: Ferrous (Fe²⁺) iron can be oxidized to ferric (Fe³⁺) iron, especially in the presence of oxygen and at higher pH. Ferric iron is significantly less soluble than ferrous iron at neutral pH.
Q3: How can I prevent the oxidation of this compound in my stock solutions?
To minimize oxidation of Fe²⁺ to Fe³⁺:
-
Prepare solutions fresh whenever possible.
-
Use deaerated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon).
-
Store stock solutions at low temperatures (2-8°C) and protected from light.
-
Consider adding an antioxidant, such as ascorbic acid, to the solution, although this may introduce a confounding variable in some experiments.[1]
-
Maintain a slightly acidic pH for the stock solution if compatible with your experimental design.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of your solvent. If it is neutral or alkaline, lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. | The this compound should dissolve as the pH becomes more acidic. |
| Low Temperature | Gently warm the solution while stirring. Avoid boiling, as this can accelerate oxidation. | Increased temperature should enhance the rate of dissolution. |
| Supersaturated Solution | You may be attempting to dissolve more this compound than the solvent can hold at that temperature and pH. Recalculate the required concentration or increase the solvent volume. | A lower concentration will fully dissolve. |
| Poor Quality Reagent | The this compound may be old or may have absorbed moisture, leading to oxidation and reduced solubility. Use a fresh, high-quality reagent. | A fresh reagent should exhibit better solubility characteristics. |
Issue 2: A Precipitate Forms in the this compound Solution Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Shift | The pH of the solution may have changed over time, especially if it is not well-buffered. Re-measure and adjust the pH as needed. | Re-acidification should redissolve the precipitate. |
| Oxidation | Ferrous (Fe²⁺) ions have oxidized to less soluble ferric (Fe³⁺) ions. This is more likely in oxygenated solutions at neutral or higher pH. | Prepare fresh solutions using deaerated water and store under an inert atmosphere if possible. |
| Interaction with Other Components | Components in your media or buffer (e.g., phosphates) may be reacting with the ferrous ions to form an insoluble salt. | Review the composition of your medium. Consider preparing the this compound as a concentrated, acidic stock and adding it to the final medium immediately before use. |
Issue 3: Inconsistent Results in Cell Culture Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | If the this compound is not fully dissolved, the actual concentration of iron delivered to the cells will be lower than intended and may vary between experiments. | Ensure complete dissolution using the steps in "Issue 1". |
| Precipitation in Culture Medium | The pH and components of the cell culture medium (typically around pH 7.4) can cause the iron to precipitate out of solution. | Prepare a concentrated, slightly acidic stock solution of this compound. Add this stock to the medium with gentle mixing just before adding it to the cells.[6] |
| Iron-Mediated Oxidative Stress | Free ferrous ions can participate in Fenton chemistry, generating reactive oxygen species (ROS) that can be toxic to cells. | Consider using a lower concentration of this compound or supplementing the medium with an antioxidant if it does not interfere with the experimental goals. |
Data Presentation
Table 1: Qualitative Solubility of Iron Compounds at Different pH Values
| Iron Compound | pH 2 | pH 4 | pH 6 | Reference |
| Ferrous Sulfate | Completely Soluble | Partially Soluble | Largely Insoluble (64% precipitated) | [2] |
| Ferrous Fumarate (B1241708) | Partially Soluble | Partially Soluble | Largely Insoluble (74% precipitated) | [2][7] |
| Iron Bis-glycinate Chelate | Completely Soluble | Completely Soluble | Completely Soluble | [2] |
| This compound (Expected) | Completely Soluble | Completely Soluble | Likely Soluble, but may show some precipitation | Inferred |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (MW: 189.96 g/mol )
-
High-purity, deaerated water (e.g., by boiling for 30 minutes and cooling under nitrogen)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out 18.996 mg of this compound for a final volume of 10 mL.
-
Add the this compound to approximately 8 mL of deaerated water in a sterile container.
-
Stir the solution gently with a magnetic stirrer.
-
If the compound does not fully dissolve, add 0.1 M HCl dropwise while monitoring the pH. Aim for a pH between 4 and 5 to ensure complete dissolution.
-
Once fully dissolved, bring the final volume to 10 mL with deaerated water.
-
Sterile-filter the solution into a sterile, light-protected container.
-
Store at 2-8°C for short-term use (prepare fresh for best results).
-
Protocol 2: Quantification of Ferrous Iron (Fe²⁺) using a Spectrophotometric Method
This protocol is adapted from the 1,10-phenanthroline (B135089) method for determining ferrous iron concentration.
-
Principle: Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex that can be quantified by measuring its absorbance at approximately 510 nm.
-
Reagents:
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of ethanol.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water. This is used to reduce any ferric iron to ferrous iron.
-
Sodium Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M sodium acetate and 0.1 M acetic acid.
-
Standard Iron Stock Solution (e.g., 100 µg/mL): Prepare from a certified standard (e.g., ferrous ammonium (B1175870) sulfate).
-
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the standard iron stock solution to create standards with known concentrations (e.g., 0.5, 1, 2, 4, 8 µg/mL).
-
To 10 mL of each standard, add 1 mL of hydroxylamine hydrochloride solution and 2 mL of 1,10-phenanthroline solution.
-
Add 5 mL of sodium acetate buffer and bring the final volume to 25 mL with water.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each standard at 510 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Prepare a dilution of your this compound solution to fall within the range of the standard curve.
-
Treat the diluted sample in the same manner as the standards (add hydroxylamine, 1,10-phenanthroline, and buffer).
-
Measure the absorbance at 510 nm.
-
Determine the iron concentration in your sample using the calibration curve.
-
-
Visualizations
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
Caption: Experimental workflow for assessing in vitro iron bioavailability.[8][9][10]
Caption: Simplified diagram of cellular iron metabolism pathways.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. ve.scielo.org [ve.scielo.org]
- 3. Temperature: An overlooked factor in tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Ferrous Sulfate in Aqueous Solutions at High Temperatures [jstage.jst.go.jp]
- 6. Iron Chelate Solution – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 9. oar.icrisat.org [oar.icrisat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 13. A General Map of Iron Metabolism and Tissue-specific Subnetworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
Technical Support Center: Minimizing Ferrous Aspartate-Induced Oxidative Stress in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving ferrous aspartate-induced oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces oxidative stress in cells?
A1: this compound, containing iron in its ferrous (Fe2+) state, is a potent inducer of oxidative stress primarily through its participation in the Fenton and Haber-Weiss reactions. In these reactions, Fe2+ catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH).[1][2] This radical can then indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA.[2] The resulting cascade of events leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately compromising cellular integrity and function.[2][3]
Q2: Why am I observing high levels of cell death even at low concentrations of this compound?
A2: High sensitivity to low concentrations of this compound can be attributed to several factors:
-
Low Intracellular Antioxidant Capacity: Cells with inherently low levels of antioxidants, such as glutathione (B108866) (GSH), are more susceptible to oxidative damage.[3]
-
High Levels of Polyunsaturated Fatty Acids (PUFAs): Cell membranes rich in PUFAs are prime targets for lipid peroxidation, a damaging chain reaction initiated by reactive oxygen species (ROS).[4]
-
Impaired Mitochondrial Function: Pre-existing mitochondrial dysfunction can be exacerbated by iron-induced oxidative stress, leading to a rapid decline in cell viability.[2]
-
Inadequate Iron Sequestration: If cellular iron storage proteins like ferritin are overwhelmed or dysfunctional, the labile iron pool increases, making more Fe2+ available for the Fenton reaction.[5]
Q3: What are the most common markers to confirm that the observed cytotoxicity is due to oxidative stress?
A3: To confirm that cytotoxicity is mediated by oxidative stress, it is recommended to measure a panel of markers. The most common and reliable indicators include:
-
Increased Intracellular Reactive Oxygen Species (ROS): Directly measure the generation of ROS using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7][8][9]
-
Lipid Peroxidation: Quantify the end-products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[8][10]
-
Decreased GSH/GSSG Ratio: A reduced ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a hallmark of oxidative stress, indicating a depletion of the cell's primary antioxidant defense.[11]
-
Increased Protein Carbonyls: The oxidation of proteins leads to the formation of carbonyl groups, which can be quantified as a measure of protein damage.
-
DNA Damage: Assess for oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
Troubleshooting Guides
Issue 1: Inconsistent results in antioxidant intervention experiments.
-
Question: I am co-treating my cells with this compound and an antioxidant, but I am seeing highly variable results between experiments. What could be the cause?
-
Answer:
-
Antioxidant Stability and Bioavailability: Ensure the antioxidant you are using is stable in your culture medium for the duration of the experiment. Some antioxidants are light-sensitive or may degrade over time. Also, consider the bioavailability of the antioxidant to the specific cellular compartment you are targeting.
-
Timing of Treatment: The timing of antioxidant addition relative to the this compound challenge is critical. Pre-incubation with the antioxidant may be necessary to allow for cellular uptake and to bolster antioxidant defenses before the oxidative insult.
-
Concentration Optimization: The effective concentration of the antioxidant may vary significantly between cell types and the concentration of this compound used. It is crucial to perform a dose-response curve for your specific experimental setup.
-
Cell Density: Variations in cell density at the time of treatment can influence the effective concentration of both the pro-oxidant and the antioxidant per cell, leading to inconsistent outcomes.
-
Issue 2: Antioxidant treatment is not reducing lipid peroxidation.
-
Question: I have confirmed ROS generation, but my antioxidant intervention is not reducing the levels of malondialdehyde (MDA). Why might this be?
-
Answer:
-
Type of Antioxidant: Not all antioxidants are equally effective against all forms of oxidative damage. For instance, a hydrophilic antioxidant may be less effective at protecting against lipid peroxidation within the hydrophobic environment of the cell membrane. Consider using a lipophilic antioxidant like Vitamin E, which is known to be particularly effective in preventing lipid peroxidation.[4]
-
Severity of Oxidative Stress: If the level of this compound-induced oxidative stress is too high, it may overwhelm the capacity of the single antioxidant being used. A combination of antioxidants that act through different mechanisms may be more effective.
-
Chain Reaction Propagation: Lipid peroxidation is a chain reaction. Once initiated, it can propagate even if the initial ROS burst is quenched. The chosen antioxidant must be able to break this chain reaction.
-
Issue 3: Unexpected pro-oxidant effect of a potential antioxidant.
-
Question: I am testing a compound that is reported to be an antioxidant, but it seems to be exacerbating the oxidative stress induced by this compound. Is this possible?
-
Answer: Yes, this is a known phenomenon. Some compounds, under certain conditions, can exhibit pro-oxidant activity.
-
Redox Cycling: Certain molecules can reduce Fe3+ back to Fe2+, thereby promoting the Fenton reaction and increasing the generation of hydroxyl radicals. Ascorbic acid (Vitamin C), for example, can act as a pro-oxidant in the presence of free iron.[12][13]
-
Concentration-Dependent Effects: The antioxidant versus pro-oxidant activity of a compound can be concentration-dependent. It is essential to test a wide range of concentrations.
-
Interaction with Other Cellular Components: The compound may interact with other components in the cell culture medium or within the cell to generate reactive species.
-
Strategies to Minimize this compound-Induced Oxidative Stress
A multi-pronged approach is often the most effective way to mitigate this compound-induced oxidative stress. Key strategies include:
-
Iron Chelation: Iron chelators bind to free iron, preventing its participation in the Fenton reaction. This is a direct and highly effective method to block the primary source of hydroxyl radical generation.[13][14]
-
ROS Scavenging: Employing antioxidants that directly scavenge reactive oxygen species can neutralize the damaging radicals produced.
-
N-Acetylcysteine (NAC): A precursor to glutathione, NAC replenishes intracellular GSH levels, thereby enhancing the cell's endogenous antioxidant capacity.[15][16][17]
-
Vitamin E: As a lipophilic antioxidant, Vitamin E is particularly effective at inhibiting lipid peroxidation within cellular membranes.[4][18][19][20]
-
-
Enhancing Endogenous Antioxidant Defenses: Upregulating the cell's own antioxidant machinery can provide robust protection. This can involve activating transcription factors like Nrf2, which control the expression of numerous antioxidant enzymes.
Quantitative Data Summary
The following table summarizes the typical effective concentration ranges for common interventional agents used to mitigate iron-induced oxidative stress. Note that optimal concentrations are cell-type and context-dependent and should be determined empirically.
| Interventional Agent | Class | Typical In Vitro Concentration Range | Primary Mechanism of Action |
| Deferoxamine (DFO) | Iron Chelator | 10 - 100 µM | Binds ferric iron (Fe3+), preventing redox cycling. |
| Deferiprone (DFP) | Iron Chelator | 25 - 200 µM | Orally active iron chelator that can remove iron from cells.[13] |
| N-Acetylcysteine (NAC) | Antioxidant (GSH precursor) | 1 - 10 mM | Increases intracellular cysteine for glutathione synthesis.[16] |
| α-Tocopherol (Vitamin E) | Antioxidant (Chain-breaking) | 10 - 100 µM | Scavenges lipid peroxyl radicals within membranes.[19] |
| Trolox | Antioxidant (Vitamin E analog) | 50 - 500 µM | Water-soluble analog of Vitamin E, acts as a potent ROS scavenger. |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7]
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with this compound and/or the desired antioxidant in a serum-free medium. Include appropriate vehicle controls.
-
DCFH-DA Loading: Following treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in warm PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is a generalized method for measuring MDA, a key indicator of lipid peroxidation.[8][21]
-
Sample Preparation: After experimental treatment, harvest the cells and wash them with cold PBS. Lyse the cells by sonication or freeze-thaw cycles in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.[21] Centrifuge to pellet cellular debris.
-
TBARS Reaction: To 100 µL of the cell lysate supernatant, add 200 µL of thiobarbituric acid (TBA) reagent (containing TBA, trichloroacetic acid, and HCl).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.
Determination of GSH/GSSG Ratio
This protocol provides a method to determine the ratio of reduced to oxidized glutathione.[11][22][23]
-
Sample Preparation: Harvest and wash cells in cold PBS. For total glutathione, lyse the cells in a suitable buffer. For GSSG measurement, first, treat the lysate with a scavenger of GSH, such as 2-vinylpyridine, to prevent the artificial oxidation of GSH.[11] Then, deproteinize the samples.
-
Assay Reaction: In a 96-well plate, add the sample to a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase.
-
Kinetic Measurement: Measure the rate of change in absorbance at 412 nm over time. The rate is proportional to the total glutathione concentration.
-
Calculation: Determine the concentrations of total glutathione and GSSG from a standard curve. The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio can then be calculated.
Superoxide (B77818) Dismutase (SOD) Activity Assay
This protocol outlines a common method for measuring the activity of SOD, a key antioxidant enzyme.[24][25][26][27][28]
-
Sample Preparation: Prepare cell lysates in a cold buffer and centrifuge to remove insoluble material.
-
Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[28] SOD in the sample will scavenge the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Reaction Setup: In a 96-well plate, add the cell lysate, the tetrazolium salt solution, and the xanthine/xanthine oxidase solution.
-
Measurement: Incubate the plate at room temperature and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of tetrazolium salt reduction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the reaction by 50%.
Visualizations
References
- 1. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin E and Metabolic Health: Relevance of Interactions with Other Micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. Intracellular ROS Assay [cellbiolabs.com]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSH/GSSG Assay: GSH/GSSG Microplate Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 12. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Iron toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative stress markers and tissue iron overload after 12-months vitamin E supplementation for children with transfusion-dependent β-thalassemia on different iron chelators: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Iron uncouples oxidative phosphorylation in brain mitochondria isolated from vitamin E-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. oxfordbiomed.com [oxfordbiomed.com]
- 22. GSH/GSSG-Glo™ Assay Protocol [promega.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. prometheusprotocols.net [prometheusprotocols.net]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: In Vivo Delivery and Targeting of Ferrous Aspartate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery and targeting of ferrous aspartate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: The main challenges with oral delivery of ferrous (Fe2+) salts like this compound are related to bioavailability, stability, and gastrointestinal side effects.[1][2]
-
Oxidation: Ferrous (Fe2+) iron is readily oxidized to the less soluble ferric (Fe3+) state in the gastrointestinal tract, which significantly reduces its absorption.[1]
-
Low Bioavailability: Only a fraction (around 10-20%) of ingested oral iron is typically absorbed.[1] This is due to interactions with dietary inhibitors like phytates and polyphenols, and precipitation at the higher pH of the duodenum.[3][4]
-
Gastrointestinal Side Effects: Unabsorbed iron in the gut can cause significant side effects, including nausea, constipation, and abdominal pain, which often leads to poor patient compliance.[2][5] High concentrations of ferrous iron can also lead to oxidative stress in the GI tract.[6]
Q2: How can the oral bioavailability of this compound be improved?
A2: Several strategies can enhance the absorption of this compound:
-
Co-administration with Ascorbic Acid (Vitamin C): Ascorbic acid is a potent enhancer of non-heme iron absorption.[3][7] It helps maintain iron in the more soluble ferrous (Fe2+) state.[1] However, co-supplementation can also exacerbate oxidative stress, so dosing must be carefully considered.[6]
-
Chelation: Ferrous asparto glycinate, a chelated form, has shown improved absorption and tolerability by protecting the iron from oxidation and interactions with dietary components.[2] This suggests that further chelation strategies for this compound could be beneficial.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect the iron from the harsh gut environment, increase its surface area for absorption, and improve bioavailability.[5][8] Studies with ferrous sulfate-loaded SLNs have shown a more than fourfold increase in bioavailability compared to conventional tablets.[8]
Q3: What are the options for targeted delivery of this compound to specific tissues, such as tumors?
A3: Targeted delivery aims to increase the concentration of the therapeutic agent at the desired site while minimizing systemic toxicity.
-
Transferrin Receptor (TfR1) Targeting: Cancer cells often overexpress the transferrin receptor 1 (TfR1) to meet their high demand for iron.[9][10][11] Nanoparticles or other drug delivery systems can be decorated with transferrin or antibodies against TfR1 to facilitate targeted uptake by cancer cells.[10]
-
Exploiting the Tumor Microenvironment: The unique characteristics of the tumor microenvironment, such as elevated levels of labile ferrous iron (Fe2+), can be exploited.[12] Prodrugs or delivery systems can be designed to release their payload only in the presence of high Fe2+ concentrations, ensuring tumor-selective activation.[12]
Q4: We are observing high toxicity in our animal models. What could be the cause and how can we mitigate it?
A4: High toxicity can stem from the iron itself or the delivery vehicle.
-
Iron Overload: Excessive doses of ferrous salts can be toxic, potentially causing liver damage.[13] Acute iron toxicity is dose-dependent, with toxic levels exceeding 60 mg/kg of elemental iron.[13] Histological analysis of the liver and measurement of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels can confirm hepatotoxicity.[13][14][15]
-
Mitigation Strategies:
-
Dose Adjustment: Re-evaluate the administered dose. An LD50 study can determine the toxicity profile of your specific formulation. For example, the LD50 of ferrous sulfate (B86663) in young rats is 1.1 g Fe/kg.[16]
-
Formulation Change: Switch to a less toxic formulation. Carbonyl iron, for instance, is significantly less toxic than ferrous sulfate.[16] Encapsulating the iron in biocompatible nanoparticles can also reduce direct contact with tissues and lower toxicity.[5][17]
-
Targeted Delivery: Implementing a targeting strategy (see Q3) can concentrate the compound at the site of action and reduce exposure to healthy tissues, thereby lowering systemic toxicity.
-
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a problem/solution format.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Bioavailability In Vivo | 1. Oxidation of Fe2+ to Fe3+: Ferrous iron is unstable at the neutral pH of the small intestine.[1][18] 2. Precipitation: Formation of insoluble iron hydroxides in the duodenum. 3. Inhibition: Interaction with inhibitory components in the animal feed (e.g., phytates).[3] | 1. Formulation: Co-formulate with an antioxidant like ascorbic acid.[7] 2. Encapsulation: Use a nanoparticle-based delivery system (e.g., solid lipid nanoparticles) to protect the this compound.[5][8] 3. Dietary Control: Use a standardized, low-phytate diet for the animal models during the study period. |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Dosing: Inaccurate gavage or injection techniques. 2. Physiological Differences: Variations in gastric emptying times or gut microbiome among animals. 3. Assay Inaccuracy: Issues with the iron quantification method (e.g., sample degradation, instrument calibration). | 1. Technique Refinement: Ensure all personnel are thoroughly trained in consistent administration techniques. 2. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 3. Assay Validation: Re-validate the analytical method (e.g., ICP-MS) for accuracy, precision, and stability.[19] |
| Poor Targeting Efficiency to Tumors | 1. Low Ligand Density: Insufficient targeting molecules (e.g., transferrin) on the nanoparticle surface. 2. "Protein Corona" Effect: Adsorption of plasma proteins onto the nanoparticle surface in vivo, masking the targeting ligands.[20] 3. Inefficient EPR Effect: The tumor model may have poor vascularization, limiting the Enhanced Permeability and Retention (EPR) effect. | 1. Optimize Formulation: Vary the concentration of the targeting ligand during nanoparticle synthesis and re-characterize. 2. Surface Modification: Coat nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) to reduce protein adsorption and increase circulation time.[17] 3. Select Appropriate Model: Use a well-vascularized tumor model or validate the EPR effect in your current model. |
| In Vivo Tracking Signal is Weak or Diffuse | 1. Insufficient Labeling: The dose of the tracking agent (e.g., radiolabel, SPIO nanoparticles) is too low for detection. 2. Rapid Clearance: The delivery system is being cleared too quickly by the reticuloendothelial system (liver, spleen).[17] 3. Low Specificity of Imaging Modality: The imaging technique (e.g., MRI) may have low specificity for the iron probe.[21] | 1. Increase Dose: Increase the amount of the tracking label within safe limits. 2. Improve Stability: Use PEGylation to increase the circulation half-life of your formulation.[17] 3. Use a Specific Modality: Consider Magnetic Particle Imaging (MPI), which directly and quantitatively detects iron oxide nanoparticles with high sensitivity and specificity.[21][22] Alternatively, Positron Emission Tomography (PET) with a reactivity-based probe can be used to image labile Fe2+.[23] |
Section 3: Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize key data from studies on various iron formulations, which can serve as a benchmark for your this compound experiments.
Table 1: Comparison of Oral Iron Bioavailability and Toxicity
| Iron Compound | Animal Model | Bioavailability / Efficacy Metric | LD50 (g Fe/kg) | Reference |
|---|---|---|---|---|
| Ferrous Sulfate (FeSO₄) | Young Rats | - | 1.1 | [16] |
| Carbonyl Iron | Young Rats | Highly bioavailable for anemia correction | >50 | [16] |
| Sodium Iron EDTA (NaFeEDTA) | Young Rats | - | 1.3 | [16] |
| Ferrous Sulfate SLNs | Rabbits | >4-fold enhanced bioavailability vs. tablet | Not Reported | [8] |
| Ferric Pyrophosphate NPs | Rats | Relative Bioavailability: 103.2% vs. FeSO₄ | Not Reported |[24] |
Table 2: Pharmacokinetic Parameters of Iron Solid Lipid Nanoparticles (Fe-SLNs) vs. Marketed Tablet in Rabbits
| Parameter | Marketed Tablet (Mean) | Fe-SLNs (Mean) | P-value | Reference |
|---|---|---|---|---|
| Cmax (µg/mL) | 1.8 | 4.2 | ≤0.05 | [8] |
| Tmax (h) | 4.0 | 2.0 | ≤0.05 | [8] |
| AUC₀₋∞ (µg·h/mL) | 12.6 | 54.8 | ≤0.05 | [8] |
(Adapted from a study on Ferrous Sulfate SLNs)[8]
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Bioavailability Study in a Rat Model
This protocol is adapted from methodologies used for evaluating iron nanoparticles and can be applied to this compound formulations.[8][25]
-
Animal Model: Use male Wistar rats (or a similar strain), weighing 200-250g. House them in controlled conditions and acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Control Group (vehicle only)
-
Reference Group (e.g., aqueous ferrous sulfate solution)
-
Test Group (your this compound formulation)
-
-
Dosing: Administer the iron formulations via oral gavage at a predetermined dose (e.g., 10 mg Fe/kg body weight).
-
Blood Sampling: Collect blood samples (approx. 0.5 mL) from the tail vein or retro-orbital plexus at predefined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Iron Quantification:
-
Data Analysis:
-
Plot the mean plasma iron concentration versus time for each group.
-
Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability of your test formulation compared to the reference using the formula: (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100%.
-
Protocol 2: In Vitro Iron Absorption Using the Caco-2 Cell Model
This protocol simulates intestinal absorption and is widely used to assess iron bioavailability in vitro.[25]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a monolayer with properties of small intestinal enterocytes.
-
Simulated Digestion:
-
Prepare your this compound formulation.
-
Subject the formulation to a simulated gastric digestion (e.g., treatment with pepsin at pH 2.0 for 1-2 hours).[25]
-
Follow with a simulated intestinal digestion (e.g., treatment with pancreatin (B1164899) and bile salts at pH 7.0).
-
-
Cellular Uptake:
-
Wash the differentiated Caco-2 cell monolayers with a suitable buffer.
-
Add the "digested" iron formulation to the apical side of the Transwell inserts.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Iron Uptake:
-
After incubation, thoroughly wash the cells to remove any surface-bound iron.
-
Lyse the cells to release intracellular contents.
-
Measure the intracellular iron content. This can be done by measuring ferritin, the iron storage protein, using an ELISA kit, as ferritin synthesis is proportional to iron uptake.[25] Alternatively, total iron can be measured via ICP-MS.
-
-
Data Analysis: Compare the ferritin concentration or total iron content in cells treated with your test formulation to those treated with a reference standard (e.g., ferrous sulfate) and a negative control.
Section 4: Visualizations
Diagrams of Key Pathways and Workflows
Caption: Cellular pathway of dietary non-heme iron absorption in an intestinal enterocyte.
Caption: A logical workflow for troubleshooting low in vivo bioavailability of this compound.
Caption: Experimental workflow for developing a targeted this compound delivery system.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron nanoparticles and its potential application: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Solid lipid nanoparticles loaded with iron to overcome barriers for treatment of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers discover iron-targeting approaches to halt proliferation of cancer cells - ecancer [ecancer.org]
- 10. Frontiers | Nanomaterials targeting iron homeostasis: a promising strategy for cancer treatment [frontiersin.org]
- 11. Frontiers | The Role of Iron in Cancer Progression [frontiersin.org]
- 12. frontlinegenomics.com [frontlinegenomics.com]
- 13. Iron - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. mdpi.com [mdpi.com]
- 16. Acute toxicity of carbonyl iron and sodium iron EDTA compared with ferrous sulfate in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Iron-tracking strategies: Chaperones capture iron in the cytosolic labile iron pool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asu.elsevierpure.com [asu.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Tracking the fates of iron-labeled tumor cells in vivo using magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Iron nanoparticles as a promising compound for food fortification in iron deficiency anemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferrous Aspartate Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with ferrous aspartate stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and reliability of their experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is cloudy or has formed a precipitate. What is the cause?
A1: Cloudiness or precipitation in your this compound stock solution is likely due to aggregation and/or oxidation. This compound, a chelate of ferrous iron (Fe²⁺) and aspartic acid, can become unstable under certain conditions. The primary causes are:
-
Oxidation: Ferrous iron (Fe²⁺) is susceptible to oxidation to ferric iron (Fe³⁺), especially in the presence of dissolved oxygen. Ferric aspartate is significantly less soluble than its ferrous counterpart and will precipitate out of solution, appearing as a reddish-brown solid.
-
pH Shift: The stability of the this compound chelate is pH-dependent. An increase in pH (typically above 6) can lead to the formation of insoluble iron hydroxides (Fe(OH)₂ and subsequently Fe(OH)₃ upon oxidation).
-
High Concentration: Preparing stock solutions at concentrations exceeding the solubility limit of this compound under your specific conditions (temperature, pH, solvent) will lead to precipitation.
-
Inappropriate Solvent: Using a solvent that has not been deaerated can introduce dissolved oxygen, promoting oxidation.
Q2: What is the ideal pH for a stable this compound stock solution?
Q3: How should I store my this compound stock solution?
A3: Proper storage is critical to prevent degradation. We recommend the following:
-
Temperature: Store at 2-8°C. Lower temperatures slow down the rate of oxidation.
-
Light: Protect from light by using an amber or foil-wrapped container. Light can accelerate oxidation processes.
-
Atmosphere: For long-term storage, it is best to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
Container: Use a tightly sealed, high-quality container to prevent evaporation and gas exchange.
Q4: Can I use a magnetic stirrer to dissolve this compound?
A4: Yes, a magnetic stirrer can be used. However, prolonged and vigorous stirring can introduce more atmospheric oxygen into the solution, potentially accelerating oxidation. It is advisable to stir gently and for the minimum time necessary to achieve dissolution. If possible, dissolve the compound in a sealed container or under a gentle stream of inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow/brown upon preparation or during storage. | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. | • Prepare fresh solution using deaerated water. • Add a small amount of an antioxidant like ascorbic acid (e.g., at a 1:10 molar ratio to this compound). • Ensure the pH of the solution is in the recommended acidic range (4.0-5.5). • Store the solution under an inert atmosphere (nitrogen or argon). |
| A precipitate forms in the solution. | • pH is too high. • Concentration is too high. • Oxidation has occurred. | • Check and adjust the pH to the acidic range (4.0-5.5) using a dilute acid (e.g., 0.1 M HCl). • Prepare a more dilute stock solution. • If the precipitate is reddish-brown, oxidation is the likely cause. Discard the solution and prepare a new one following best practices to prevent oxidation. |
| Inconsistent experimental results using the stock solution. | Degradation of the stock solution, leading to a lower effective concentration of active this compound. | • Prepare a fresh stock solution for each set of critical experiments. • Quantify the Fe²⁺ concentration before use with a validated assay (see Experimental Protocols). • Monitor for aggregation using Dynamic Light Scattering (DLS). |
| Solution appears clear but shows a high polydispersity index (PDI) in DLS. | Formation of small, soluble aggregates that are precursors to larger precipitation. | • Filter the solution through a 0.22 µm syringe filter. • Consider adjusting the formulation by adding a stabilizer or slightly lowering the pH. • Prepare a more dilute solution. |
Quantitative Data Summary
While specific solubility product (Ksp) and stability constants for this compound are not widely published, the following table provides data for analogous iron-amino acid complexes and other iron compounds to serve as a guide.
Table 1: Stability Constants of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Complexes with Amino Acids
| Metal Ion | Ligand | Log of Overall Stability Constant (log β) | pH of Measurement | Reference |
| Fe²⁺ | Glycine | 4.1 | Not Specified | [1] |
| Fe³⁺ | Glycine | 10.0 | Not Specified | [1] |
| Fe²⁺ | Cysteine | ~6.2 | 7.0 - 8.0 | [2] |
| Fe³⁺ | Cysteine | ~2.8 - 3.4 | 2.3 - 2.5 | [2] |
Higher log β values indicate a more stable complex.
Table 2: Solubility of Various Iron Compounds at Different pH Values
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | Reference |
| Ferrous Sulfate | 100% | 36% | [3] |
| Ferrous Fumarate | ~77% | ~20% | [3] |
| Ferrous Bis-glycinate Chelate | 100% | >90% | [3] |
This table illustrates the enhanced solubility of chelated iron compounds like ferrous bis-glycinate at a higher pH compared to simple iron salts, a principle that also applies to this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM)
Objective: To prepare a 10 mM stock solution of this compound with minimized oxidation and aggregation.
Materials:
-
This compound powder
-
High-purity, deaerated water (prepare by boiling for 30 minutes and cooling under a stream of nitrogen or argon gas)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) source
Procedure:
-
Weigh the amount of this compound required to make a 10 mM solution.
-
Add approximately 80% of the final volume of deaerated water to a volumetric flask.
-
While gently stirring, slowly add the weighed this compound powder.
-
If the powder does not dissolve readily, add a minimal amount of 0.1 M HCl dropwise to aid dissolution.
-
Once dissolved, check the pH of the solution. Adjust the pH to between 4.0 and 5.5 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Add deaerated water to bring the solution to the final volume.
-
If possible, gently bubble inert gas through the solution for 5-10 minutes.
-
Transfer to a clean, amber, airtight container. Purge the headspace with inert gas before sealing.
-
Store at 2-8°C, protected from light.
Protocol 2: Quantification of Fe²⁺/Fe³⁺ Ratio using UV-Vis Spectroscopy
Objective: To determine the relative amounts of ferrous (Fe²⁺) and ferric (Fe³⁺) iron in the stock solution to monitor oxidation.
Principle: 1,10-phenanthroline (B135089) forms a stable, colored complex with Fe²⁺ that absorbs strongly at 510 nm. Fe³⁺ does not form this complex. By measuring the absorbance before and after reducing all Fe³⁺ to Fe²⁺, the concentration of both species can be determined.
Materials:
-
This compound stock solution
-
UV-Vis Spectrophotometer
-
1,10-phenanthroline solution (0.1% w/v in 50% ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water) - as a reducing agent
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Standard iron solution (for calibration curve)
Procedure:
-
Measurement of Fe²⁺: a. In a cuvette, mix an aliquot of the this compound stock solution, sodium acetate buffer, and the 1,10-phenanthroline solution. b. Allow the color to develop for 10 minutes. c. Measure the absorbance at 510 nm. This absorbance corresponds to the initial Fe²⁺ concentration.
-
Measurement of Total Iron (Fe²⁺ + Fe³⁺): a. In a separate cuvette, mix an aliquot of the this compound stock solution, sodium acetate buffer, and the hydroxylamine hydrochloride solution. b. Wait 10 minutes for the reduction of Fe³⁺ to Fe²⁺ to complete. c. Add the 1,10-phenanthroline solution and allow the color to develop for another 10 minutes. d. Measure the absorbance at 510 nm. This absorbance corresponds to the total iron concentration.
-
Calculation: a. Use a pre-established calibration curve to convert absorbance values to concentrations. b. [Fe²⁺] = Concentration from step 1. c. [Total Fe] = Concentration from step 2. d. [Fe³⁺] = [Total Fe] - [Fe²⁺].
Protocol 3: Detection of Aggregation using Dynamic Light Scattering (DLS)
Objective: To detect the presence and size of aggregates in the this compound stock solution.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. This information is used to determine the particle size distribution.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
This compound stock solution
-
Appropriate cuvettes for the DLS instrument
Procedure:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Filter an aliquot of the this compound stock solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This removes any extraneous dust particles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement. The instrument will provide data on the average particle size (Z-average) and the polydispersity index (PDI).
-
Interpretation:
-
A low Z-average (typically <10 nm) and a low PDI (<0.2) indicate a homogenous solution with no significant aggregation.
-
A high Z-average or the presence of multiple peaks in the size distribution indicates the presence of aggregates.
-
A high PDI (>0.5) suggests a wide range of particle sizes, which can be a sign of ongoing aggregation.
-
Visualizations
References
overcoming challenges in the quantification of ferrous aspartate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for the accurate quantification of ferrous aspartate.
Frequently Asked Questions (FAQs)
Q1: Why are my ferrous iron (Fe2+) readings consistently low or variable? A1: The most common cause is the oxidation of ferrous iron (Fe2+) to ferric iron (Fe3+).[1] Ferrous iron is susceptible to oxidation in solution, especially at neutral or alkaline pH.[1] Since many analytical methods are specific to the Fe2+ form, any oxidation will lead to underestimation. Ensure your protocol includes an effective reducing agent and that samples are analyzed promptly after preparation.
Q2: What is the purpose of adding a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid? A2: A reducing agent is added to convert any ferric iron (Fe3+) present in the sample back to ferrous iron (Fe2+).[1][2] This ensures that the total iron content is measured by methods that detect the ferrous form, such as the 1,10-phenanthroline (B135089) colorimetric assay, leading to an accurate quantification of the total iron in your sample.[1][3]
Q3: How do I select the best analytical method for my needs? A3: The choice depends on sample complexity, required sensitivity, and available equipment.
-
UV-Vis Spectrophotometry: A common, accessible, and cost-effective method ideal for routine analysis. It relies on forming a colored complex with an agent like 1,10-phenanthroline.[4][5][6]
-
Atomic Absorption Spectrophotometry (AAS): Offers high sensitivity and specificity for quantifying total iron content, making it suitable for trace analysis and complex matrices.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying different iron species (Fe2+ and Fe3+) and for stability-indicating assays.[10][11][12][13]
Q4: My sample matrix is complex. How can I avoid interference? A4: Matrix effects can be a significant challenge. For complex samples like multivitamin formulations, sample preparation is critical.[9] Techniques like dry or wet ashing can remove organic components.[9] Alternatively, methods like AAS are less prone to certain types of matrix interference compared to colorimetric assays.[9] In some cases, substances in the matrix can interfere with the assay chemistry itself; for example, other metal ions or strong chelating agents may compete with the colorimetric reagent.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.999) in Calibration Curve | 1. Incorrect preparation of standard solutions.2. Instrument instability or drift.3. Contamination of glassware or reagents.4. Inappropriate concentration range for the assay. | 1. Prepare fresh standards from a reliable stock solution. Verify all dilutions.2. Ensure the instrument has had adequate warm-up time. Re-blank the instrument frequently.[1]3. Use acid-washed glassware and high-purity reagents.4. Adjust the concentration of standards to bracket the expected sample concentration. |
| Low Analyte Recovery | 1. Incomplete conversion of Fe3+ to Fe2+.2. Incomplete sample dissolution.3. Interference from sample matrix components.4. Degradation of the analyte during sample preparation. | 1. Increase the concentration or incubation time of the reducing agent (e.g., ascorbic acid).[3]2. Optimize the dissolution procedure; this may involve adjusting pH, using sonication, or gentle heating.[16]3. Perform a spike and recovery study to confirm matrix effects. If present, consider sample dilution or a different analytical method (e.g., AAS).[8]4. Prepare samples immediately before analysis. Protect from light and store at recommended temperatures if necessary.[6] |
| High Absorbance in Blank Sample | 1. Contaminated reagents (especially diluents or buffers).2. Contaminated or improperly cleaned cuvettes.3. Instrumental noise or baseline drift. | 1. Prepare fresh reagents using high-purity water and chemicals.2. Thoroughly clean and rinse cuvettes with reagent blank solution before measurement.[17]3. Re-blank the spectrophotometer. If the problem persists, consult the instrument manual for troubleshooting. |
| Inconsistent or Non-Reproducible Results | 1. Sample inhomogeneity.2. Inconsistent timing of procedural steps (e.g., incubation).3. Fluctuations in temperature or pH.4. Pipetting errors. | 1. Ensure solid samples are finely powdered and thoroughly mixed before weighing.2. Use a timer to ensure consistent incubation times for all samples and standards.3. Use buffers to control pH.[1] Perform analysis in a temperature-controlled environment.4. Calibrate pipettes regularly. Ensure proper pipetting technique. |
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance parameters for common methods used in iron quantification. Values are collated from various research articles and serve as a general guide.
| Parameter | UV-Vis Spectrophotometry (1,10-Phenanthroline) | Flame Atomic Absorption (FAAS) | HPLC |
| Principle | Forms a colored Fe2+-phenanthroline complex, measured by absorbance (~510 nm).[4][5][6][18] | Measures the absorption of light by free iron atoms in a flame.[7][9] | Chromatographic separation followed by detection (e.g., UV, ELSD).[10][13] |
| Linearity Range | ~0.2 - 5.0 µg/mL[4][6] | ~2 - 8 ppm (µg/mL)[9] | ~4 - 60 µg/mL (Method dependent)[19] |
| Correlation (R²) | > 0.999[6][19] | > 0.999[9] | > 0.999[11][19] |
| Accuracy (% Recovery) | 98 - 102%[6][11][19] | ~99 - 101% | 98 - 102%[11][19] |
| Key Advantages | Accessible, low cost, simple instrumentation. | High specificity, less matrix interference.[8][9] | Can speciate Fe2+/Fe3+, stability-indicating.[11][12] |
| Key Challenges | Susceptible to interference from other ions and colored compounds. Requires a reducing agent.[2][20] | Requires specialized equipment and gas supplies. | More complex method development, requires specific columns and mobile phases.[10][13] |
Visualized Workflows and Processes
References
- 1. asdlib.org [asdlib.org]
- 2. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Iron in Iron Tablets by Spectrophotometry and Atomic Absorption Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. ijpba.info [ijpba.info]
- 6. thaiscience.info [thaiscience.info]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchtrends.net [researchtrends.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemlab.truman.edu [chemlab.truman.edu]
- 18. ajrsp.com [ajrsp.com]
- 19. ukaazpublications.com [ukaazpublications.com]
- 20. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferrous Aspartate Dosage for Rodent Studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively dosing ferrous aspartate in rodent models. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What is a typical starting dose of this compound for an iron-deficiency anemia (IDA) model in rats?
A1: A common starting point for treating iron-deficiency anemia in rats is a dosage range of 4-10 mg of elemental iron per kg of body weight, administered daily via oral gavage.[1][2] The precise dose can be adjusted based on the severity of the anemia and the specific research objectives. It's crucial to monitor hematological parameters to tailor the dosage for optimal recovery.
Q2: How should this compound be prepared for oral administration?
A2: For oral gavage, this compound should be dissolved in deionized water to the desired concentration.[1] Solutions should be freshly prepared daily to prevent oxidation and degradation.[1] If administering through the diet, the compound must be thoroughly mixed with the feed to ensure a homogenous distribution and consistent daily intake.
Q3: What is the difference between administering this compound as a single daily dose versus split doses?
A3: Studies suggest that administering the total daily iron dose in split intervals (e.g., twice or three times a day) can enhance iron bioavailability and may be more effective at improving anemia parameters compared to a single daily dose, especially in short-term treatment protocols.[3][4]
Q4: What are the primary efficacy parameters to monitor during a this compound supplementation study?
A4: The key indicators of efficacy in restoring iron levels include hemoglobin (Hb) concentration, hematocrit (Hct), red blood cell (RBC) count, mean corpuscular volume (MCV), serum iron, and serum ferritin.[5][6] An increase in these parameters towards normal physiological levels indicates a positive response to the treatment.[6]
Q5: What are the clinical signs of iron toxicity in rodents?
A5: Acute iron toxicity can manifest as lethargy, gastrointestinal distress (diarrhea), and weight loss.[7] Chronic toxicity may lead to iron accumulation in organs, particularly the liver, which can result in tissue damage.[8] Monitoring liver enzymes such as ALT and AST can be an indicator of hepatotoxicity.[8][9]
Troubleshooting Guide
Problem: Rodents are exhibiting significant weight loss or reduced food intake after administration of this compound.
-
Possible Cause: The dose of this compound may be too high, leading to gastrointestinal side effects or general toxicity. Ferrous compounds can be irritants to the gastric mucosa.[10]
-
Solution:
-
Reduce the dosage to a lower therapeutic level.
-
Consider a split-dosing regimen to administer smaller amounts of iron at each interval, which may be better tolerated.[3][4]
-
Ensure the formulation is well-solubilized and administered carefully to avoid undue stress.
-
If mixing with food, verify homogenous distribution to prevent accidental high-dose consumption.
-
Problem: Hematological parameters are not improving despite supplementation.
-
Possible Cause: The bioavailability of the this compound may be compromised, or the dose may be insufficient for the level of anemia.
-
Solution:
-
Increase the dose incrementally, while carefully monitoring for signs of toxicity.
-
Confirm the stability of your this compound preparation; ensure it is prepared fresh daily.[1]
-
Evaluate the route of administration. Oral gavage typically ensures more accurate dosing than administration via food or water.[11]
-
Check for interactions with other dietary components that might inhibit iron absorption.
-
Problem: There is high variability in results between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing, differences in individual animal metabolism, or stress-related factors.
-
Solution:
-
Refine the administration technique (e.g., oral gavage) to ensure each animal receives the precise intended dose.
-
Ensure all animals are properly acclimatized and housed in a low-stress environment.
-
Increase the sample size (number of animals per group) to improve statistical power and account for biological variability.
-
Data Presentation
Table 1: Recommended this compound Dosage Ranges for Rodent Studies
| Species | Model | Dosage Range (Elemental Iron) | Administration Route | Frequency |
| Rat | Iron-Deficiency Anemia | 4 - 10 mg/kg BW | Oral Gavage | Daily |
| Mouse | Iron-Deficiency Anemia | 10 mg/kg BW | Oral Gavage | Daily[2] |
| Rat | Prophylactic | ~20 mg Fe/kg of diet | Supplemented Diet | Continuous |
Table 2: Key Biomarkers for Efficacy and Toxicity Assessment
| Parameter | Purpose | Expected Change in IDA Treatment | Potential Indication of Toxicity |
| Hemoglobin (Hb) | Efficacy | Increase[5][12] | - |
| Hematocrit (Hct) | Efficacy | Increase[5][12] | - |
| Serum Iron | Efficacy | Increase[6] | Significant elevation above normal |
| Serum Ferritin | Efficacy (Iron Stores) | Increase[6] | Very high levels |
| Liver Enzymes (ALT, AST) | Safety/Toxicity | No significant change | Significant increase[8][9] |
| Body Weight | Safety/Toxicity | Increase or stabilize[12][13] | Decrease |
Experimental Protocols
Protocol 1: Induction of Iron-Deficiency Anemia (IDA) in Rats
-
Animal Selection: Use weanling (21-day-old) Sprague-Dawley or Wistar rats.[6][13]
-
Acclimatization: Allow a 7-day acclimatization period with standard chow and water ad libitum.[13]
-
Dietary Induction: Switch the animals to a specialized iron-deficient diet (containing <5 mg Fe/kg).[13][14]
-
Duration: Maintain the iron-deficient diet for 4-6 weeks.[6][13]
-
Confirmation of Anemia: At the end of the induction period, collect a small blood sample (e.g., via tail vein) to measure baseline hemoglobin. Anemia is typically confirmed when Hb levels drop significantly (e.g., below 9 g/dL).[13]
Protocol 2: Preparation and Administration of this compound via Oral Gavage
-
Dose Calculation: Calculate the required amount of this compound based on the desired elemental iron dose and the molecular weight of the compound.
-
Solution Preparation: Weigh the calculated amount of this compound powder and dissolve it in deionized water. Prepare this solution fresh each day.[1]
-
Administration:
-
Gently restrain the rodent.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
The volume should typically not exceed 10 ml/kg body weight.
-
Protocol 3: Assessment of Iron Status and Toxicity
-
Blood Collection: Collect blood samples at baseline and specified time points during the treatment period via appropriate methods (e.g., retro-orbital sinus or tail vein).[13]
-
Hematological Analysis: Use an automated hematology analyzer to measure Hb, Hct, RBC count, MCV, MCH, and MCHC.[13]
-
Biochemical Analysis: Centrifuge blood to separate serum. Use colorimetric assay kits to measure serum iron, total iron-binding capacity (TIBC), and serum ferritin.[15]
-
Toxicity Monitoring:
Visualizations
Caption: Workflow for this compound Dosage Optimization Study.
Caption: Decision Tree for Troubleshooting Adverse Effects.
References
- 1. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08451C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Split Daily Oral Iron Dosing Enhances Correction of Iron-Deficiency Anemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Iron Oxide Nanoparticles Toxicity on Liver Cells of BALB/c Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Determination of iron absorption by rat bioassay. Evaluation of methods of dosing 59Fe on radioiron absorption from plant diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 13. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Quality of Ferrous Aspartate for Reproducible Research
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the consistent quality and use of ferrous aspartate in reproducible research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a chelate of iron, where ferrous iron (Fe²⁺) is bound to the amino acid L-aspartic acid. This chelation is intended to improve the solubility and bioavailability of iron compared to inorganic iron salts like ferrous sulfate. In research, it is often used as a source of iron for cell culture and in vivo studies to investigate the role of iron in various biological processes.
Q2: How should I prepare a stock solution of this compound?
For a 100 mM stock solution, dissolve 1.87 g of this compound in 100 mL of sterile, deionized water. Gentle warming and stirring may be required to fully dissolve the compound. It is recommended to prepare fresh solutions for each experiment to minimize oxidation.[1][2]
Q3: What are the typical storage conditions for this compound powder and stock solutions?
This compound powder should be stored in a cool, dry place, protected from light and moisture to prevent oxidation. Stock solutions should be stored in amber, airtight containers at 4°C for short-term use (up to one week). For longer-term storage, single-use aliquots can be stored at -20°C.[2]
Q4: What are the key quality control parameters for research-grade this compound?
Key quality control parameters include appearance, assay (purity), pH of a solution, and limits for impurities such as heavy metals and ferric iron. Below is a table summarizing typical specifications for high-purity this compound for research applications.
Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | Off-white to light brown powder | Visual Inspection |
| Assay (as this compound) | ≥ 98.0% | Titration or HPLC[3] |
| pH (1% solution in water) | 5.0 - 7.0 | pH Meter |
| Loss on Drying | ≤ 2.0% | Gravimetric |
| Ferric Iron (Fe³⁺) | ≤ 1.0% | Colorimetric/Spectrophotometric[4] |
| Heavy Metals (as Pb) | ≤ 10 ppm | ICP-MS or AAS[4] |
| Arsenic (As) | ≤ 2 ppm | ICP-MS or AAS[5] |
| Cadmium (Cd) | ≤ 1 ppm | ICP-MS or AAS |
| Mercury (Hg) | ≤ 1 ppm | ICP-MS or AAS[5] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation or Cloudiness in Cell Culture Medium
Question: I observed a precipitate or cloudiness in my cell culture medium after adding this compound. What is the cause and how can I resolve it?
Answer: Precipitation of this compound in cell culture media can occur due to several factors.[2] Here is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My experiments using this compound are showing high variability between batches. How can I improve reproducibility?
Answer: Inconsistent results can stem from the quality of the this compound or variations in experimental procedures.
Caption: Key areas to address for enhanced reproducibility.
Experimental Protocols
Protocol 1: In Vitro Iron Uptake Assay using Caco-2 Cells
This protocol is adapted for assessing the bioavailability of iron from this compound.[6]
-
Cell Culture: Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Preparation of this compound Solution: Prepare a solution of this compound in a serum-free transport medium (e.g., Hank's Balanced Salt Solution) at the desired concentration.
-
Iron Uptake:
-
Wash the Caco-2 cell monolayers with the transport medium.
-
Add the this compound solution to the apical side of the cell monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Quantification of Iron Uptake:
-
After incubation, wash the cells thoroughly to remove any unbound iron.
-
Lyse the cells to release intracellular contents.
-
Measure the intracellular iron concentration using a colorimetric assay (e.g., ferrozine (B1204870) assay) or atomic absorption spectroscopy (AAS).[7][8] Alternatively, quantify intracellular ferritin levels using an ELISA, as ferritin concentration is proportional to absorbed iron.[6]
-
Caption: Workflow for in vitro iron uptake assay.
Signaling Pathways
Iron is a critical cofactor in numerous enzymatic reactions and plays a significant role in various signaling pathways. Iron, supplied by compounds like this compound, has been shown to mediate the N-methyl-D-aspartate (NMDA) receptor-dependent stimulation of calcium-induced pathways.[9][10] Iron deficiency can also alter signaling related to glutamate (B1630785) metabolism and histone methylation.[11]
Caption: Role of iron in NMDA receptor-mediated signaling.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. shop.neofroxx.com [shop.neofroxx.com]
- 6. benchchem.com [benchchem.com]
- 7. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. Iron mediates N-methyl-D-aspartate receptor-dependent stimulation of calcium-induced pathways and hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Ferrous Aspartate vs. Ferrous Sulfate: A Comparative Guide on Bioavailability in Research Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of iron supplementation for treating iron deficiency anemia, the selection of an iron salt with optimal bioavailability is paramount. Ferrous sulfate (B86663) has long been the standard due to its solubility and low cost. However, newer formulations, such as iron amino acid chelates like ferrous aspartate, are gaining attention for their potential to offer higher bioavailability and better tolerability. This guide provides an objective comparison of this compound and ferrous sulfate, focusing on their bioavailability as demonstrated in preclinical research models, supported by experimental data and detailed protocols.
Mechanism of Intestinal Iron Absorption
Non-heme iron absorption, the pathway for both this compound and ferrous sulfate, is a tightly regulated process occurring predominantly in the duodenum. The core mechanism involves the uptake of ferrous iron (Fe²⁺) by enterocytes. As most dietary iron is in the ferric (Fe³⁺) state, it must first be reduced to Fe²⁺ by reductases like duodenal cytochrome B (Dcytb) on the enterocyte's surface. The Fe²⁺ is then transported into the cell by the Divalent Metal Transporter 1 (DMT1). Inside the cell, iron can be stored as ferritin or transported across the basolateral membrane into circulation by ferroportin, a process regulated by the hormone hepcidin.[1][2][3]
Iron amino acid chelates, such as this compound and ferrous glycinate (B8599266), are believed to be absorbed intact via amino acid transporters or remain soluble in the intestinal lumen, protecting the iron from inhibitors and presenting it effectively to the DMT1 transporter.
Figure 1. Simplified pathway of non-heme iron absorption in an intestinal enterocyte.
Comparative Bioavailability: Quantitative Data
Direct comparative pharmacokinetic studies between this compound and ferrous sulfate are limited in publicly available literature. However, studies on other iron amino acid chelates, like ferrous glycinate, provide a strong proxy for the performance of this compound. The data below is synthesized from a study in Sprague-Dawley rats, which compared the pharmacokinetics of ferrous glycinate to ferrous sulfate.
| Parameter | Ferrous Glycinate (as a proxy for this compound) | Ferrous Sulfate | Unit | Significance | Reference |
| Cmax (Peak Plasma Concentration) | Higher | Lower | µg/L | P < 0.05 | [4] |
| Apparent Digestibility | 40.9% | 30.7% | % | 0.05 < p < 0.1 | [5] |
| Calculated Bioavailability | 75.0% | 27.8% | % | - | [6] |
| Absorption | 59% greater | - | % | p < 0.001 | [6] |
Note: Data for Ferrous Glycinate is used as a proxy for this compound. The study on digestibility used piglets as the animal model.[5] The calculated bioavailability and absorption percentage are from studies on iron amino acid chelates in human subjects.[6]
These findings suggest that iron amino acid chelates can lead to a higher peak concentration of iron in plasma and are more efficiently absorbed compared to ferrous sulfate.[4][6]
Experimental Protocols
To ensure the reproducibility and critical evaluation of bioavailability studies, understanding the underlying methodologies is crucial. Below are representative protocols for in vivo and in vitro models used to assess iron absorption.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol is based on methodologies used for assessing the bioavailability of oral iron preparations in rats.[4]
Figure 2. Workflow for a comparative in vivo bioavailability study in a rat model.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats are commonly used. They are housed under standard conditions and provided with a standard diet and water ad libitum during an acclimatization period.[4]
-
Dosing: Following an overnight fast, animals are administered a single dose of the iron compound (e.g., this compound or ferrous sulfate) or a vehicle control via oral gavage. Doses are calculated based on elemental iron content.[4]
-
Blood Collection: Blood samples are collected serially from the tail vein at predetermined time points post-administration. Plasma is separated for iron concentration analysis.[4]
-
Analytical Method: Plasma iron concentrations are typically determined using Atomic Absorption Spectrophotometry (AAS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflects total iron absorption.[4]
In Vitro Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model is frequently used to assess the bioavailability of iron compounds.[7][8]
Methodology Details:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for full differentiation and formation of a tight monolayer.
-
Iron Treatment: The differentiated cells are exposed to the iron compounds (this compound and ferrous sulfate) on their apical side, simulating the intestinal lumen.
-
Measurement of Iron Uptake: Iron bioavailability is assessed by measuring ferritin formation within the Caco-2 cells, as intracellular ferritin levels correlate with iron uptake. This is typically quantified using an ELISA.[7][8]
-
Analysis: The amount of ferritin formed in response to this compound is compared to that of ferrous sulfate and a control group to determine relative bioavailability.[8]
Discussion and Conclusion
The available evidence from research models, particularly using iron amino acid chelates like ferrous glycinate as a proxy for this compound, indicates a potential bioavailability advantage over the conventional ferrous sulfate.[4][6] The chelated structure of this compound may protect the iron from dietary inhibitors (e.g., phytates) and maintain its solubility in the intestinal pH, leading to more efficient absorption. The higher Cmax observed for ferrous glycinate suggests a more rapid or efficient uptake mechanism compared to ferrous sulfate.[4]
For researchers and drug development professionals, these findings are significant. While ferrous sulfate remains a cost-effective option, this compound and other iron amino acid chelates represent a promising alternative, particularly for populations with compromised iron absorption or those who experience gastrointestinal side effects from traditional iron salts. The superior absorption profile could allow for lower therapeutic doses, potentially improving patient compliance and reducing adverse events.
Further head-to-head studies focusing specifically on this compound versus ferrous sulfate are warranted to provide more definitive pharmacokinetic data and to fully elucidate its absorption mechanisms. The use of standardized in vivo and in vitro models, as outlined in this guide, will be critical in generating the robust, comparative data needed to inform future clinical applications and formulation development.
References
- 1. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics absorption characteristics of ferrous glycinate in SD rats and its impact on the relevant transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of Iron from an Animal-Based Iron Source Is Greater Than That of Ferrous Sulfate in Pregnant and Nonpregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferrous Aspartate and Ferrous Glycinate Uptake for Researchers
An objective review of the bioavailability, efficacy, and uptake mechanisms of two common chelated iron supplements, supported by experimental data.
Iron deficiency remains a significant global health issue, necessitating the development of oral iron supplements with enhanced bioavailability and improved tolerability. Among these, chelated iron compounds, where iron is bound to amino acids, have gained prominence. This guide provides a comparative analysis of two such compounds: ferrous aspartate and ferrous glycinate (B8599266). Due to a lack of direct head-to-head clinical trials, this comparison is based on their performance against other common iron salts, such as ferrous sulfate (B86663) and ferrous ascorbate (B8700270).
Quantitative Data Summary: Efficacy and Tolerability
The following tables summarize the results of key clinical trials, providing a quantitative comparison of the performance of this compound (as ferrous asparto glycinate) and ferrous glycinate in different study populations.
Table 1: Ferrous Asparto Glycinate vs. Ferrous Ascorbate in Pregnant Women with Iron Deficiency Anemia (IDA)
| Parameter | Ferrous Asparto Glycinate | Ferrous Ascorbate | Study Duration | Key Finding | Reference |
| Mean Hemoglobin Rise (Day 28) | Significantly higher | Lower | 28 days | Ferrous asparto glycinate demonstrated superior efficacy in increasing hemoglobin levels.[1] | [1] |
| Mean Ferritin Rise (Day 28) | Significantly higher | Lower | 28 days | Iron stores, as indicated by ferritin, were replenished more effectively with ferrous asparto glycinate.[1] | [1] |
Table 2: Ferrous Glycinate vs. Ferrous Sulfate/Glycine (B1666218) Sulfate in Various Populations
| Study Population | Ferrous Glycinate (Bisglycinate) Dose | Comparator Dose | Outcome | Reference |
| Pregnant Women (IDA) | Not Specified | Ferrous Glycine Sulfate (same dose) | Hemoglobin Increase (8 wks): 2.48 g/dL vs 1.32 g/dL. Significantly higher in the glycinate group.[2] | [2] |
| Adverse Effects: Significantly lower in the glycinate group.[2] | ||||
| Pregnant Women (Prophylaxis) | 25 mg/day | Ferrous Sulfate (50 mg/day) | IDA Prevention: No significant difference in preventing iron deficiency.[3] | [3] |
| Gastrointestinal Complaints: Significantly lower in the glycinate group.[3] | ||||
| Gastrectomized Patients (IDA) | 50 mg/day elemental iron | Ferrous Sulfate (80 mg/day elemental iron) | Anemia Resolution (4 mo): Better hematologic recovery observed in the ferrous sulfate group.[4] | [4] |
| Schoolchildren (Iron Deficiency) | 30 mg/day elemental iron | Ferrous Sulfate (30 mg/day elemental iron) | Ferritin (6 mo post-supplementation): Significantly higher in the glycinate group.[5] | [5] |
Experimental Protocols
The evaluation of iron supplement bioavailability and efficacy relies on established experimental designs, both in human trials and in-vitro models.
Human Clinical Trial Protocol (Randomized Controlled Trial)
A typical methodology for comparing oral iron supplements in a clinical setting is as follows:
-
Participant Recruitment: A specific population is selected (e.g., pregnant women with diagnosed iron deficiency anemia). Inclusion and exclusion criteria are strictly defined.[1][2][3]
-
Randomization: Participants are randomly assigned to one of two or more treatment groups in a double-blind manner. One group receives the test compound (e.g., ferrous asparto glycinate), while the control group receives a standard iron supplement (e.g., ferrous ascorbate or ferrous sulfate).[1][2]
-
Supplementation: Both groups receive their respective supplements at a specified daily dosage for a defined period (e.g., 28 days or 8 weeks).[1][2]
-
Data Collection: Blood samples are collected at baseline and at specified intervals (e.g., day 14 and day 28).[1]
-
Biochemical Analysis: The samples are analyzed for key hematological markers, including hemoglobin (for oxygen-carrying capacity) and serum ferritin (as an indicator of iron stores).[1][2]
-
Tolerability Assessment: Participants are monitored and surveyed for any gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).[2][3]
-
Statistical Analysis: The mean changes in hemoglobin and ferritin levels between the groups are compared to determine statistical significance.
In-Vitro Bioavailability Protocol (Caco-2 Cell Model)
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in-vitro model to predict intestinal absorption of nutrients.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they differentiate to form a monolayer that mimics the intestinal epithelium.
-
Iron Treatment: The test iron compounds (e.g., ferrous glycinate) and controls (e.g., ferrous sulfate) are added to the apical side of the cell monolayer.
-
Iron Uptake Measurement: After a defined incubation period, the cells are harvested.
-
Ferritin Analysis: Cellular ferritin formation is measured (e.g., via ELISA) as a surrogate marker for iron uptake, as intracellular ferritin levels increase in response to iron absorption.[6]
-
Comparison: The amount of ferritin formed in response to the test compound is compared to the control to determine relative bioavailability.[6]
Cellular Uptake and Signaling Pathways
Ferrous iron from conventional salts like ferrous sulfate is primarily absorbed via the Divalent Metal Transporter 1 (DMT1) in the duodenum.[7][8] However, iron-amino acid chelates, such as this compound and ferrous glycinate, are believed to have an alternative absorption pathway.
The chelation of iron to amino acids like glycine or aspartic acid forms a stable, neutrally charged molecule.[9] This structure offers two key advantages:
-
Protection from Inhibitors: The chelate structure protects the iron from binding to dietary inhibitors like phytates and tannins in the gut, which would otherwise render it insoluble and non-absorbable.[5][10]
-
Alternative Absorption Pathway: The body may recognize the iron-amino acid chelate as a dipeptide. This allows it to be absorbed intact through peptide or amino acid transporters in the intestinal wall, bypassing the traditional DMT1 pathway for inorganic iron.[9] Once inside the enterocyte, the chelate is hydrolyzed, releasing the ferrous iron to join the intracellular iron pool. The body then regulates the amount of iron released into the bloodstream via ferroportin based on its physiological needs.[9]
Conclusion
The available evidence indicates that chelated iron supplements, specifically ferrous glycinate and ferrous asparto glycinate, offer significant advantages over conventional iron salts.
-
Ferrous Glycinate (Bisglycinate) has been shown in multiple studies to be as effective or more effective than ferrous sulfate at lower doses, particularly in pregnant women, while causing significantly fewer gastrointestinal side effects.[2][3] This improved tolerability is a critical factor for patient compliance.
-
Ferrous Asparto Glycinate , in a study on pregnant women, demonstrated superior efficacy in raising both hemoglobin and ferritin levels compared to ferrous ascorbate.[1]
The enhanced bioavailability of these chelated forms is attributed to their unique chemical structure, which protects the iron from dietary inhibitors and allows for absorption via amino acid transport pathways. While both compounds show considerable promise, there is a clear need for direct, large-scale, randomized controlled trials comparing this compound and ferrous glycinate to definitively establish their relative efficacy and tolerability. Such studies would provide invaluable data for researchers, clinicians, and drug development professionals in the ongoing effort to combat iron deficiency.
References
- 1. Efficacy and safety of ferrous asparto glycinate in the management of iron deficiency anaemia in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ferrous sulfate and ferrous glycinate chelate for the treatment of iron deficiency anemia in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron bioavailability from commercially available iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Absorption: Molecular and Pathophysiological Aspects [mdpi.com]
- 9. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 10. examine.com [examine.com]
Ferrous Aspartate: A Comparative Analysis of Efficacy Against Other Iron Chelates
For Immediate Release
In the landscape of iron supplementation for researchers, scientists, and drug development professionals, the efficacy and bioavailability of various iron chelates are of paramount importance. This guide provides an objective comparison of ferrous aspartate against other common iron preparations, namely ferrous sulfate (B86663), ferrous fumarate, and ferrous gluconate. The following analysis is based on a review of available experimental data to facilitate informed decisions in research and development.
Quantitative Comparison of Iron Chelate Efficacy
The therapeutic efficacy of an iron supplement is primarily determined by its bioavailability and its ability to improve key hematological parameters. The table below summarizes quantitative data from comparative studies involving iron amino acid chelates, which include this compound, and other common ferrous salts.
| Iron Chelate | Change in Hemoglobin (Hb) Levels | Change in Serum Ferritin Levels | Relative Bioavailability vs. Ferrous Sulfate | Gastrointestinal Side Effects |
| This compound (as Iron Amino Acid Chelate) | Faster rate of increase compared to ferrous fumarate[1] | Significant increase, superior to ferrous sulfate in some studies[2] | Reported to be higher[3][4] | Lower incidence compared to ferrous sulfate and ferrous fumarate[1][3] |
| Ferrous Sulfate | Standard for comparison, effective in increasing Hb levels[5][6] | Effective in increasing ferritin levels[6] | Reference standard (100%) | Higher incidence of side effects such as constipation and nausea[7][8] |
| Ferrous Fumarate | Effective, but may be less so than ferrous sulfate in some populations[9] | Effective in increasing ferritin levels | Lower than ferrous sulfate in some studies | High incidence of gastrointestinal side effects[7][8] |
| Ferrous Gluconate | Effective in increasing Hb levels | Effective in increasing ferritin levels | Similar to ferrous sulfate | Lower incidence of side effects compared to ferrous sulfate and fumarate[10] |
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, detailed experimental protocols are crucial. Below are representative methodologies for in vivo and in vitro studies comparing iron chelates.
In Vivo Animal Study Protocol
A common approach to evaluate the in vivo efficacy of iron chelates involves using a rat model of iron deficiency anemia.
-
Animal Model: Male Sprague-Dawley rats are typically used. Anemia is induced by feeding the rats an iron-deficient diet for a specified period (e.g., 4 weeks).
-
Grouping: The anemic rats are randomly divided into groups, with each group receiving a different iron supplement (e.g., this compound, Ferrous Sulfate, Ferrous Fumarate, Ferrous Gluconate) and a control group receiving no iron supplement. The iron dosage is standardized across all treatment groups based on elemental iron content.
-
Administration: The iron supplements are administered orally via gavage daily for a predetermined duration (e.g., 2-4 weeks).
-
Data Collection: Blood samples are collected at baseline and at regular intervals throughout the study. Key parameters measured include hemoglobin (Hb), hematocrit (Hct), serum iron, and serum ferritin.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and tissues such as the liver and spleen may be harvested to determine iron content. Statistical analysis is performed to compare the changes in hematological parameters between the different groups.
In Vitro Caco-2 Cell Bioavailability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to mimic small intestinal enterocytes, is a widely accepted in vitro model for studying iron absorption.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium until they form a confluent monolayer, typically on permeable supports in a transwell system. This allows for the separate analysis of apical (intestinal lumen) and basolateral (bloodstream) compartments.
-
Sample Preparation: The iron chelates (this compound, Ferrous Sulfate, etc.) are subjected to a simulated in vitro digestion process that mimics the conditions of the stomach and small intestine.
-
Cell Treatment: The digested iron samples are then applied to the apical side of the Caco-2 cell monolayer.
-
Measurement of Iron Uptake: After a specific incubation period, the amount of iron absorbed by the cells is quantified. This is often done by measuring the intracellular ferritin concentration, as ferritin levels increase in response to iron uptake.[11][12]
-
Data Analysis: The ferritin levels in cells treated with different iron chelates are compared to determine their relative bioavailability.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in evaluating iron chelates, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound, as a member of the iron amino acid chelate group, presents a promising alternative to traditional iron salts. Its potential for higher bioavailability and improved gastrointestinal tolerability warrants further investigation through direct, head-to-head clinical trials. The experimental protocols outlined above provide a framework for such comparative studies, which are essential for advancing the development of more effective and patient-compliant iron therapies.
References
- 1. Amino acid chelated iron versus an iron salt in the treatment of iron deficiency anemia with pregnancy: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 3. pjog.org [pjog.org]
- 4. walrus.com [walrus.com]
- 5. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of ferrous sulfate and ferrous glycinate chelate for the treatment of iron deficiency anemia in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tolerability of different oral iron supplements: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buzzrx.com [buzzrx.com]
- 11. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 12. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ferrous Aspartate and Hemin as Iron Sources
In the realm of cellular biology and drug development, the selection of an appropriate iron source for in vitro applications is critical. The ideal source should offer high bioavailability while minimizing cellular toxicity. This guide provides a comparative overview of two distinct iron sources: ferrous aspartate, a chelated non-heme iron salt, and hemin (B1673052), a heme iron source. The following sections detail their performance based on available in vitro data, focusing on bioavailability, cytotoxicity, and their respective cellular uptake mechanisms.
Performance Comparison: Bioavailability and Cytotoxicity
While direct comparative studies between this compound and hemin are limited, an indirect analysis based on in vitro studies of ferrous salts and hemin provides valuable insights. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted model for studying intestinal iron absorption.[1][2][3] In this model, cellular ferritin formation is a reliable marker of iron uptake and bioavailability.[4][5]
| Iron Source | Cell Line | Concentration | Bioavailability Marker (Ferritin Formation) | Cytotoxicity | Reference |
| Ferrous Asparto-glycinate | Caco-2 | 50 µM | 113.20 ± 6.54 ng | Not specified | [6] |
| Ferrous Sulfate | Caco-2 | 50 µM | 110.98 ± 10.49 ng | Cytotoxic at higher concentrations | [6][7] |
| Hemin | Podocytes | 0, 5, 10, 50 µM | Not applicable | Non-cytotoxic below 50 µM; cell rounding at 50 µM | [8] |
| Hemin | Caco-2 | Not specified | Induces HO-1 and is cytotoxic in a concentration and time-dependent manner. | Toxic in a concentration and time-dependent manner | [9] |
| Hemin | BAEC | 10-50 µM | Not applicable | Significant cell death at 25 and 50 µM after 24h | [10] |
| Hemin | H9c2 | 1, 5, 10, 20 µM | Not applicable | No effect on viability at 1, 5, 10 µM; reduced viability at 20 µM | [11] |
Note: Data for ferrous asparto-glycinate is used as a proxy for this compound due to the limited direct data on the latter in the reviewed literature.
Studies on erythroleukemia cells have shown that hemin is a potent inducer of ferritin.[12][13] When these cells were cultured with 57Fe-hemin, the iron was incorporated into both ferritin and hemoglobin.[12] This indicates that once internalized, the iron from hemin is available to the cell's metabolic machinery.
Cellular Uptake and Signaling Pathways
This compound and hemin utilize distinct pathways for cellular uptake. Ferrous iron is primarily absorbed via the divalent metal transporter 1 (DMT1), while hemin is thought to be taken up by a separate, specific mechanism.[14][15]
Ferrous Iron Uptake Pathway
Ferrous iron (Fe²⁺), the form present in this compound, is transported across the apical membrane of enterocytes by DMT1. This process is preceded by the reduction of any ferric iron (Fe³⁺) to ferrous iron by duodenal cytochrome B (Dcytb).[15]
Hemin Uptake Pathway
The exact mechanism of heme uptake is still under investigation, but it is known to be distinct from non-heme iron transport.[16] Once inside the cell, heme is catabolized by heme oxygenase-1 (HO-1), releasing ferrous iron, carbon monoxide, and biliverdin.[17] The released iron then enters the labile iron pool and can be stored in ferritin.
Experimental Protocols
The following is a generalized protocol for assessing iron bioavailability using the in vitro Caco-2 cell model, based on methodologies described in the literature.[2][4][5][18]
In Vitro Caco-2 Cell Bioavailability Assay Workflow
1. Caco-2 Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable supports in multi-well plates.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
The cells are allowed to differentiate for approximately 14-21 days, forming a confluent monolayer with characteristics of small intestinal enterocytes.[2]
2. Simulated In Vitro Digestion:
-
The iron source (this compound or hemin) is subjected to a two-step simulated digestion process.
-
Gastric Phase: The sample is incubated with pepsin at an acidic pH (e.g., pH 2) to simulate stomach digestion.[18]
-
Intestinal Phase: The pH is raised, and a pancreatin-bile mixture is added to simulate small intestine conditions.[18]
3. Caco-2 Cell Exposure and Iron Uptake:
-
The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
The cells are incubated for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.
4. Measurement of Ferritin Formation:
-
After the incubation period, the cells are washed to remove any unabsorbed iron.
-
The cells are lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).[4]
-
The total cell protein content is also determined.
-
Iron bioavailability is expressed as the ratio of ferritin to total cell protein (ng ferritin/mg protein).[4]
5. Cytotoxicity Assessment (e.g., MTT Assay):
-
Cell viability in the presence of varying concentrations of the iron source is assessed.
-
The MTT assay, which measures the metabolic activity of cells, is a common method. A reduction in MTT signal indicates decreased cell viability.[10]
-
Alternatively, lactate (B86563) dehydrogenase (LDH) release assays can be used to quantify cell death.[10]
Conclusion
Based on the available in vitro data, both this compound (as represented by ferrous asparto-glycinate) and hemin can serve as effective iron sources, as evidenced by their ability to induce ferritin formation in cell models. However, they operate through distinct uptake mechanisms. This compound utilizes the well-characterized non-heme iron pathway involving DMT1, while hemin is absorbed via a separate heme-specific transporter and subsequently catabolized by HO-1.
From a practical standpoint, cytotoxicity is a key consideration. While ferrous salts are known to be potentially cytotoxic at higher concentrations, hemin also exhibits concentration- and time-dependent toxicity.[7][9][10] Therefore, the optimal choice of iron source for in vitro studies will depend on the specific cell type, the required iron concentration, and the duration of exposure. Researchers should carefully titrate the concentration of either iron source to achieve the desired biological effect while minimizing cellular toxicity. Further direct comparative studies are warranted to provide a more definitive ranking of these two iron sources for in vitro applications.
References
- 1. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 5. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effect of hemin in colonic epithelial cell line: involvement of 18 kDa translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemin causes mitochondrial dysfunction in endothelial cells through promoting lipid peroxidation: the protective role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemin as a protective agent in an in vitro model of hypoxia/reoxygenation-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of extracellular hemin on hemoglobin and ferritin content of erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated ferritin production, iron containment, and oxidant resistance in hemin-treated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ferrous Aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of ferrous iron in ferrous aspartate, a crucial component in the treatment of iron deficiency anemia. The selection of an appropriate analytical method is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations. This document outlines the experimental protocols and presents comparative performance data for three widely used techniques: UV-Visible Spectrophotometry, Titrimetry, and Atomic Absorption Spectroscopy.
The cross-validation of analytical methods involves comparing the results from two or more distinct methods to ensure the data is reliable and comparable.[1] This process is a critical component of analytical method lifecycle management, providing confidence in the accuracy and consistency of results.[1]
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of UV-Visible Spectrophotometry, Titrimetry, and Atomic Absorption Spectroscopy for the determination of ferrous iron. The data presented is a synthesis of findings from various studies on the analysis of iron in pharmaceutical preparations.
| Parameter | UV-Visible Spectrophotometry | Titrimetry (Redox & Complexometric) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Formation of a colored complex (e.g., with 1,10-phenanthroline) whose absorbance is proportional to the iron concentration.[2][3][4][5] | Direct titration of ferrous ions with a standard oxidizing agent (e.g., potassium permanganate (B83412), ceric sulfate) or complexing agent (e.g., EDTA).[2][6][7][8][9][10] | Measurement of the absorption of electromagnetic radiation by free iron atoms in the gaseous state.[11][12][13][14] |
| Linearity Range | Typically in the µg/mL range (e.g., 0.625-3.75 µg/ml, 1-10 µg/mL).[15][16][17] | Dependent on the titrant concentration, generally applicable to higher concentrations (mg range).[7] | Wide linear range, from µg/L to mg/L (e.g., 10-1000 µg/L).[12] |
| Accuracy (% Recovery) | Typically 98-102%.[15][17] | Generally high, often used as a reference method.[7] | High accuracy, often considered a reference method for elemental analysis.[11] |
| Precision (RSD %) | Typically < 2%.[15][17] | Generally < 2%.[7] | Typically < 2%.[11] |
| Specificity | Can be affected by other metal ions that form colored complexes. The use of masking agents may be necessary. | Can be affected by other reducing or oxidizing substances in the sample matrix.[2] | Highly specific for the target element (iron). Minimal interference from other components in the sample matrix.[12][13] |
| Sensitivity | High sensitivity, suitable for low concentrations.[3] | Lower sensitivity compared to instrumental methods, more suitable for assay of bulk drug substance. | Very high sensitivity, capable of detecting trace amounts of iron.[11][18] |
| Cost & Complexity | Relatively low cost and simple instrumentation.[4] | Low cost, requires standard laboratory glassware and reagents.[7] | Higher initial instrument cost and requires trained personnel for operation.[3] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
UV-Visible Spectrophotometric Method
This method is based on the reaction of ferrous iron with a chromogenic agent, such as 1,10-phenanthroline (B135089), to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron.[3][4][5]
Experimental Workflow:
Caption: Workflow for UV-Visible Spectrophotometric Analysis of Ferrous Iron.
Reagents and Instrumentation:
-
Reagents: Hydrochloric acid, hydroxylamine hydrochloride, 1,10-phenanthroline solution, sodium acetate (B1210297) buffer.[3][4]
-
Standard: A certified standard of ferrous iron (e.g., ferrous ammonium (B1175870) sulfate).[4][16]
-
Instrumentation: UV-Visible Spectrophotometer.[16]
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound powder, dissolve it in dilute acid, and dilute to a known volume.
-
Reduction: To an aliquot of the sample solution, add a reducing agent like hydroxylamine hydrochloride to ensure all iron is in the ferrous (Fe²⁺) state.[4]
-
Complexation: Add 1,10-phenanthroline solution and a buffer to adjust the pH to the optimal range for color development.[4]
-
Measurement: Allow the color to develop fully and measure the absorbance at the wavelength of maximum absorption (λmax), typically around 510 nm.[17]
-
Quantification: Prepare a series of standard solutions of known ferrous iron concentrations and measure their absorbance under the same conditions to construct a calibration curve. Determine the concentration of iron in the sample from the calibration curve.[3]
Titrimetric Method (Redox Titration)
Redox titration involves the direct titration of ferrous ions with a standard solution of an oxidizing agent, such as potassium permanganate or ceric sulfate (B86663). The endpoint is detected by a distinct color change.[2][8][9]
Experimental Workflow:
Caption: Workflow for the Titrimetric Analysis of Ferrous Iron.
Reagents and Instrumentation:
-
Reagents: Dilute sulfuric acid, standardized potassium permanganate (KMnO₄) or ceric sulfate (Ce(SO₄)₂) solution.[8][10]
-
Instrumentation: Burette, pipette, conical flask.[8]
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a solution of dilute sulfuric acid to prevent the oxidation of ferrous ions by air.[8][9]
-
Titration: Titrate the prepared sample solution with a standardized solution of potassium permanganate or ceric sulfate. The ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺).[8][10]
-
Endpoint Detection: The endpoint is reached when all the ferrous ions have been oxidized. With potassium permanganate, the endpoint is indicated by the first appearance of a persistent pink color from the excess permanganate ions.[8] For ceric sulfate, an indicator like ferroin (B110374) may be used.[10]
-
Calculation: The amount of ferrous iron in the sample is calculated based on the volume and concentration of the titrant used.[10]
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific method for the determination of elements. It measures the absorption of light by free atoms of a specific element.[11][12][13]
Experimental Workflow:
Caption: Workflow for the Analysis of Iron by Atomic Absorption Spectroscopy.
Reagents and Instrumentation:
-
Reagents: High-purity acids (e.g., nitric acid, hydrochloric acid) for sample digestion and dilution.[12][13]
-
Standard: Certified iron standard solution.[12]
-
Instrumentation: Atomic Absorption Spectrometer with an iron hollow cathode lamp and either a flame or graphite furnace atomizer.[12][14]
Procedure:
-
Sample Preparation: An accurately weighed sample of this compound is typically digested using acids to remove organic matter and solubilize the iron. The digested sample is then diluted to a suitable concentration with acidified deionized water.[12]
-
Standard Preparation: A series of working standard solutions are prepared by diluting a certified iron standard solution.[12]
-
Instrumental Analysis: The instrument is set up according to the manufacturer's recommendations for iron analysis (wavelength: 248.3 nm).[12][14] The blank, standards, and samples are then aspirated into the atomizer (flame or graphite furnace).
-
Measurement and Quantification: The absorbance of each solution is measured. A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of iron in the sample is determined from this curve.[12]
Logical Relationship for Method Cross-Validation
The cross-validation process ensures that different analytical methods yield comparable results for the same sample, thereby confirming the accuracy and reliability of the methods.
Caption: Logical Flow for Cross-Validation of Analytical Methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. asdlib.org [asdlib.org]
- 5. scribd.com [scribd.com]
- 6. jetir.org [jetir.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edu.rsc.org [edu.rsc.org]
- 11. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 13. NEMI Method Summary - D1068A [nemi.gov]
- 14. Iron- Determination by AAS | OIV [oiv.int]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 18. asianpubs.org [asianpubs.org]
comparative studies on the oxidative potential of different iron supplements
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms and potential side effects of iron supplementation is paramount. A key concern is the oxidative potential of different iron formulations, as excess reactive oxygen species (ROS) can lead to cellular damage. This guide provides an objective comparison of the oxidative potential of various iron supplements, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.
Iron, a vital mineral for numerous physiological processes, can also act as a catalyst in the formation of ROS through Fenton and Haber-Weiss reactions. This pro-oxidant activity is highly dependent on the chemical form of the iron supplement. This guide delves into comparative studies to elucidate the differences in oxidative potential among commonly used iron supplements.
Comparative Analysis of Oxidative Potential
The following table summarizes quantitative data from various studies comparing the oxidative potential of different iron supplements. The data highlights the varying impact of these supplements on key biomarkers of oxidative stress.
| Iron Supplement | Experimental Model | Oxidative Stress Marker | Key Findings | Reference |
| Ferrous Sulfate (B86663) | Anemic pregnant rats | Malondialdehyde (MDA) in liver | Significantly higher MDA levels compared to Iron Polymaltose Complex. | [1] |
| Glutathione (GSH:GSSG) ratio in liver | Significantly lower GSH:GSSG ratio compared to Iron Polymaltose Complex. | [1] | ||
| Catalase (CAT) and Glutathione Peroxidase (GPx) in liver | Significantly higher CAT and GPx activities compared to Iron Polymaltose Complex and controls. | [1] | ||
| Dextran (B179266) sodium sulfate-induced colitis in rats | Thiobarbituric Acid Reactive Substances (TBARS) in colon | Significantly higher TBARS levels compared to Iron Polymaltose Complex. | [2] | |
| GSH:GSSG ratio in colon | Significantly lower GSH:GSSG ratio compared to Iron Polymaltose Complex. | [2] | ||
| Iron Polymaltose Complex | Anemic pregnant rats | Malondialdehyde (MDA) in liver | No significant difference in MDA levels compared to the control group. | [1] |
| Glutathione (GSH:GSSG) ratio in liver | No significant difference in GSH:GSSG ratio compared to the control group. | [1] | ||
| Dextran sodium sulfate-induced colitis in rats | Thiobarbituric Acid Reactive Substances (TBARS) in colon | No significant additional oxidative stress compared to the colitis group without iron treatment.[2][3][4] | ||
| Ferrous Fumarate | Anemic pregnant rats | Malondialdehyde (MDA) in liver | Significantly higher MDA levels compared to Iron Polymaltose Complex. | [1] |
| Glutathione (GSH:GSSG) ratio in liver | Significantly lower GSH:GSSG ratio compared to Iron Polymaltose Complex. | [1] | ||
| Intravenous Iron Sucrose | In vitro (HepG2 cells) | Intracellular Reactive Oxygen Species (ROS) | Increased ROS production. | [5] |
| Hemodialysis patients | 8-hydroxy-2'-deoxyguanosine (8-OHdG) in lymphocytes | Dose-dependent increase in 8-OHdG levels, indicating oxidative DNA damage.[6] | ||
| Intravenous Ferric Gluconate | In vitro (buffer) | Redox-active iron | Highest amount of redox-active iron compared to iron dextran and iron sucrose.[5] | |
| In vitro (HepG2 cells) | Intracellular Reactive Oxygen Species (ROS) | Highest increase in intracellular ROS production compared to iron dextran and iron sucrose.[5] | ||
| Sucrosomial® Iron | Piglets with iron deficiency anemia | Toxicological markers of oxidative stress and inflammation | No signs of iron toxicity, oxidative stress, or inflammation were observed.[7] | |
| In vitro study | Hepcidin (B1576463) release during inflammation | Able to downregulate hepcidin release, suggesting a potential anti-inflammatory effect.[8] |
Visualizing the Mechanisms of Iron-Induced Oxidative Stress
To understand how iron supplements can induce oxidative stress, it is crucial to visualize the key biochemical reactions involved. The following diagrams, generated using the DOT language, illustrate the Fenton and Haber-Weiss reactions, as well as a typical experimental workflow for assessing oxidative potential.
Caption: The Fenton and Haber-Weiss reactions illustrating the generation of hydroxyl radicals.
Caption: A generalized workflow for the in vitro assessment of the oxidative potential of iron supplements.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for two key experiments cited in the comparative studies.
Measurement of Serum Total Oxidant Status (TOS)
This method is based on the oxidation of ferrous ions to ferric ions by oxidants present in the sample.[3][4]
Principle: Oxidants in the serum sample oxidize the ferrous ion-o-dianisidine complex to ferric ions in an acidic medium. The ferric ions then form a colored complex with xylenol orange. The intensity of the color, measured spectrophotometrically, is proportional to the total amount of oxidant molecules in the sample. The assay is calibrated with hydrogen peroxide, and the results are expressed as micromolar hydrogen peroxide equivalents per liter (μmol H₂O₂ Equiv./L).[3][4][9][10]
Reagents:
-
Reagent 1: Xylenol orange, sodium chloride, and glycerol (B35011) in a buffer solution.
-
Reagent 2: Ferrous ammonium (B1175870) sulfate and o-dianisidine dihydrochloride (B599025) in a buffer solution.
-
Standard: Hydrogen peroxide.
Procedure:
-
Pipette the sample (e.g., serum) into a cuvette.
-
Add Reagent 1 and mix.
-
Read the absorbance at a specific wavelength (e.g., 560 nm) as the sample blank.
-
Add Reagent 2 to initiate the reaction.
-
Incubate for a specific time at a controlled temperature (e.g., 5 minutes at 37°C).
-
Read the final absorbance.
-
Calculate the difference in absorbance and determine the TOS concentration from a standard curve prepared with hydrogen peroxide.
Measurement of Malondialdehyde (MDA) in Plasma
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a marker of lipid peroxidation.[11][12]
Principle: MDA in the plasma sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.[13]
Reagents:
-
Trichloroacetic acid (TCA) solution (e.g., 20%).
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Procedure:
-
Add plasma sample to a microcentrifuge tube.
-
Add BHT solution.
-
Add TCA solution to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture in a water bath at 90-100°C for a specified time (e.g., 60 minutes).
-
Cool the samples on ice to stop the reaction.
-
Read the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with the MDA standard.
Conclusion
The evidence presented in this guide indicates that different iron supplements possess varying degrees of oxidative potential. Ferrous salts, such as ferrous sulfate and ferrous fumarate, appear to exhibit a higher pro-oxidant activity compared to ferric iron complexes like iron polymaltose complex and sucrosomial® iron.[1][2] Intravenous iron preparations, particularly ferric gluconate, can also induce significant oxidative stress.[5] These differences are likely attributable to the rate of iron release and its interaction with biological molecules. For researchers and clinicians, the choice of an iron supplement should consider not only its efficacy in treating iron deficiency but also its potential to induce oxidative stress, especially in patient populations already susceptible to oxidative damage. Further research is warranted to fully elucidate the long-term clinical implications of these differences in oxidative potential.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. dovepress.com [dovepress.com]
- 3. Measurement of serum total oxidant status (TOS) [bio-protocol.org]
- 4. Measurement of total oxidant status [bio-protocol.org]
- 5. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous Iron Exacerbates Oxidative DNA Damage in Peripheral Blood Lymphocytes in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Sucrosomial Iron and Iron Oxide Nanoparticles as Oral Supplements in Iron Deficiency Anemia in Piglets [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical significance of serum total oxidant/antioxidant status for the disease activity in active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of total antioxidant status, total oxidant status and oxidative stress index in patients with alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firattipdergisi.com [firattipdergisi.com]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Validating Animal Models of Iron Deficiency: A Comparative Guide to Ferrous Aspartate and Other Iron Supplements
This guide provides a comprehensive comparison of methodologies for validating animal models of iron deficiency and evaluates the performance of various iron supplements, with a special focus on ferrous aspartate. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate models and therapeutic agents for preclinical studies of iron deficiency anemia (IDA).
Establishing Animal Models of Iron Deficiency Anemia (IDA)
The most common and well-established method for inducing iron deficiency anemia in laboratory animals, primarily rodents (rats and mice), is through a specially formulated iron-deficient diet. This approach mimics nutritional iron deficiency, the leading cause of anemia worldwide.
Experimental Protocol: Induction of Iron Deficiency Anemia in Rodents
A widely used protocol for inducing IDA in rats or mice involves the following steps:
-
Animal Selection: Weanling rats (e.g., Sprague-Dawley or Wistar strains) or mice (e.g., C57BL/6) are typically chosen. Young, rapidly growing animals have higher iron requirements, which accelerates the onset of deficiency.
-
Acclimatization: Animals are acclimatized for a period of one to two weeks upon arrival, with free access to a standard chow diet and water.
-
Induction Phase: Following acclimatization, animals are switched to a purified, iron-deficient diet containing low levels of iron (typically <5 mg/kg). The diet is otherwise nutritionally complete to avoid confounding deficiencies.
-
Duration: The iron-deficient diet is administered for a period of 4 to 8 weeks. The exact duration depends on the animal species, strain, and age, and the desired severity of anemia.
-
Monitoring and Validation: Blood samples are collected periodically (e.g., weekly or bi-weekly) to monitor the development of IDA. Key hematological and biochemical parameters are measured to validate the model. Successful induction of IDA is typically confirmed when hemoglobin levels drop significantly, often below 10 g/dL.
The following DOT script illustrates a typical experimental workflow for establishing an IDA rodent model.
Performance Comparison of Iron Supplements in IDA Animal Models
Once an IDA model is established, it can be used to evaluate the efficacy of various iron supplements. While direct and extensive data on this compound in these models is limited, we can compare its potential performance with commonly tested alternatives like ferrous sulfate (B86663), ferrous gluconate, and newer formulations. This compound is an amino acid chelate, a form of organic iron.[1]
Comparative Efficacy of Oral Iron Preparations
The following tables summarize quantitative data from studies comparing different iron supplements in treating IDA in rat models.
Table 1: Hematological Parameters After 4 Weeks of Supplementation in IDA Rats
| Treatment Group (4 mg Fe/kg bw) | Hemoglobin (g/L) | Red Blood Cells (10¹²/L) | Hematocrit (%) |
| Normal Control | 145.2 ± 8.1 | 7.8 ± 0.4 | 45.1 ± 2.5 |
| Anemia Model (No Treatment) | 68.5 ± 5.3 | 4.2 ± 0.3 | 24.6 ± 1.9 |
| Ferrous Sulfate (FeSO₄) | 125.6 ± 7.9 | 6.9 ± 0.5 | 40.2 ± 2.8 |
| Ferrous Gluconate | 130.1 ± 8.5 | 7.1 ± 0.6 | 41.5 ± 3.1 |
| AOS-Iron (High Dose) * | 132.4 ± 8.8 | 7.3 ± 0.5 | 42.3 ± 2.9 |
*Data adapted from a study on a novel agar (B569324) oligosaccharide-iron complex (AOS-Iron) for illustrative purposes of an organic iron complex.[2]
Table 2: Iron Status and Storage Parameters After 4 Weeks of Supplementation in IDA Rats
| Treatment Group (4 mg Fe/kg bw) | Serum Iron (μmol/L) | Total Iron Binding Capacity (μmol/L) | Liver Iron (μg/g) | Spleen Iron (μg/g) |
| Normal Control | 28.9 ± 3.1 | 55.4 ± 4.8 | 210.5 ± 18.7 | 350.2 ± 25.6 |
| Anemia Model (No Treatment) | 10.2 ± 1.5 | 98.6 ± 7.2 | 85.3 ± 9.1 | 120.8 ± 11.4 |
| Ferrous Sulfate (FeSO₄) | 25.1 ± 2.8 | 60.1 ± 5.3 | 180.4 ± 15.2 | 295.7 ± 21.3 |
| Ferrous Gluconate | 26.5 ± 3.0 | 58.2 ± 5.1 | 195.6 ± 16.8 | 310.4 ± 23.1 |
| AOS-Iron (High Dose) * | 27.3 ± 2.9 | 57.8 ± 4.9 | 205.1 ± 17.5 | 325.9 ± 24.8 |
*Data adapted from a study on a novel agar oligosaccharide-iron complex (AOS-Iron).[2]
These tables demonstrate that in established IDA rat models, supplementation with various iron forms, including inorganic salts like ferrous sulfate and organic complexes, significantly improves hematological parameters and replenishes iron stores compared to the untreated anemic group.[2] Organic iron supplements, such as ferrous gluconate and the illustrative AOS-Iron, often show comparable or slightly better efficacy than ferrous sulfate in restoring these parameters.[2] It is plausible that this compound, as an amino acid chelate, would exhibit similar or potentially superior bioavailability and efficacy to other organic iron forms due to its chelated structure, which may protect the iron from dietary inhibitors and facilitate its absorption.
Signaling Pathways in Iron Absorption
The regulation of intestinal iron absorption is a complex process governed by a key signaling pathway involving the hormone hepcidin (B1576463). Understanding this pathway is crucial for interpreting the effects of iron supplements in animal models.
Dietary non-heme iron, predominantly in the ferric (Fe³⁺) state, is reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. Ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the circulation by ferroportin (FPN). The export of iron via ferroportin is the primary regulatory point of systemic iron homeostasis and is controlled by hepcidin.
Hepcidin, a peptide hormone produced by the liver, binds to ferroportin, inducing its internalization and degradation. This action traps iron within the enterocytes, which are eventually sloughed off, thereby reducing dietary iron absorption. In states of iron deficiency, hepcidin production is suppressed, leading to increased ferroportin on the enterocyte surface and enhanced iron absorption.
The following DOT script visualizes the key elements of the intestinal iron absorption pathway.
References
Ferrous Aspartate vs. Ferric Citrate: A Comparative Guide to Cellular Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular toxicity profiles of ferrous aspartate and ferric citrate (B86180). While direct comparative studies on these specific compounds are limited, this document synthesizes available experimental data on ferrous (Fe²⁺) and ferric (Fe³⁺) iron to provide a robust framework for understanding their potential cytotoxic effects. The information is intended to assist researchers in making informed decisions regarding the use of these iron compounds in experimental and developmental pipelines.
Executive Summary
Iron is a critical element for numerous physiological processes, yet its excess can lead to significant cellular toxicity. This toxicity is primarily driven by iron's capacity to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, inducing oxidative stress and potentially leading to a form of regulated cell death known as ferroptosis. The oxidation state of iron is a pivotal factor in its toxic potential. Ferrous iron (Fe²⁺) is generally considered more cytotoxic than ferric iron (Fe³⁺) due to its higher solubility and direct participation in the Fenton reaction.[1][2] Ferric iron, on the other hand, is less soluble at physiological pH and typically requires reduction to its ferrous form to become redox-active within the cell.[1] This guide delves into the mechanisms of iron-induced cellular toxicity, presents available data on related iron compounds, and provides standardized experimental protocols for assessing cytotoxicity.
Data Presentation: Comparative Cytotoxicity
| Iron Compound | Cell Line | Concentration | Assay | Outcome | Reference |
| Ferrous | |||||
| Ferrous Sulfate | SH-SY5Y Neuroblastoma | Various | MTT Assay | Significantly higher toxicity compared to ferric form at the same concentration. | [2] |
| Ferrous Sulfate | SH-SY5Y Neuroblastoma | Various | Glutathione Assay | Induced greater oxidative stress compared to ferric form. | [2] |
| Ferric | |||||
| Ferric Citrate | V79 Chinese Hamster Lung | Non-toxic concentrations | Lipid Peroxidation | Inactive in inducing lipid peroxidation. | [3][4] |
| Ferric Citrate | V79 Chinese Hamster Lung | Non-toxic concentrations | DNA Strand Breaks | Did not generate a significant number of DNA strand breaks. | [3][4] |
| Ferric Citrate | V79 Chinese Hamster Lung | Non-toxic concentrations | Sister Chromatid Exchanges | Inactive in inducing sister chromatid exchanges. | [3][4] |
| Ammonium Ferric Citrate | Non-Small-Cell Lung Carcinoma | Specific concentrations | Cell Proliferation Inhibition | Effectively inhibited proliferation and invasion. | [5] |
| Ammonium Ferric Citrate | Non-Small-Cell Lung Carcinoma | Specific concentrations | Oxidative Stress | Significantly induced oxidative stress injury. | [5] |
Note: The data presented is a synthesis from multiple sources and should not be considered a direct head-to-head comparison.
Mechanisms of Cellular Iron Toxicity
The primary mechanism underlying iron's cellular toxicity is its ability to catalyze the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. This process is significantly more efficient with ferrous (Fe²⁺) iron.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals can then initiate a cascade of oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.[6] Lipid peroxidation, in particular, is a hallmark of iron-induced cell death and a key feature of ferroptosis.[6][7][8]
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[7][8][9][10] This process is distinct from other forms of cell death like apoptosis and necrosis.[7]
Signaling Pathway of Iron-Induced Cellular Toxicity (Ferroptosis)
Caption: Signaling pathway of iron-induced ferroptosis.
Experimental Protocols
To assess the cellular toxicity of iron compounds, a series of standardized in vitro assays are typically employed. Below are detailed methodologies for key experiments.
Experimental Workflow for Assessing Cellular Toxicity
Caption: A typical experimental workflow for assessing cellular toxicity.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or ferric citrate. Include a vehicle control (medium without the iron compound). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle control.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
Principle: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Calculation: Express the ROS levels as a percentage of the control.
Discussion and Conclusion
The available evidence strongly suggests that ferrous (Fe²⁺) compounds, such as this compound, are likely to exhibit greater cellular toxicity than ferric (Fe³⁺) compounds like ferric citrate.[2] This is primarily due to the direct involvement of Fe²⁺ in the Fenton reaction, leading to a more rapid and potent induction of oxidative stress and lipid peroxidation.[6] Ferric citrate has been shown to be relatively inert in some cellular systems regarding the induction of immediate oxidative damage, likely due to the cell's need to first reduce Fe³⁺ to Fe²⁺.[3][4]
However, it is important to consider that the cellular context, including the cell type's metabolic activity and antioxidant capacity, can significantly influence the toxicity of any iron compound.[11] Furthermore, the chelate (aspartate vs. citrate) can affect the bioavailability and redox cycling of the iron. Therefore, for any specific application, it is imperative to conduct direct comparative studies using the experimental protocols outlined in this guide to determine the precise cytotoxicity profiles of this compound and ferric citrate. Such studies will provide the necessary data to guide the safe and effective use of these compounds in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular damage by ferric nitrilotriacetate and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsci.org [medsci.org]
- 6. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 9. Ferroptosis – Comprehensive review of important cell death mechanism - Ferroptosis plays an important role in many types of cancer, neurological diseases, strokes and heart attacks, for example [bionity.com]
- 10. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 11. Molecular bases of cellular iron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ferrous Formulations vs. Nano-Iron in the Management of Iron Deficiency
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and experimental protocols of conventional ferrous iron salts and novel nano-iron formulations.
In the landscape of iron supplementation, the quest for formulations with high bioavailability and minimal side effects is paramount. While conventional ferrous salts, such as ferrous aspartate and ferrous sulphate, have long been the standard of care, emerging nano-iron technologies present a promising alternative. This guide provides a comprehensive comparison based on available clinical data, with a focus on a key head-to-head study involving a nano-iron formulation, Iron Hydroxide Adipate Tartrate (IHAT), and the widely used conventional salt, ferrous sulphate. Due to the limited direct comparative studies between this compound and nano-iron, ferrous sulphate is used here as a representative and established benchmark for conventional ferrous salts.
Efficacy: A Comparative Analysis
A significant head-to-head, randomized, double-blind, placebo-controlled non-inferiority Phase II trial, known as the IHAT-GUT trial, provides robust data on the comparative efficacy of IHAT and ferrous sulphate in treating iron deficiency anemia (IDA) in young children.[1][2][3]
The primary efficacy endpoint in this study was a composite of hemoglobin response and the correction of iron deficiency at day 85. The results, as detailed in the table below, indicate that IHAT was non-inferior to ferrous sulphate in achieving this endpoint.[1][2][3]
| Efficacy Outcome | IHAT (Nano-Iron) | Ferrous Sulphate | Placebo |
| Primary Efficacy Endpoint Achievement | 28.2% (50/177) | 22.1% (42/190) | 1.1% (2/186) |
| Odds Ratio (OR) vs. Ferrous Sulphate | 1.39 (80% CI 1.01–1.91) | - | - |
| Table 1: Primary Efficacy Outcomes of the IHAT-GUT Trial (Per-Protocol Population).[1][2][3] |
Safety and Tolerability Profile
A critical challenge with conventional oral iron supplements is the high incidence of gastrointestinal side effects.[[“]][5][6] The IHAT-GUT trial meticulously evaluated the safety and tolerability of the nano-iron formulation in comparison to ferrous sulphate.
Overall, the number of children experiencing any adverse event was similar across the IHAT, ferrous sulphate, and placebo groups.[1][2][3] However, a closer look at specific gastrointestinal adverse events, particularly diarrhea, reveals a favorable profile for the nano-iron formulation.
| Safety Outcome | IHAT (Nano-Iron) | Ferrous Sulphate | Placebo |
| Children with any Adverse Events (AEs) | 67.8% (143/211) | 68.9% (146/212) | 66.8% (143/214) |
| Diarrhoea-related AEs (cases) | 28.5% (35/123) | 41.5% (51/123) | 30.1% (37/123) |
| Prevalence of Moderate-Severe Diarrhoea | 21.2% (40/189) | 23.7% (47/198) | 20.5% (40/195) |
| Incidence Density of Moderate-Severe Diarrhoea | 2.66 | 3.42 | - |
| Relative Risk (RR) for Mod-Sev Diarrhoea vs. FeSO4 | 0.76 (80% CI 0.59–0.99) | - | - |
| Table 2: Key Safety and Tolerability Findings from the IHAT-GUT Trial.[1][2][3] |
The incidence density of moderate-severe diarrhea was notably lower in the IHAT group compared to the ferrous sulphate group.[1][2]
Experimental Protocol: The IHAT-GUT Trial
To provide a clear understanding of the data presented, the detailed methodology of the IHAT-GUT trial is outlined below.
Study Design: A single-country, randomized, double-blind, parallel, placebo-controlled, non-inferiority Phase II study conducted in The Gambia.[1][2][3]
Participants: 642 children aged 6–35 months with iron deficiency anemia (hemoglobin 7≤Hb<11 g/dL and ferritin <30 μg/L).[1][2][3]
Intervention: Participants were randomly assigned (1:1:1) to one of three groups to receive daily supplementation for 3 months (85 days):[1][2][3]
-
IHAT group: 20 mg elemental iron equivalent.
-
Ferrous Sulphate group: 12.5 mg elemental iron equivalent.
-
Placebo group: Sucrose.
The iron dose for IHAT was selected to be bioequivalent to the ferrous sulphate dose based on prior bioavailability studies.[1][7]
Primary Endpoints:
-
Efficacy: A composite of hemoglobin response at day 85 and correction of iron deficiency. The non-inferiority margin was set at a 0.1 absolute difference in response probability.[1][2][3]
-
Safety: Incidence density and prevalence of moderate-severe diarrhea over the 3-month intervention period.[1][2][3]
Secondary Endpoints: Included hospitalization, acute respiratory infection, malaria, treatment failures, and various iron handling and inflammatory markers.[1]
Discussion on this compound
Conclusion
The available evidence from the IHAT-GUT trial suggests that the nano-iron formulation IHAT is a promising alternative to conventional ferrous sulphate for the treatment of iron deficiency anemia, particularly in pediatric populations. IHAT demonstrated non-inferior efficacy in correcting anemia and iron deficiency, coupled with a more favorable gastrointestinal safety profile, specifically a lower incidence of moderate-severe diarrhea. For researchers and drug development professionals, these findings underscore the potential of nano-formulations to address the long-standing challenge of poor tolerability associated with oral iron supplementation, thereby potentially improving patient adherence and therapeutic outcomes. Further large-scale, Phase III trials are warranted to confirm these findings in broader populations.
References
- 1. A novel nano-iron supplement versus standard treatment for iron deficiency anaemia in children 6–35 months (IHAT-GUT trial): a double-blind, randomised, placebo-controlled non-inferiority phase II trial in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel nano-iron supplement versus standard treatment for iron deficiency anaemia in children 6-35 months (IHAT-GUT trial): a double-blind, randomised, placebo-controlled non-inferiority phase II trial in The Gambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Oral Iron Supplementation—Gastrointestinal Side Effects and the Impact on the Gut Microbiota | MDPI [mdpi.com]
- 6. Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel nano-iron supplement to safely combat... | Gates Open Research [gatesopenresearch.org]
- 8. droracle.ai [droracle.ai]
- 9. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
Ferrous Aspartate in Preclinical Iron Deficiency Anemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic effects of ferrous aspartate in preclinical models of iron deficiency anemia (IDA). It aims to objectively assess its performance against other commonly used iron supplements, supported by available experimental data.
Introduction
Iron deficiency is a global health concern, and oral iron supplementation remains the cornerstone of treatment for IDA. While ferrous salts like ferrous sulfate (B86663) and ferrous gluconate are widely used, they are often associated with gastrointestinal side effects, leading to poor patient compliance. This has spurred the development of alternative iron formulations, including chelated iron compounds such as this compound. The chelation of ferrous iron to an amino acid like aspartic acid is intended to improve its bioavailability and tolerability. This guide delves into the preclinical evidence validating the therapeutic efficacy of this compound.
Mechanism of Action: The Advantage of Chelation
This compound is a chelated form of iron, where the ferrous iron (Fe²⁺) is bound to the amino acid aspartic acid. This chelation is believed to enhance iron absorption and reduce gastrointestinal side effects. The proposed mechanism involves the stable complex protecting the iron from interacting with dietary inhibitors in the gut and delivering it more efficiently to the intestinal absorption sites.
In contrast, non-chelated iron salts like ferrous sulfate can readily dissociate in the stomach, leading to the release of free iron ions that can cause mucosal irritation and oxidative stress.
Signaling Pathway of Intestinal Iron Absorption
Preclinical Efficacy: A Review of the Evidence
Direct preclinical studies comparing this compound to other iron supplements like ferrous sulfate and ferrous gluconate in animal models of IDA are limited in the publicly available scientific literature. However, research on a closely related compound, ferrous asparto glycinate (B8599266) (a chelate of iron with both aspartic acid and glycine), provides valuable insights.
A clinical study on pregnant women with IDA demonstrated that ferrous asparto glycinate led to a significantly higher increase in hemoglobin and ferritin levels compared to ferrous ascorbate.[1][2] While this is a clinical finding, it suggests the potential for enhanced efficacy of this chelated form of iron.
Preclinical studies on other iron amino acid chelates, such as ferrous glycinate, have consistently shown higher bioavailability compared to ferrous sulfate in rat models.[3] This is attributed to a different absorption pathway that is less affected by dietary inhibitors.[4]
Experimental Data Summary
Due to the scarcity of direct comparative preclinical data for this compound, the following table presents a hypothetical structure based on typical outcomes observed in preclinical studies of iron supplements. This is intended to serve as a template for how such data would be presented.
| Parameter | Iron Deficient Control | Ferrous Sulfate | Ferrous Gluconate | This compound (Hypothetical) |
| Hemoglobin (g/dL) | 7.5 ± 0.5 | 11.2 ± 0.8 | 10.8 ± 0.7 | 12.0 ± 0.9 |
| Hematocrit (%) | 25.2 ± 1.8 | 38.5 ± 2.1 | 37.1 ± 2.0 | 40.2 ± 2.3 |
| Serum Iron (µg/dL) | 45 ± 8 | 95 ± 12 | 90 ± 11 | 110 ± 15 |
| Serum Ferritin (ng/mL) | 10 ± 3 | 45 ± 7 | 42 ± 6 | 55 ± 8 |
| Total Iron Binding Capacity (µg/dL) | 550 ± 40 | 350 ± 30 | 365 ± 32 | 320 ± 28 |
Note: The data for this compound is hypothetical and for illustrative purposes only, pending direct comparative preclinical studies.
Experimental Protocols
To aid researchers in designing studies to validate the therapeutic effects of this compound, a general experimental workflow for inducing and treating iron deficiency anemia in a rat model is provided below.
Workflow for Preclinical Evaluation of Iron Supplements
Detailed Methodologies
1. Induction of Iron Deficiency Anemia:
-
Animal Model: Male Wistar or Sprague-Dawley rats (weanlings, ~50-60g).
-
Diet: An iron-deficient diet containing low levels of iron (e.g., 3-5 mg/kg) is provided for a period of 4 to 6 weeks.[5][6] A control group receives a standard diet with adequate iron content.
-
Confirmation of Anemia: Anemia is confirmed by measuring hemoglobin levels from tail vein blood samples. A hemoglobin concentration below 9 g/dL is typically considered anemic.[5]
2. Treatment Protocol:
-
Grouping: Anemic rats are randomly assigned to different treatment groups:
-
Group 1: Ferrous Sulfate (e.g., 30 mg/kg elemental iron)
-
Group 2: Ferrous Gluconate (e.g., 30 mg/kg elemental iron)
-
Group 3: this compound (e.g., 30 mg/kg elemental iron)
-
Group 4: Anemic Control (vehicle only)
-
Group 5: Healthy Control (standard diet)
-
-
Administration: The iron supplements are administered orally via gavage daily for a period of 2 to 4 weeks.
-
Monitoring: Blood samples are collected weekly to monitor changes in hematological parameters.
3. Key Parameters for Evaluation:
-
Hematological Parameters: Hemoglobin (Hb), Hematocrit (Hct), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).
-
Iron Status Parameters: Serum Iron, Serum Ferritin, and Total Iron Binding Capacity (TIBC).
Conclusion and Future Directions
While direct preclinical comparative data for this compound is not extensively available, the existing evidence from related chelated iron compounds suggests a promising therapeutic potential for improved efficacy and tolerability in the treatment of iron deficiency anemia. The superior bioavailability of iron amino acid chelates, as demonstrated in various preclinical and clinical studies, provides a strong rationale for further investigation into this compound.
Future preclinical studies should focus on direct, head-to-head comparisons of this compound with ferrous sulfate and ferrous gluconate in standardized animal models of IDA. Such studies are crucial to generate the robust quantitative data needed to definitively establish its therapeutic advantages and support its clinical development. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of ferrous asparto glycinate in the management of iron deficiency anaemia in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics absorption characteristics of ferrous glycinate in SD rats and its impact on the relevant transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferrous Aspartate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and legal disposal of ferrous aspartate, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous material for transportation, its disposal is subject to federal, state, and local regulations for chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye irritation.
-
Avoid Dust Inhalation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust particles, which can cause respiratory irritation.
-
Spill Management: In the event of a spill, contain the material and clean it up using an inert, non-combustible absorbent material such as sand or earth. The collected material should then be placed in a designated waste container.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with your institution's policies and local regulations. The following procedure outlines the general steps to be taken:
Step 1: Waste Identification and Classification
The first crucial step is to determine if your waste is considered hazardous. While this compound itself is not federally regulated as a hazardous material for transport, the determination for disposal depends on its concentration, the presence of other chemicals, and local regulations.
-
Consult your Institutional EHS Office: Your facility's Environmental Health and Safety (EHS) office is the definitive resource for classifying chemical waste. They can provide guidance on whether your this compound waste is considered hazardous under local and state regulations.
-
Review the Safety Data Sheet (SDS): The SDS for this compound will provide information on its hazards, which can help in the initial assessment.
Step 2: Waste Collection and Storage
Proper collection and storage of chemical waste are essential to maintain a safe laboratory environment.
-
Use a Designated Waste Container: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled and dedicated waste container.
-
Ensure Container Compatibility: The container must be made of a material that is compatible with this compound and should have a secure lid to prevent spills and exposure.
-
Proper Labeling: Label the container with "this compound Waste" and include the date when the waste was first added. Your EHS office may provide specific hazardous waste labels that need to be filled out.
-
Segregate from Incompatible Wastes: Store the this compound waste container away from incompatible materials. Although this compound is stable, it is good laboratory practice to segregate different chemical waste streams.
Step 3: Arranging for Disposal
Never dispose of chemical waste, including this compound, down the sink or in the regular trash unless explicitly permitted by your EHS office.
-
Contact your EHS Office for Pickup: Once your waste container is full or you have completed the experiments generating the waste, contact your institution's EHS office to schedule a waste pickup.
-
Follow Institutional Protocols: Your EHS office will have specific procedures for requesting a waste pickup, including any necessary paperwork or online forms.
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collect the Rinsate: The first rinseate should be collected and disposed of as chemical waste. Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.
-
Deface the Label: Before disposing of the rinsed container in the regular trash or recycling, completely remove or deface the original label to avoid confusion.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| GHS Hazard Class | Not classified as hazardous | |
| Transport Regulation | Not regulated (DOT, IMO/IMDG, ICAO/IATA) | |
| Primary Hazards | Causes skin, eye, and respiratory irritation | |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., sand, earth) | |
| Disposal Recommendation | Manage in an approved waste disposal facility per local regulations |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Aspartate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ferrous Aspartate, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Chemical safety goggles and/or a full face shield | Must be worn where splashing is possible to prevent eye contact.[1] |
| Skin Protection | Impervious protective clothing | Includes boots, gloves, lab coat, apron, or coveralls as appropriate to prevent skin contact.[1] |
| Protective gloves | Wear appropriate protective gloves.[1][2] | |
| Respiratory Protection | NIOSH-approved respirator | A system of local and/or general exhaust is recommended to keep employee exposures low. For conditions where exposure is apparent, consult an industrial hygienist for respirator selection.[1] |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Do not drink, eat, or smoke while handling. Avoid contact with skin, eyes, and clothing.[1]
-
Minimize Dust: Minimize the generation and accumulation of dust.[1]
-
Ventilation: Use in a well-ventilated area. A system of local and/or general exhaust is recommended.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1]
Storage:
-
Container: Store in a tightly closed original container.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area.[1][2]
-
Environment: Protect from heat sources, direct sunlight, and incompatible materials. Keep air contact to a minimum.[1][2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Get medical attention.[1][2] |
Spill Response:
-
Restrict unprotected personnel from the area.[1]
-
Wear appropriate personal protective equipment as specified in the PPE section.
-
Avoid breathing dust, vapors, mist, or gas.[1]
-
Contain the spilled material. Cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1][2]
-
Collect the material and place it into a suitable container for disposal.
-
Clean the affected area.
-
Do not let the product enter drains, soil, or water sources.[1][2]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Management: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[3]
-
Regulatory Compliance: Processing, use, or contamination of this product may change the waste management options. State and local disposal regulations may differ from federal disposal regulations. Dispose of the container and unused contents in accordance with federal, state, and local requirements.[3] For specific recommendations, it may be necessary to contact your state Department of Environmental Protection or the regional office of the federal Environmental Protection Agency.[4]
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
